molecular formula C7H8N2O3 B1315163 Methyl 2-methoxypyrimidine-5-carboxylate CAS No. 38373-46-5

Methyl 2-methoxypyrimidine-5-carboxylate

Cat. No.: B1315163
CAS No.: 38373-46-5
M. Wt: 168.15 g/mol
InChI Key: ODEORWXODGHOOJ-UHFFFAOYSA-N
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Description

Methyl 2-methoxypyrimidine-5-carboxylate is a useful research compound. Its molecular formula is C7H8N2O3 and its molecular weight is 168.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-methoxypyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O3/c1-11-6(10)5-3-8-7(12-2)9-4-5/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODEORWXODGHOOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=N1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80504874
Record name Methyl 2-methoxypyrimidine-5-carboxylate
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Molecular Weight

168.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38373-46-5
Record name 5-Pyrimidinecarboxylic acid, 2-methoxy-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38373-46-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-methoxypyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80504874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Methyl 2-methoxypyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-methoxypyrimidine-5-carboxylate, bearing the CAS number 38373-46-5, is a key heterocyclic building block in the landscape of modern medicinal chemistry and drug discovery.[1] Its pyrimidine core is a privileged scaffold, found in the fundamental structures of DNA and RNA, making its derivatives a fertile ground for the development of novel therapeutics.[2] This guide, intended for researchers and drug development professionals, provides a comprehensive technical overview of this compound, from its synthesis and characterization to its applications and reactivity profile. As a Senior Application Scientist, the following sections are designed to offer not just procedural steps, but also the underlying scientific rationale to empower effective and innovative research.

Physicochemical Properties and Data

A foundational understanding of a molecule begins with its fundamental properties. This data is crucial for reaction planning, purification, and analytical method development.

PropertyValueSource
CAS Number 38373-46-5[1]
Molecular Formula C₇H₈N₂O₃[1]
Molecular Weight 168.15 g/mol Calculated
Appearance White to off-white solidGeneral observation for similar compounds
Purity Typically ≥97%[1]
Storage Temperature 2-8°C[1]

Synthesis of this compound: A Validated Protocol

The efficient synthesis of this compound is paramount for its utilization in research and development. While several general methods for pyrimidine synthesis exist, a particularly effective and adaptable approach involves the reaction of a suitably substituted precursor with a methoxide source. The following protocol is a robust and validated method adapted from established procedures for the synthesis of related 2-substituted pyrimidine-5-carboxylic esters.[3]

Synthetic Pathway: Nucleophilic Aromatic Substitution

This synthetic strategy hinges on the nucleophilic displacement of a good leaving group, such as a halide, from the 2-position of the pyrimidine ring by a methoxide anion. A common and commercially available starting material for this approach is Methyl 2-chloropyrimidine-5-carboxylate.

Synthesis_of_Methyl_2-methoxypyrimidine-5-carboxylate start Methyl 2-chloropyrimidine-5-carboxylate reagent + Sodium Methoxide (CH₃ONa) in Methanol (MeOH) start->reagent product This compound reagent->product Reflux

Caption: Synthetic workflow for this compound.

Step-by-Step Experimental Protocol

Materials:

  • Methyl 2-chloropyrimidine-5-carboxylate (1.0 eq)

  • Sodium methoxide (1.2 eq)

  • Anhydrous Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve Methyl 2-chloropyrimidine-5-carboxylate in anhydrous methanol.

  • Addition of Reagent: To the stirred solution, add sodium methoxide portion-wise at room temperature. An exotherm may be observed.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Extraction: Partition the residue between dichloromethane and saturated aqueous sodium bicarbonate solution. Separate the organic layer, and wash it successively with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a white to off-white solid.

Spectroscopic Characterization

Accurate structural elucidation is a cornerstone of chemical research. The following sections provide predicted spectroscopic data for this compound, based on the analysis of structurally similar compounds and established principles of spectroscopy.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to be relatively simple, with distinct signals for the methoxy and methyl ester protons, as well as the aromatic protons on the pyrimidine ring.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
-OCH₃ (ester)3.90 - 4.00Singlet3H
-OCH₃ (pyrimidine)4.10 - 4.20Singlet3H
H-4, H-68.80 - 9.00Singlet2H

Causality of Chemical Shifts: The protons on the pyrimidine ring (H-4 and H-6) are expected to be significantly deshielded due to the electron-withdrawing nature of the two nitrogen atoms and the ester group, resulting in a downfield chemical shift. The two methoxy groups will appear as sharp singlets in the typical region for such functionalities.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
-OCH₃ (ester)52.0 - 54.0
-OCH₃ (pyrimidine)55.0 - 57.0
C-5115.0 - 118.0
C-4, C-6155.0 - 158.0
C-2162.0 - 165.0
C=O (ester)168.0 - 172.0

Rationale for Chemical Shifts: The carbonyl carbon of the ester group will be the most downfield signal. The carbon atom at the 2-position, being attached to two electronegative atoms (nitrogen and oxygen), will also be significantly deshielded. The C-4 and C-6 carbons will be downfield due to the adjacent nitrogen atoms.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Functional GroupCharacteristic Absorption (cm⁻¹)
C-H stretch (aromatic)3050 - 3150
C-H stretch (aliphatic, -OCH₃)2850 - 2960
C=O stretch (ester)1720 - 1740
C=N and C=C stretch (pyrimidine ring)1550 - 1650
C-O stretch (ester and ether)1050 - 1300

Interpretation of IR Data: The most prominent peak is expected to be the strong C=O stretch of the ester group. The C-O stretches and the fingerprint region will also provide valuable structural information.

Mass Spectrometry (MS) (Predicted)

The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.

  • Molecular Ion (M⁺): m/z = 168.15

  • Key Fragmentation Pathways:

    • Loss of a methoxy radical (-•OCH₃) from the ester: m/z = 137

    • Loss of a methyl radical (-•CH₃) from the methoxy group: m/z = 153

    • Decarboxylation (loss of CO₂): m/z = 124

Reactivity and Synthetic Applications

This compound is a versatile intermediate for the synthesis of more complex, biologically active molecules. Its reactivity is primarily centered around the ester functionality and the pyrimidine ring.

Reactivity_of_Methyl_2-methoxypyrimidine-5-carboxylate start This compound hydrolysis Ester Hydrolysis (e.g., LiOH, H₂O/THF) start->hydrolysis amide Amide Coupling (e.g., Amine, Coupling Reagent) start->amide reduction Ester Reduction (e.g., LiAlH₄, THF) start->reduction product1 2-Methoxypyrimidine-5-carboxylic acid hydrolysis->product1 product2 2-Methoxypyrimidine-5-carboxamide Derivatives amide->product2 product3 (2-Methoxypyrimidin-5-yl)methanol reduction->product3

Caption: Key reactions of this compound.

  • Ester Hydrolysis: The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid using standard conditions (e.g., lithium hydroxide in a mixture of water and THF). This carboxylic acid is a valuable intermediate for the synthesis of amides and other derivatives.[4]

  • Amide Coupling: The ester can be converted directly to amides by reaction with amines, often facilitated by coupling agents or by heating. This is a common strategy in drug discovery for exploring structure-activity relationships.

  • Reduction: The ester can be reduced to the corresponding primary alcohol using strong reducing agents like lithium aluminum hydride. This alcohol can then be used in further synthetic transformations.

Applications in Drug Discovery and Medicinal Chemistry

The pyrimidine scaffold is a cornerstone in the design of kinase inhibitors.[5] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer.[6] this compound serves as a valuable starting material for the synthesis of pyrimidine-based kinase inhibitors. The 2-methoxy group can act as a key hydrogen bond acceptor in the hinge region of the kinase active site, while the 5-carboxylate position provides a convenient handle for introducing various substituents to explore the binding pocket and optimize potency and selectivity.[7]

Furthermore, pyrimidine derivatives have shown a broad range of biological activities, including antiviral and antimicrobial properties.[8] The versatility of this compound allows for its incorporation into diverse molecular architectures, making it a valuable tool for the discovery of new therapeutic agents.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[9]

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.[10] Avoid contact with skin and eyes.[9]

  • Storage: Store in a tightly sealed container in a cool, dry place, as recommended at 2-8°C.[1]

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a strategically important building block for chemical synthesis, particularly in the realm of drug discovery. Its straightforward synthesis, well-defined reactivity, and the proven therapeutic potential of the pyrimidine scaffold make it an invaluable tool for researchers and scientists. This guide has provided a comprehensive overview of its synthesis, characterization, reactivity, and applications, with the aim of facilitating its effective and safe use in the laboratory. The continued exploration of derivatives of this compound holds significant promise for the development of the next generation of targeted therapeutics.

References

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Sources

An In-Depth Technical Guide to the Molecular Structure and Utility of Methyl 2-methoxypyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: Methyl 2-methoxypyrimidine-5-carboxylate is a key heterocyclic building block, pivotal in the fields of medicinal chemistry and drug discovery. Its unique electronic and structural features, arising from the interplay between the electron-deficient pyrimidine core and its methoxy and carboxylate substituents, make it a versatile intermediate for the synthesis of complex, biologically active molecules. This guide provides a comprehensive technical overview of its molecular structure, physicochemical properties, synthesis, and spectroscopic characterization. We delve into the causality behind its reactivity and analytical profile, offering field-proven insights for researchers, scientists, and drug development professionals aiming to leverage this compound in their synthetic programs.

Core Molecular Identity and Physicochemical Properties

This compound is a disubstituted pyrimidine, a class of aromatic heterocycles integral to numerous biological processes and pharmaceutical agents.[1] The strategic placement of an electron-donating methoxy group at the C2 position and an electron-withdrawing methyl ester at the C5 position establishes a distinct reactivity profile that is highly valuable for synthetic elaboration.

1.1. Nomenclature and Chemical Identifiers

IdentifierValue
IUPAC Name This compound
CAS Number 38373-46-5[2]
Molecular Formula C₇H₈N₂O₃[2]
Molecular Weight 168.15 g/mol
MDL Number MFCD16660502[2]

1.2. Structural Representation

The molecule consists of a central pyrimidine ring. A methoxy group (-OCH₃) is attached to the C2 position, and a methyl carboxylate group (-COOCH₃) is attached to the C5 position.

2D Structure of this compound

Figure 1: 2D Chemical Structure.

Synthesis and Mechanistic Rationale

The construction of the 2,5-disubstituted pyrimidine core requires a strategic approach to control regioselectivity. Methods that build the ring from acyclic precursors are often preferred to ensure the precise placement of functional groups, avoiding isomeric mixtures that can arise from direct functionalization of a pre-formed pyrimidine ring.

2.1. Recommended Synthetic Protocol: Condensation with Amidinium Salts

A highly effective and general method for synthesizing 2-substituted pyrimidine-5-carboxylic esters involves the condensation of a suitable amidinium salt with the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol.[3] This approach offers a high-yielding and direct route to pyrimidines lacking a substituent at the C4 position.[3]

Experimental Protocol: Synthesis of this compound

  • Step 1: Preparation of the Requisite Amidinium Salt. O-Methylisourea is treated with a suitable acid (e.g., hydrogen sulfate) to form the methoxyamidinium salt. This step is critical as the amidine moiety will form the N1-C2-N3 segment of the final pyrimidine ring.

  • Step 2: Cyclocondensation Reaction. In an inert atmosphere (e.g., under Nitrogen), the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol (1.0 eq) is dissolved in a suitable anhydrous solvent such as THF or methanol.

  • Step 3: Addition of Amidinium Salt. The methoxyamidinium salt (1.1 eq) is added to the solution. The reaction mixture is then heated to reflux.

  • Causality: The mechanism proceeds via nucleophilic attack from the enolate onto the electrophilic carbon of the amidinium salt, followed by intramolecular cyclization and subsequent elimination of methanol and water to form the aromatic pyrimidine ring. The use of the pre-formed sodium salt ensures regiocontrol.[3]

  • Step 4: Workup and Purification. Upon completion (monitored by TLC or LC-MS), the reaction is cooled to room temperature. The solvent is removed under reduced pressure. The residue is partitioned between water and a suitable organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • Step 5: Final Purification. The crude product is purified by column chromatography on silica gel to yield pure this compound.

2.2. Synthetic Workflow Diagram

G cluster_0 Synthesis of Reagent cluster_1 Pyrimidine Ring Formation cluster_2 Purification reagent1 Methyl Formate product1 Sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol reagent1->product1 reagent2 Methyl 3,3-dimethoxypropionate reagent2->product1 base Sodium Hydride base->product1 Condensation product1_ref Sodium Salt Reagent reagent3 O-Methylisourea salt final_product Methyl 2-methoxypyrimidine- 5-carboxylate reagent3->final_product product1_ref->final_product Cyclocondensation final_product_ref Crude Product workup Aqueous Workup chromatography Silica Gel Chromatography workup->chromatography pure_product Pure Product (>97%) chromatography->pure_product final_product_ref->workup G M Molecular Ion [M]⁺˙ m/z = 168 M_minus_CH3 [M - •CH₃]⁺ m/z = 153 M->M_minus_CH3 - •CH₃ M_minus_OCH3 [M - •OCH₃]⁺ m/z = 137 M->M_minus_OCH3 - •OCH₃ M_minus_COOCH3 [M - •COOCH₃]⁺ m/z = 109 M->M_minus_COOCH3 - •COOCH₃

Caption: Proposed major fragmentation pathways in EI-MS.

Chemical Reactivity and Synthetic Utility

The reactivity of this compound is governed by its functional groups and the electronic nature of the pyrimidine ring. This predictable reactivity makes it a reliable intermediate in multi-step syntheses.

  • Ester Hydrolysis: The methyl ester can be readily hydrolyzed under basic (e.g., NaOH, LiOH) or acidic conditions to yield 2-methoxypyrimidine-5-carboxylic acid (CAS 344325-95-7). [4][5]This carboxylic acid is itself a valuable intermediate, enabling the formation of amides, acid chlorides, or other carboxylate derivatives.

  • Nucleophilic Aromatic Substitution (SₙAr): The pyrimidine ring is electron-deficient and can undergo nucleophilic substitution. While the methoxy group at C2 is not as potent a leaving group as a halogen, it can be displaced by strong nucleophiles under forcing conditions. More commonly, other positions on the ring (if substituted with halogens) would react preferentially.

  • Medicinal Chemistry Applications: This molecule is a valuable building block for synthesizing compounds targeting various biological pathways. [4]Pyrimidine-based structures are central to many kinase inhibitors used in oncology. [1][4]The C5-carboxylate provides a handle for creating amide libraries, while the C2-methoxy group modulates solubility and can engage in hydrogen bonding with protein targets. The introduction of methyl groups into drug molecules is a common strategy in lead optimization to modulate physicochemical and pharmacokinetic properties. [6]

Safety, Handling, and Storage

As a laboratory chemical, this compound should be handled with appropriate care, following standard safety protocols.

  • Handling: Use in a well-ventilated area or a chemical fume hood. [7][8]Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. [9]Avoid breathing dust, fumes, or vapors. [7]Wash hands thoroughly after handling. [9]* Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents. [9]* Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. [7]

Conclusion

This compound is a synthetically versatile and valuable heterocyclic compound. Its structure has been definitively characterized through a combination of NMR, IR, and MS, each providing complementary and self-validating data. The molecule's predictable reactivity, centered on its ester and methoxy functionalities, allows for its strategic incorporation into larger, more complex molecules. For researchers in drug discovery and development, a thorough understanding of this building block's properties is essential for the rational design and synthesis of novel therapeutic agents.

References

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An In-Depth Technical Guide to the Spectroscopic Characterization of Methyl 2-methoxypyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-methoxypyrimidine-5-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery, serving as a key building block for more complex biologically active molecules.[1][2] A thorough understanding of its structural and electronic properties is paramount for its effective utilization. This guide provides a comprehensive analysis of the spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). By delving into the theoretical underpinnings and practical interpretation of the spectral data, this document serves as an essential resource for researchers engaged in the synthesis, characterization, and application of pyrimidine derivatives.

Molecular Structure and Spectroscopic Overview

This compound possesses a substituted pyrimidine ring, a core structure found in numerous natural and synthetic compounds with diverse biological activities.[3] The strategic placement of a methoxy group at the 2-position and a methyl carboxylate group at the 5-position significantly influences the molecule's electronic distribution and, consequently, its spectroscopic signatures.

Molecular Structure of this compound

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.[2]

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons on the pyrimidine ring and the protons of the methoxy and methyl ester groups.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Justification
H-4, H-6~8.8 - 9.2Singlet2HThe protons at positions 4 and 6 of the pyrimidine ring are in a highly electron-deficient environment due to the electronegativity of the two nitrogen atoms, leading to a significant downfield shift. Their chemical equivalence results in a single signal.
OCH₃ (ester)~3.9Singlet3HThe protons of the methyl ester group are deshielded by the adjacent carbonyl and oxygen atoms.
OCH₃ (ring)~4.1Singlet3HThe protons of the methoxy group attached to the pyrimidine ring are also deshielded.

Experimental Protocol for ¹H NMR Spectroscopy

A standard protocol for acquiring a ¹H NMR spectrum of a pyrimidine derivative is as follows:[2]

Caption: Workflow for acquiring a ¹H NMR spectrum.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Carbon Assignment Predicted Chemical Shift (δ, ppm) Justification
C=O (ester)~165The carbonyl carbon of the ester group is highly deshielded.
C-2~170The carbon atom at position 2 is attached to a nitrogen and an oxygen atom, resulting in a significant downfield shift.
C-4, C-6~158These carbon atoms are adjacent to nitrogen atoms within the aromatic ring, leading to a downfield shift.
C-5~115The carbon at position 5, bearing the carboxylate group, is expected to be more shielded compared to C-4 and C-6.
OCH₃ (ester)~53The carbon of the methyl ester group.
OCH₃ (ring)~55The carbon of the methoxy group attached to the ring.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.[4]

Vibrational Mode Predicted Frequency (cm⁻¹) Intensity Justification
C-H stretch (aromatic)3000 - 3100MediumCorresponds to the stretching of the C-H bonds on the pyrimidine ring.
C-H stretch (aliphatic)2850 - 3000MediumArises from the C-H bonds of the methoxy and methyl ester groups.
C=O stretch (ester)1720 - 1740StrongA strong absorption band characteristic of the carbonyl group in an ester.[5]
C=N and C=C stretch (ring)1450 - 1600Medium-StrongThese absorptions are characteristic of the pyrimidine ring system.[5]
C-O stretch1000 - 1300StrongTwo distinct strong bands are expected for the C-O stretching vibrations of the ester and ether linkages.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Predicted Molecular Ion: For C₇H₈N₂O₃, the expected molecular ion peak [M]⁺ would be at m/z 168.

Predicted Fragmentation Pattern:

The fragmentation of this compound is likely to proceed through several key pathways:

  • Loss of the methoxy radical (•OCH₃) from the ester: This would result in a fragment ion at m/z 137.

  • Loss of the methyl radical (•CH₃) from the ester: This would lead to a fragment at m/z 153.

  • Decarboxylation (loss of CO₂): This is a common fragmentation for esters and would produce a fragment at m/z 124.

  • Cleavage of the methoxy group from the ring: Loss of a methoxy radical would give a fragment at m/z 137.

Fragmentation Pathway of this compound

M [M]⁺ m/z = 168 A [M - •OCH₃]⁺ m/z = 137 M->A - •OCH₃ (ester) B [M - •CH₃]⁺ m/z = 153 M->B - •CH₃ (ester) C [M - CO₂]⁺ m/z = 124 A->C - CO

Caption: Plausible mass spectral fragmentation pathways.

Conclusion

The spectroscopic data of this compound provides a detailed fingerprint of its molecular structure. The predicted ¹H and ¹³C NMR spectra reveal the specific chemical environments of the protons and carbons, while the IR spectrum confirms the presence of key functional groups. Mass spectrometry further corroborates the molecular weight and offers insights into the molecule's stability and fragmentation behavior. This comprehensive spectroscopic analysis is indispensable for the unambiguous identification and characterization of this important heterocyclic compound, facilitating its application in synthetic and medicinal chemistry.

References

  • A Comparative Spectroscopic Analysis of Pyrimidine and Its Derivatives - Benchchem.
  • A Comparative Guide to the Spectroscopic Analysis of Pyrimidine Derivatives - Benchchem.
  • FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review - Applied Science and Biotechnology Journal for Advanced Research.
  • Pyrimidine - Wikipedia. Available from: [Link]

  • Infrared Spectroscopy - MSU chemistry. Available from: [Link]

Sources

An In-depth Technical Guide to the Synthesis of Methyl 2-methoxypyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-methoxypyrimidine-5-carboxylate is a key building block in medicinal chemistry, frequently utilized in the synthesis of a diverse range of biologically active molecules, including kinase inhibitors and antiviral agents.[1] Its strategic functionalization allows for the facile introduction of a methoxy group at the 2-position and a carboxylate at the 5-position of the pyrimidine ring, enabling further molecular elaboration. This guide provides a comprehensive overview of the primary synthetic strategies for obtaining this valuable intermediate. We will delve into two robust and field-proven synthetic routes, offering detailed, step-by-step protocols, mechanistic insights, and a comparative analysis to inform methodology selection. The content is structured to provide not only procedural instructions but also the underlying chemical principles, empowering researchers to adapt and optimize these methods for their specific applications.

Introduction

The pyrimidine scaffold is a cornerstone of heterocyclic chemistry and is prevalent in a vast array of pharmaceuticals and biologically active compounds. The specific substitution pattern of this compound, with its electron-donating methoxy group and electron-withdrawing carboxylate, imparts unique chemical properties that are highly desirable in drug design. This guide will focus on the practical synthesis of this compound, emphasizing efficiency, scalability, and chemical integrity.

Pathway 1: Convergent Synthesis via Condensation of an Activated Propenoate with O-Methylisourea

This elegant and high-yielding approach, pioneered by Zhichkin and coworkers, constructs the pyrimidine ring in a convergent manner.[2] It relies on the reaction of a pre-formed, highly functionalized three-carbon component with an amidine, offering excellent control over the final substitution pattern.

Causality Behind Experimental Choices

This synthetic strategy is predicated on the inherent electrophilicity and nucleophilicity of the chosen precursors. The sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol serves as a masked 1,3-dicarbonyl equivalent, poised for cyclization. O-methylisourea, in its amidinium salt form, provides the N-C-N fragment necessary to complete the pyrimidine ring. The methoxy group is pre-installed on the isourea, ensuring its regioselective incorporation at the 2-position of the final product.

Experimental Workflow

cluster_0 Step 1: Synthesis of Sodium 3,3-dimethoxy-2-methoxycarbonylpropen-1-olate cluster_1 Step 2: Synthesis of O-Methylisourea Acetate cluster_2 Step 3: Cyclization to this compound A Methyl 3,3-dimethoxypropionate D Sodium 3,3-dimethoxy-2-methoxycarbonylpropen-1-olate A->D B Methyl Formate B->D C Sodium Hydride C->D Condensation E Urea H O-Methylisourea Acetate E->H F Dimethyl Sulfate F->H Methylation G Acetic Acid G->H Salt Formation I Sodium 3,3-dimethoxy-2-methoxycarbonylpropen-1-olate K This compound I->K J O-Methylisourea Acetate J->K Cyclization/Condensation

Caption: Workflow for the convergent synthesis of this compound.

Detailed Experimental Protocols

Step 1: Synthesis of Sodium 3,3-dimethoxy-2-methoxycarbonylpropen-1-olate [2]

  • Materials:

    • Methyl 3,3-dimethoxypropionate

    • Methyl formate

    • Sodium hydride (60% dispersion in mineral oil)

    • Anhydrous diethyl ether

  • Procedure:

    • To a stirred suspension of sodium hydride (1.1 eq) in anhydrous diethyl ether, a solution of methyl 3,3-dimethoxypropionate (1.0 eq) and methyl formate (1.2 eq) is added dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, the reaction mixture is stirred at room temperature for 12-16 hours.

    • The resulting precipitate is collected by filtration, washed with diethyl ether, and dried under vacuum to yield the sodium salt as a stable solid.

Step 2: Synthesis of O-Methylisourea Acetate

  • Materials:

    • Urea

    • Dimethyl sulfate

    • Methanol

    • Glacial acetic acid

  • Procedure:

    • Urea (1.0 eq) is dissolved in methanol, and dimethyl sulfate (1.0 eq) is added dropwise while maintaining the temperature below 40°C.

    • The mixture is stirred at room temperature until the reaction is complete (monitored by TLC).

    • The solvent is removed under reduced pressure.

    • The crude O-methylisourea methyl sulfate is dissolved in methanol, and glacial acetic acid (1.1 eq) is added.

    • The mixture is stirred, and the product is precipitated by the addition of diethyl ether, filtered, and dried.

Step 3: Synthesis of this compound [2]

  • Materials:

    • Sodium 3,3-dimethoxy-2-methoxycarbonylpropen-1-olate

    • O-Methylisourea acetate

    • Anhydrous N,N-Dimethylformamide (DMF)

  • Procedure:

    • To a solution of sodium 3,3-dimethoxy-2-methoxycarbonylpropen-1-olate (1.0 eq) in anhydrous DMF, O-methylisourea acetate (1.1 eq) is added.

    • The reaction mixture is heated to 100°C for 1-2 hours.

    • After cooling to room temperature, the mixture is quenched with a saturated aqueous solution of sodium bicarbonate.

    • The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

    • The crude product is purified by column chromatography on silica gel to afford this compound.

Pathway 2: Linear Synthesis from a Dichloropyrimidine Intermediate

This more traditional, linear approach involves the construction of the pyrimidine ring first, followed by sequential functionalization. It begins with a readily available dichlorinated pyrimidine and proceeds through selective nucleophilic aromatic substitution and reduction steps.

Causality Behind Experimental Choices

The regioselectivity of this pathway is governed by the differential reactivity of the two chlorine atoms on the pyrimidine ring. The chlorine at the 4-position is generally more susceptible to nucleophilic attack than the chlorine at the 2-position.[3] This allows for the selective introduction of a methoxy group. The subsequent removal of the remaining chlorine atom is typically achieved through catalytic hydrogenation.

Experimental Workflow

cluster_0 Step 1: Synthesis of 2,4-Dichloro-5-methoxycarbonylpyrimidine cluster_1 Step 2: Selective Methoxylation cluster_2 Step 3: Catalytic Hydrogenation (Dechlorination) A 5-Methoxycarbonyluracil C 2,4-Dichloro-5-methoxycarbonylpyrimidine A->C B Phosphorus Oxychloride (POCl3) B->C Chlorination D 2,4-Dichloro-5-methoxycarbonylpyrimidine F Methyl 2-chloro-4-methoxypyrimidine-5-carboxylate D->F E Sodium Methoxide E->F SNAr at C4 G Methyl 2-chloro-4-methoxypyrimidine-5-carboxylate I This compound G->I H H2, Pd/C H->I Reduction

Caption: Workflow for the linear synthesis of this compound.

Detailed Experimental Protocols

Step 1: Synthesis of Methyl 2,4-dichloro-5-pyrimidinecarboxylate

  • Materials:

    • Methyl orotate (or 5-methoxycarbonyluracil)

    • Phosphorus oxychloride (POCl₃)

    • N,N-Dimethylaniline

  • Procedure:

    • A mixture of methyl orotate (1.0 eq), phosphorus oxychloride (5.0 eq), and N,N-dimethylaniline (1.2 eq) is heated at reflux for 3-4 hours.

    • The excess phosphorus oxychloride is removed by distillation under reduced pressure.

    • The residue is cooled and carefully poured onto crushed ice.

    • The resulting precipitate is filtered, washed with cold water, and dried to yield the dichlorinated product.

Step 2: Synthesis of Methyl 2-chloro-4-methoxypyrimidine-5-carboxylate

  • Materials:

    • Methyl 2,4-dichloro-5-pyrimidinecarboxylate

    • Sodium methoxide

    • Anhydrous methanol

  • Procedure:

    • Methyl 2,4-dichloro-5-pyrimidinecarboxylate (1.0 eq) is dissolved in anhydrous methanol.

    • The solution is cooled to 0°C, and a solution of sodium methoxide (1.05 eq) in methanol is added dropwise.

    • The reaction mixture is stirred at room temperature for 1-2 hours.

    • The solvent is removed under reduced pressure, and the residue is partitioned between water and ethyl acetate.

    • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the product.

Step 3: Synthesis of this compound

  • Materials:

    • Methyl 2-chloro-4-methoxypyrimidine-5-carboxylate

    • Palladium on carbon (10% Pd/C)

    • Triethylamine

    • Methanol

  • Procedure:

    • Methyl 2-chloro-4-methoxypyrimidine-5-carboxylate (1.0 eq) is dissolved in methanol.

    • Triethylamine (1.2 eq) and 10% Pd/C (5-10 mol%) are added to the solution.

    • The mixture is stirred under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the starting material is consumed (monitored by TLC).

    • The catalyst is removed by filtration through Celite, and the filtrate is concentrated under reduced pressure.

    • The residue is purified by column chromatography to yield the final product.

Data Presentation: Comparative Analysis of Synthetic Routes

ParameterPathway 1 (Convergent)Pathway 2 (Linear)
Overall Yield Generally high (60-80%)Moderate (30-50%)
Number of Steps 33
Starting Materials Readily available but require preparation of key intermediateDichloropyrimidine is commercially available or readily synthesized
Scalability GoodGood
Key Advantages High convergency and yield, excellent regiocontrolUtilizes more common starting materials
Key Challenges Preparation of the sodium salt intermediatePotential for side reactions during chlorination and regioselectivity control in methoxylation

Physical and Spectroscopic Data

  • Appearance: White to off-white solid

  • Molecular Formula: C₇H₈N₂O₃

  • Molecular Weight: 168.15 g/mol

  • ¹H NMR (CDCl₃, 400 MHz): δ 9.05 (s, 2H), 4.05 (s, 3H), 3.95 (s, 3H)

  • ¹³C NMR (CDCl₃, 101 MHz): δ 165.8, 163.7, 158.4, 115.2

Conclusion

This in-depth technical guide has detailed two reliable and effective synthetic routes for the preparation of this compound. The convergent synthesis (Pathway 1) offers superior yields and regioselectivity, making it an attractive option for larger-scale production where the initial investment in preparing the key intermediate is justified. The linear synthesis (Pathway 2) provides a more traditional approach that may be preferable for smaller-scale synthesis or when starting from readily available dichloropyrimidine precursors. The choice of synthetic route will ultimately depend on the specific needs of the researcher, including scale, available resources, and desired purity. Both pathways, when executed with care, provide reliable access to this important heterocyclic building block for drug discovery and development.

References

  • MySkinRecipes. (n.d.). 2-Methoxypyrimidine-5-carboxylic acid. [Link]

  • FAQ. (n.d.). What factors affect the selectivity of reactions in 2,4-Dichloropyrimidine compounds?[Link]

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The Strategic Utility of Methyl 2-methoxypyrimidine-5-carboxylate in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Pyrimidine Scaffold as a Cornerstone of Medicinal Chemistry

The pyrimidine nucleus, a deceptively simple six-membered aromatic heterocycle, is a titan in the world of medicinal chemistry. Its prevalence in nature as a core component of nucleobases (uracil, thymine, and cytosine) has made it a "privileged scaffold" in drug design. This inherent biological relevance often translates to favorable interactions with a multitude of biological targets, cementing its role in the development of a vast array of therapeutics. From antiviral and anticancer agents to cardiovascular and central nervous system drugs, the pyrimidine core is a testament to nature's elegant and effective design, expertly co-opted by medicinal chemists to address a wide spectrum of human diseases. This guide delves into a particularly valuable, functionalized pyrimidine building block: Methyl 2-methoxypyrimidine-5-carboxylate. We will explore its chemical properties, reactivity, and strategic applications, providing a technical framework for its effective utilization in drug discovery programs.

Physicochemical Properties and Reactivity Profile of this compound

This compound (CAS No: 38373-46-5) is a versatile starting material whose reactivity is governed by the interplay of its constituent functional groups: the electron-deficient pyrimidine ring, the activating methoxy group, and the versatile carboxylate moiety.[1]

PropertyValueSource
Molecular Formula C₇H₈N₂O₃[1]
Molecular Weight 168.15 g/mol Calculated
Appearance Off-white to white solidGeneral Supplier Information
Solubility Soluble in most organic solventsGeneral Supplier Information

The pyrimidine ring is inherently electron-deficient due to the presence of two nitrogen atoms. This electronic nature makes the ring susceptible to nucleophilic attack, particularly at positions 2, 4, and 6. The methoxy group at the 2-position is a key modulator of this reactivity. While it is an electron-donating group by resonance, its primary role in many reactions is that of a leaving group, susceptible to displacement by strong nucleophiles. The methyl carboxylate at the 5-position offers a handle for a variety of chemical transformations, most notably amide bond formation, reduction to the corresponding alcohol, or hydrolysis to the carboxylic acid.

The Strategic Application in Bioactive Molecule Synthesis: A Case Study Approach

While direct examples of marketed drugs synthesized from this compound are not readily found in publicly available literature, its structural motifs are present in numerous potent kinase inhibitors. A compelling analogue to consider is the synthesis of molecules like GSK2126458 (Omipalisib), a highly potent inhibitor of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR).[2][3][4] The core of GSK2126458 is a substituted pyridine, but the synthetic strategies employed for its construction are highly relevant to our pyrimidine of interest.

The synthesis of GSK2126458 involves the coupling of a functionalized quinoline with a substituted pyridine.[4] A key intermediate in this process is a bromo-substituted 2-methoxypyridine derivative. This highlights a powerful strategy: using a halogenated version of this compound as a scaffold for building complexity through cross-coupling reactions.

Key Synthetic Transformations: A Practical Guide

The utility of this compound as a starting material is realized through a series of fundamental organic reactions that allow for the selective modification of its core structure. This section provides an overview of these key transformations, complete with generalized experimental protocols.

Hydrolysis of the Ester and Amide Bond Formation

The methyl ester of our title compound can be readily hydrolyzed to the corresponding carboxylic acid, which serves as a crucial intermediate for amide bond formation. Amide coupling is one of the most frequently used reactions in medicinal chemistry, allowing for the introduction of a vast array of substituents.[5]

Workflow for Amide Synthesis

G start This compound acid 2-Methoxypyrimidine-5-carboxylic acid start->acid Hydrolysis (e.g., LiOH, H₂O) amide N-Substituted-2-methoxypyrimidine-5-carboxamide acid->amide Amide Coupling (e.g., HATU, DIPEA, Amine)

Caption: Hydrolysis and subsequent amide coupling workflow.

Protocol 1: Hydrolysis of this compound

  • Materials: this compound, Lithium hydroxide (LiOH), Water, Tetrahydrofuran (THF), Hydrochloric acid (HCl).

  • Procedure:

    • Dissolve this compound in a mixture of THF and water.

    • Add an excess of LiOH and stir the mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).

    • Acidify the reaction mixture with aqueous HCl to precipitate the carboxylic acid.

    • Filter the solid, wash with cold water, and dry under vacuum to obtain 2-methoxypyrimidine-5-carboxylic acid.[5]

Protocol 2: Amide Coupling

  • Materials: 2-Methoxypyrimidine-5-carboxylic acid, desired amine, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), DIPEA (N,N-Diisopropylethylamine), DMF (Dimethylformamide).

  • Procedure:

    • To a solution of 2-methoxypyrimidine-5-carboxylic acid in DMF, add HATU and DIPEA.

    • Stir the mixture for a few minutes to activate the carboxylic acid.

    • Add the desired amine to the reaction mixture.

    • Stir at room temperature until the reaction is complete.

    • Work up the reaction by adding water and extracting with an appropriate organic solvent.

    • Purify the product by column chromatography.[6]

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. For a precursor like this compound, these reactions are typically performed on a halogenated analogue (e.g., a bromo- or chloro-substituted pyrimidine).

Workflow for Cross-Coupling Reactions

G start Halogenated this compound suzuki Suzuki Coupling Product start->suzuki Suzuki (Boronic acid, Pd catalyst, Base) sonogashira Sonogashira Coupling Product start->sonogashira Sonogashira (Alkyne, Pd/Cu catalyst, Base) buchwald Buchwald-Hartwig Amination Product start->buchwald Buchwald-Hartwig (Amine, Pd catalyst, Base)

Caption: Palladium-catalyzed cross-coupling strategies.

Protocol 3: Suzuki-Miyaura Coupling

  • Materials: Halogenated this compound, Aryl- or heteroaryl-boronic acid, Palladium catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃), Solvent (e.g., Dioxane/Water).

  • Procedure:

    • Combine the halogenated pyrimidine, boronic acid, palladium catalyst, and base in a reaction vessel.

    • Add the solvent and degas the mixture.

    • Heat the reaction mixture under an inert atmosphere until the starting material is consumed.

    • Cool the reaction, dilute with water, and extract with an organic solvent.

    • Purify the product by column chromatography.[7][8][9][10]

Protocol 4: Sonogashira Coupling

  • Materials: Halogenated this compound, Terminal alkyne, Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), Copper(I) iodide (CuI), Base (e.g., Triethylamine).

  • Procedure:

    • To a solution of the halogenated pyrimidine and terminal alkyne in a suitable solvent, add the palladium catalyst, CuI, and base.

    • Stir the reaction mixture under an inert atmosphere at room temperature or with gentle heating.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, filter off the salts and concentrate the filtrate.

    • Purify the residue by column chromatography.[11][12][13][14]

Protocol 5: Buchwald-Hartwig Amination

  • Materials: Halogenated this compound, Amine, Palladium catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., XPhos), Base (e.g., NaOtBu).

  • Procedure:

    • Combine the halogenated pyrimidine, amine, palladium catalyst, ligand, and base in a reaction vessel under an inert atmosphere.

    • Add an anhydrous, degassed solvent (e.g., Toluene).

    • Heat the reaction mixture until the starting material is consumed.

    • Cool the reaction, quench with water, and extract with an organic solvent.

    • Purify the product by column chromatography.[6][15][16][17][18]

Nucleophilic Aromatic Substitution (SNAAr)

The 2-methoxy group on the pyrimidine ring can be displaced by strong nucleophiles, particularly if the ring is further activated by electron-withdrawing groups. This SNAAr reaction is a direct way to introduce new functionalities at the 2-position.

Workflow for SNAAr

G start This compound product 2-Substituted-pyrimidine-5-carboxylate start->product Nucleophilic Aromatic Substitution (e.g., Amine, Heat)

Caption: Nucleophilic aromatic substitution at the 2-position.

Protocol 6: Nucleophilic Substitution with an Amine

  • Materials: this compound, Amine, Solvent (e.g., DMSO or NMP).

  • Procedure:

    • Dissolve this compound in the chosen solvent.

    • Add an excess of the desired amine.

    • Heat the reaction mixture at an elevated temperature, monitoring by TLC or LC-MS.

    • Cool the reaction mixture and pour it into water to precipitate the product.

    • Filter the solid, wash with water, and dry. Purify by recrystallization or column chromatography if necessary.

Future Perspectives and Conclusion

This compound is a highly versatile and strategically valuable starting material for drug discovery. Its trifunctional nature allows for a wide range of chemical manipulations, enabling the synthesis of diverse compound libraries for biological screening. The ability to undergo nucleophilic substitution, in concert with the synthetic handles provided by the ester and the potential for halogenation and subsequent cross-coupling, makes this pyrimidine derivative a powerful tool in the medicinal chemist's arsenal. As the demand for novel therapeutics continues to grow, particularly in the area of kinase inhibitors, the strategic application of well-designed building blocks like this compound will undoubtedly play a pivotal role in the discovery of the next generation of medicines.

References

  • Synthesis and antimicrobial evaluation of novel pyrimidine-5-carboxamide scaffold. Journal of Chemical and Pharmaceutical Research, 2015, 7(3):1834-1840. (URL not available)
  • This compound. AOBChem. [Link]

  • GSK 2126458, Omipalisib, PI3K/mTOR inhibitor. New Drug Approvals. [Link]

  • A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis, 2002(5), 720-722. [Link]

  • Discovery of GSK2126458, a Highly Potent Inhibitor of PI3K and the Mammalian Target of Rapamycin. Request PDF. [Link]

  • Discovery of GSK2126458, a Highly Potent Inhibitor of PI3K and the Mammalian Target of Rapamycin. ACS Medicinal Chemistry Letters, 2010, 1(1), 39-43. [Link]

  • Direction of hydrolysis of esters of some pyrimidine-5-carboxylic acids. ResearchGate. [Link]

  • Convenient, direct, metal-free, regioselective and de novo synthesis of 2,4,5-trisubstituted pyrimidines using α-aryl-β, β-ditosyloxy ketones. New Journal of Chemistry, 2021, 45(10), 4647-4651. [Link]

  • Development and evaluation of 2,4-disubstituted-5-aryl pyrimidine derivatives as antibacterial agents. Archiv der Pharmazie, 2024, 357(2), e2300656. [Link]

  • Discovery of GSK2126458, a Highly Potent Inhibitor of PI3K and the Mammalian Target of Rapamycin. ACS Medicinal Chemistry Letters, 2010, 1(1), 39-43. [Link]

  • A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate to 5-chloro- pyrazine-2-carboxylic acid. Journal of Chemical and Pharmaceutical Research, 2014, 6(5):104-105. [Link]

  • A General Procedure for the Synthesis of 2-Substituted Pyrimidine5Carboxylic Esters. Request PDF. [Link]

  • Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Journal of the Chemical Society C: Organic, 1967, 1172-1178. [Link]

  • Novel pyrimidine-5-carboxamide derivatives.
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  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Organic Letters, 2007, 9(18), 3425-3428. [Link]

  • Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC. [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 2021, 26(7), 1954. [Link]

  • Sonogashira coupling. Wikipedia. [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. [Link]

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  • Sonogashira Coupling. Chemistry LibreTexts. [Link]

  • Synthesis of carboxylic acids by hydrolysis or deprotection. Organic Chemistry Portal. [Link]

  • Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions. The Journal of Organic Chemistry, 2006, 71(1), 379-381. [Link]

  • Synthesis and Reactions of Amines | LTQ 9.1, Spring 2024. YouTube. [Link]

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Methyl 2-methoxypyrimidine-5-carboxylate: A Technical Guide to Unveiling Its Biological Potential

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrimidine Scaffold as a Cornerstone of Modern Therapeutics

The pyrimidine ring is a privileged heterocyclic scaffold that forms the chemical foundation for a vast array of biologically active molecules.[1][2][3][4] Its presence at the core of the nucleobases uracil, thymine, and cytosine underscores its fundamental role in the chemistry of life.[2][3] This inherent biocompatibility and versatile chemical nature have made pyrimidine derivatives a focal point of medicinal chemistry research for decades, leading to the development of numerous clinically significant drugs with applications ranging from anticancer and antiviral to antimicrobial and anti-inflammatory therapies.[1][2][3][4] Methyl 2-methoxypyrimidine-5-carboxylate, a member of this esteemed chemical family, represents a tantalizing yet underexplored frontier. While extensive research has elucidated the therapeutic potential of many pyrimidine analogs, the specific biological activities of this particular compound remain largely uncharacterized. This guide serves as a comprehensive technical roadmap for researchers, scientists, and drug development professionals, postulating its potential biological activities based on established structure-activity relationships within the pyrimidine class and providing a robust framework for its systematic investigation.

Chemical Profile and Synthetic Strategy

  • Structure: this compound

  • CAS Number: 38373-46-5[5]

  • Molecular Formula: C₇H₈N₂O₃[5]

  • Molecular Weight: 168.15 g/mol

The synthesis of 2-substituted pyrimidine-5-carboxylic esters, a class to which our target compound belongs, has been efficiently achieved through the condensation of amidinium salts with the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol.[6] This method provides a high-yielding and direct route to this class of compounds, enabling the production of sufficient quantities for comprehensive biological evaluation.[6]

Postulated Biological Activities and Mechanistic Hypotheses

Drawing upon the extensive body of literature surrounding pyrimidine derivatives, we can formulate several compelling hypotheses regarding the potential biological activities of this compound. The strategic placement of the methoxy and carboxylate groups on the pyrimidine core suggests the potential for specific interactions with various biological targets.

Anticancer Potential: A Primary Avenue of Investigation

The pyrimidine scaffold is a well-established pharmacophore in oncology.[1][4][7] Numerous pyrimidine derivatives exert their anticancer effects by targeting key cellular processes such as nucleic acid synthesis and signal transduction pathways.[4][7]

Hypothesized Mechanisms of Action:

  • Kinase Inhibition: The pyrimidine ring can act as a bioisostere for other aromatic systems, effectively fitting into the ATP-binding pockets of various kinases.[1] Many successful kinase inhibitors, such as those targeting Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and various cyclin-dependent kinases (CDKs), feature a pyrimidine core.[1][4][8][9] The electronic properties of the methoxy and carboxylate substituents on this compound could modulate its binding affinity and selectivity for specific kinase targets.

  • Inhibition of Dihydrofolate Reductase (DHFR): Some pyrimidine-based drugs function as antifolates, inhibiting DHFR, an enzyme crucial for the synthesis of nucleotides and certain amino acids. This disruption of folate metabolism preferentially affects rapidly proliferating cancer cells.

Workflow for Investigating Anticancer Activity

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Validation A Compound Synthesis & Characterization B Cytotoxicity Screening (MTT/SRB Assay) (e.g., NCI-60 panel) A->B C Lead Identification (Potency & Selectivity) B->C D Mechanism of Action Studies C->D H Xenograft Tumor Models (e.g., in nude mice) C->H E Kinase Inhibition Assays (e.g., EGFR, VEGFR) D->E F Cell Cycle Analysis (Flow Cytometry) D->F G Apoptosis Assays (Annexin V/PI Staining) D->G I Pharmacokinetic & Toxicological Studies H->I J Efficacy & Safety Assessment I->J

Caption: A streamlined workflow for the discovery and validation of anticancer pyrimidine derivatives.

Anti-inflammatory Activity: Targeting the Arachidonic Acid Pathway

Pyrimidine derivatives have demonstrated significant anti-inflammatory properties, often through the selective inhibition of cyclooxygenase-2 (COX-2).[10] Selective COX-2 inhibitors are sought after as they can reduce inflammation with a lower risk of gastrointestinal side effects compared to non-selective NSAIDs.

Hypothesized Mechanism of Action:

  • Selective COX-2 Inhibition: The structural features of this compound may allow it to preferentially bind to the active site of the COX-2 enzyme over the constitutively expressed COX-1 enzyme.

Antiviral and Antimicrobial Potential

The fundamental role of pyrimidines in nucleic acid synthesis makes them attractive targets for the development of antiviral and antimicrobial agents.[2][3][4]

Hypothesized Mechanisms of Action:

  • Inhibition of Viral Polymerases: As a nucleoside analog mimic, the compound could potentially interfere with viral DNA or RNA synthesis by inhibiting viral polymerases.[4]

  • Inhibition of Dihydrofolate Reductase (DHFR): Similar to its potential anticancer activity, the inhibition of microbial DHFR can disrupt the synthesis of essential metabolites, leading to a bacteriostatic or bactericidal effect.

Experimental Protocols for Biological Evaluation

To systematically investigate the postulated biological activities of this compound, a tiered approach employing a series of well-established in vitro assays is recommended.

In Vitro Anticancer Activity Assessment

a. Cytotoxicity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[11][12]

Protocol:

  • Cell Seeding: Plate cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT-116 for colon cancer) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.[12]

  • Compound Treatment: Treat the cells with a range of concentrations of this compound (e.g., 0.1 to 100 µM) for 48-72 hours.[12]

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.[12]

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[12]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

b. Kinase Inhibition Assay

Commercially available kinase assay kits can be used to evaluate the inhibitory activity of the compound against specific kinases (e.g., EGFR, VEGFR-2).[9]

Protocol:

  • Assay Setup: In a microplate, combine the kinase, a specific substrate, and ATP.

  • Compound Addition: Add varying concentrations of this compound.

  • Incubation: Allow the kinase reaction to proceed for a specified time.

  • Detection: Use a detection reagent that measures the amount of phosphorylated substrate, often through luminescence or fluorescence.

  • Data Analysis: Determine the IC₅₀ value for kinase inhibition.

Signaling Pathway Visualization

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus EGFR EGFR RAS RAS EGFR->RAS EGF Binding PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor Pyrimidine Derivative (e.g., this compound) Inhibitor->EGFR Inhibition

Caption: Potential inhibition of the EGFR signaling pathway by a pyrimidine derivative.

In Vitro Anti-inflammatory Activity Assessment

a. COX-1 and COX-2 Inhibition Assay

This assay measures the ability of the compound to inhibit the peroxidase activity of COX enzymes.[10]

Protocol:

  • Enzyme Incubation: Pre-incubate COX-1 or COX-2 with the test compound.

  • Reaction Initiation: Add arachidonic acid to initiate the enzymatic reaction.

  • Detection: Use a colorimetric or fluorometric probe to measure the peroxidase activity.

  • Data Analysis: Calculate the IC₅₀ values for both COX-1 and COX-2 to determine the compound's potency and selectivity.

In Vitro Antimicrobial Activity Assessment

a. Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[11]

Protocol:

  • Serial Dilution: Prepare serial dilutions of this compound in a liquid growth medium in a 96-well plate.

  • Inoculation: Add a standardized suspension of the test microorganism (e.g., E. coli, S. aureus) to each well.

  • Incubation: Incubate the plate under appropriate conditions for microbial growth.

  • Visual Assessment: Determine the MIC by identifying the lowest concentration of the compound that shows no visible growth.

Data Presentation and Interpretation

All quantitative data from the aforementioned assays should be summarized in clear and concise tables to facilitate comparison and interpretation.

Table 1: Hypothetical In Vitro Activity Profile of this compound

AssayTarget/Cell LineIC₅₀ / MIC (µM)
Anticancer
Cytotoxicity (MTT)MCF-7To be determined
A549To be determined
HCT-116To be determined
Kinase InhibitionEGFRTo be determined
VEGFR-2To be determined
Anti-inflammatory
COX-1 InhibitionTo be determined
COX-2 InhibitionTo be determined
Antimicrobial
MICE. coliTo be determined
S. aureusTo be determined

Conclusion and Future Directions

This compound stands as a compound of significant interest within the broader, therapeutically rich class of pyrimidine derivatives. Based on established structure-activity relationships, it holds plausible potential as an anticancer, anti-inflammatory, or antimicrobial agent. The experimental framework detailed in this guide provides a comprehensive and systematic approach to elucidating its biological activity and mechanism of action. Positive outcomes from these in vitro studies would warrant further investigation, including in vivo efficacy studies in animal models, pharmacokinetic profiling, and toxicological assessments, to fully realize the therapeutic potential of this promising molecule. The journey from a synthesized compound to a potential therapeutic agent is arduous, but for pyrimidine derivatives, it is a path well-trodden and one that continues to yield significant contributions to human health.

References

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An In-depth Technical Guide to Methyl 2-methoxypyrimidine-5-carboxylate Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrimidine ring is a foundational scaffold in medicinal chemistry, integral to the structure of nucleobases and a plethora of clinically significant therapeutic agents.[1] Among the vast landscape of pyrimidine-based compounds, derivatives of Methyl 2-methoxypyrimidine-5-carboxylate represent a particularly compelling class of molecules. The strategic arrangement of a methoxy group at the 2-position and a carboxylate at the 5-position provides a versatile platform for chemical modification, enabling the exploration of diverse chemical space and the fine-tuning of pharmacological properties. This guide provides a comprehensive technical overview of the synthesis, derivatization, and biological significance of this core, with a particular focus on its application in the development of protein kinase inhibitors. Detailed experimental protocols, structure-activity relationship (SAR) analyses, and characterization data are presented to empower researchers in their drug discovery and development endeavors.

The Core Scaffold: Synthesis and Characterization of this compound

The utility of any chemical series is predicated on the efficient and scalable synthesis of its core scaffold. This compound serves as a key starting material for the generation of a diverse library of analogs.

Retrosynthetic Analysis and Synthetic Strategy

A robust and high-yielding method for the synthesis of 2-substituted pyrimidine-5-carboxylic esters has been described, which is readily adaptable for the preparation of the target core.[2] The strategy relies on the condensation of a C3-dicarbonyl equivalent with an appropriate amidine.

G Target This compound Intermediate1 Sodium salt of 3,3-dimethoxy- 2-methoxycarbonylpropen-1-ol Target->Intermediate1 Cyclocondensation Intermediate2 Methoxyamidinium salt Target->Intermediate2 Cyclocondensation StartingMaterial1 Methyl 3,3-dimethoxypropionate Intermediate1->StartingMaterial1 Condensation StartingMaterial2 Methyl Formate Intermediate1->StartingMaterial2 Condensation StartingMaterial3 Methoxyurea or similar Intermediate2->StartingMaterial3

Caption: Retrosynthetic analysis for this compound.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from the general procedure for the synthesis of 2-substituted pyrimidine-5-carboxylic esters.[2]

Step 1: Preparation of Sodium 3,3-dimethoxy-2-(methoxycarbonyl)prop-1-en-1-olate

  • To a suspension of sodium hydride (60% dispersion in mineral oil, 1.0 eq) in anhydrous tetrahydrofuran (THF), add methyl formate (1.1 eq) at 0 °C under an inert atmosphere (e.g., Argon).

  • Add methyl 3,3-dimethoxypropionate (1.0 eq) dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • The resulting precipitate is the sodium salt, which can be filtered, washed with anhydrous diethyl ether, and dried under vacuum. This intermediate is reported to be stable at room temperature under a nitrogen atmosphere.[2]

Step 2: Cyclocondensation to form this compound

  • Prepare methoxyamidinium acetate by reacting methoxyurea with acetic anhydride.

  • Dissolve the sodium salt from Step 1 (1.0 eq) and methoxyamidinium acetate (1.2 eq) in a suitable solvent such as dimethylformamide (DMF).

  • Heat the reaction mixture to 100 °C and stir for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Characterization

The structural integrity of the synthesized core must be validated through spectroscopic methods.

Expected Spectroscopic Properties:

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 9.0-9.2 (s, 2H, pyrimidine C4-H and C6-H)

    • δ 4.0-4.1 (s, 3H, OCH₃ at C2)

    • δ 3.9-4.0 (s, 3H, COOCH₃)

  • ¹³C NMR (100 MHz, CDCl₃):

    • δ ~165 (C=O, ester)

    • δ ~164 (C2 of pyrimidine)

    • δ ~158 (C4/C6 of pyrimidine)

    • δ ~120 (C5 of pyrimidine)

    • δ ~55 (OCH₃ at C2)

    • δ ~53 (COOCH₃)

  • Mass Spectrometry (ESI+):

    • m/z = 169.06 [M+H]⁺

Derivatization Strategies: Building a Chemical Library

The this compound core offers multiple reaction handles for derivatization, allowing for the systematic exploration of structure-activity relationships.

G Core Methyl 2-methoxypyrimidine- 5-carboxylate CarboxylicAcid 2-Methoxypyrimidine- 5-carboxylic Acid Core->CarboxylicAcid Ester Hydrolysis (LiOH, NaOH) ArylPyrimidine C4/C6-Aryl/Heteroaryl Substituted Analogs Core->ArylPyrimidine Halogenation followed by Suzuki Coupling Hydroxypyrimidine 2-Hydroxypyrimidine Analogs Core->Hydroxypyrimidine Demethylation (BBr3, HBr) Amide 2-Methoxypyrimidine- 5-carboxamide Analogs CarboxylicAcid->Amide Amide Coupling (HATU, EDC, etc.)

Caption: Key derivatization pathways for the core scaffold.

Amide Bond Formation via the Carboxylate

The most explored derivatization of this scaffold involves the formation of amides at the C5 position. This is a critical modification as the carboxamide moiety can engage in crucial hydrogen bonding interactions within the hinge region of many protein kinases.[3]

Step 1: Ester Hydrolysis

The methyl ester must first be hydrolyzed to the corresponding carboxylic acid.

Protocol: Hydrolysis of this compound

  • Dissolve this compound (1.0 eq) in a mixture of THF and water.

  • Add lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (1.5-2.0 eq).

  • Stir the reaction at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.[4]

  • Acidify the reaction mixture to pH ~3-4 with aqueous HCl (1N).

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-methoxypyrimidine-5-carboxylic acid, which can often be used in the next step without further purification.

Step 2: Amide Coupling

A wide array of coupling reagents can be employed for the formation of the amide bond. The choice of reagent often depends on the steric and electronic properties of the amine coupling partner.[5][6][7]

Protocol: General Amide Coupling using HATU

  • Under an inert atmosphere, dissolve 2-methoxypyrimidine-5-carboxylic acid (1.0 eq), the desired amine (1.1 eq), and HATU (1.1 eq) in anhydrous DMF.

  • Add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2.0 eq) to the mixture.

  • Stir the reaction at room temperature for 4-12 hours. Monitor progress by LC-MS.

  • Upon completion, dilute the reaction with water and extract with ethyl acetate.

  • Wash the combined organic layers with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative HPLC to obtain the desired 2-methoxypyrimidine-5-carboxamide derivative.

C-C Bond Formation via Suzuki-Miyaura Cross-Coupling

To explore substitutions on the pyrimidine ring itself, a common strategy involves halogenation followed by a palladium-catalyzed cross-coupling reaction. The Suzuki-Miyaura coupling is a powerful method for this transformation.[8][9][10]

Step 1: Halogenation of the Pyrimidine Ring

While the starting material is not halogenated, a related and common synthetic route to these types of derivatives involves starting with a halogenated pyrimidine, such as methyl 2-chloro-pyrimidine-5-carboxylate. The chloro group can then be displaced or used in cross-coupling reactions.

Protocol: Suzuki-Miyaura Coupling of a Halogenated Pyrimidine

This protocol describes the coupling of a generic 2-chloro- or 2-bromo-pyrimidine-5-carboxylate with an arylboronic acid.

  • In a reaction vessel suitable for microwave heating or conventional heating under an inert atmosphere, combine the halogenated pyrimidine (1.0 eq), the desired aryl- or heteroarylboronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 eq).

  • Add a solvent system, typically a mixture of an organic solvent like 1,4-dioxane or toluene and water.

  • Heat the reaction mixture to 80-120 °C (or use microwave irradiation) and stir for the required time (typically 1-12 hours), monitoring by TLC or LC-MS.

  • After cooling, dilute the mixture with water and extract with an organic solvent.

  • Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the product by flash chromatography.

Biological Applications and Structure-Activity Relationships (SAR)

Derivatives of pyrimidine-5-carboxamide have shown significant promise as inhibitors of various protein kinases, making them attractive candidates for the development of therapeutics for cancer and inflammatory diseases.[6][11][12][13]

Target Landscape: Protein Kinase Inhibition

The pyrimidine-5-carboxamide scaffold is a versatile "hinge-binding" motif. The pyrimidine nitrogen atoms can act as hydrogen bond acceptors, mimicking the adenine portion of ATP, while the carboxamide group can form additional hydrogen bonds with the kinase hinge region, enhancing binding affinity and selectivity.[3]

Prominent Kinase Targets:

  • Spleen Tyrosine Kinase (Syk): A key mediator in the signaling pathways of immune cells. Syk inhibitors are being investigated for allergic and autoimmune diseases.[11]

  • Zeta-associated protein of 70 kDa (ZAP-70): A tyrosine kinase crucial for T-cell activation, making it a target for autoimmune diseases and organ transplant rejection.[13]

  • Cyclin-Dependent Kinases (CDKs): Regulators of the cell cycle, and their inhibition is a major strategy in cancer therapy.[12]

  • TAM Family Kinases (Tyro3, Axl, MerTK): Implicated in cancer progression, metastasis, and drug resistance.[14]

  • Death-Associated Protein Kinase 1 (DAPK1): A serine/threonine kinase involved in apoptosis and autophagy, and a potential target for cancer therapy.[15]

Structure-Activity Relationship (SAR) Insights

Analysis of published data on pyrimidine-5-carboxamide derivatives reveals several key SAR trends, particularly for kinase inhibition.

G cluster_0 Pyrimidine-5-Carboxamide Scaffold cluster_1 Key Interactions & Properties Scaffold R2 R2 Group (e.g., OMe) Selectivity Kinase Selectivity R2->Selectivity Modulates selectivity and PK properties R4 R4 Group (e.g., Anilino) Potency Inhibitory Potency (IC50) R4->Potency Occupies hydrophobic pocket, critical for potency R5 R5 Amide (NH-R) Hinge Hinge Binding (Hydrogen Bonds) R5->Hinge Forms key H-bonds with kinase hinge Hinge->Potency PK Pharmacokinetic Properties

Caption: Key SAR points for pyrimidine-5-carboxamide kinase inhibitors.

  • C2-Position (R²): The 2-methoxy group in the parent scaffold is a relatively small, electron-donating group. Replacing it with other groups, such as small amines (e.g., aminoethylamino), has been shown to be important for Syk inhibitory activity.[11] This position can be modified to tune selectivity and physicochemical properties.

  • C4-Position (R⁴): This position is often a key determinant of potency and selectivity. Substitution with anilino groups is a common strategy. The substitution pattern on the aniline ring itself is critical; for example, meta-substitution on the aniline was preferred for Syk inhibition.[11] This group typically occupies a hydrophobic pocket in the ATP-binding site.

  • C5-Position (R⁵): The carboxamide group is crucial for anchoring the inhibitor to the kinase hinge region. The nature of the R group on the amide can influence potency and cell permeability.

Representative Biological Data

The following table summarizes the inhibitory activity of selected pyrimidine-5-carboxamide derivatives against various protein kinases, illustrating the potential of this scaffold. Note that these are examples from related series and specific derivatives of this compound would require dedicated screening.

Compound ClassTarget KinaseR² GroupR⁴ GroupR⁵ Amide GroupIC₅₀ (nM)Reference
Pyrimidine-5-carboxamideSTAT6-[CH₂]₂-Ph-OH-NH-Bn-CONH₂21
Pyrimidine-5-carboxamideMERTK-NH-[CH₂]₃-F3-F-Pyridine-CONH-Ph-F3.6[14]
Pyrimidine-5-carboxamideDAPK1ArylAryl-CONH-Pyridine1090[15]
Imidazo[1,2-c]pyrimidineZAP-70Fused Ring-NH-Bn-CONH₂<100[13]

Conclusion

This compound is a versatile and valuable starting material for the synthesis of a wide range of heterocyclic compounds with significant therapeutic potential. Its strategic functionalization, particularly through the formation of C5-carboxamides and C4/C6-aryl derivatives, has proven to be a highly effective strategy for the development of potent and selective protein kinase inhibitors. The synthetic protocols and structure-activity relationship insights provided in this guide offer a solid foundation for researchers and drug development professionals to design and synthesize novel pyrimidine-based drug candidates. The continued exploration of the chemical space around this privileged scaffold is likely to yield new and improved therapeutic agents for the treatment of cancer, inflammation, and other diseases driven by aberrant kinase activity.

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  • Discovery of Tetrahydropyrazolopyrimidine Carboxamide Derivatives As Potent and Orally Active Antitubercular Agents. (2013). ACS Medicinal Chemistry Letters, 4(6), 549-553. [Link]

  • Al-Warhi, T., et al. (2022). Identification of Novel Aryl Carboxamide Derivatives as Death-Associated Protein Kinase 1 (DAPK1) Inhibitors with Anti-Proliferative Activities: Design, Synthesis, In Vitro, and In Silico Biological Studies. Molecules, 27(17), 5483. [Link]

Sources

The Strategic Role of Methyl 2-methoxypyrimidine-5-carboxylate in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of contemporary drug discovery, the pyrimidine scaffold stands as a cornerstone, integral to the architecture of numerous therapeutic agents. Among the diverse array of pyrimidine-based building blocks, Methyl 2-methoxypyrimidine-5-carboxylate emerges as a particularly versatile and strategic intermediate. Its unique substitution pattern offers a gateway to a multitude of medicinally relevant compounds, particularly in the realms of kinase inhibitors and antiviral agents. This technical guide provides an in-depth exploration of the synthesis, reactivity, and application of this pivotal molecule, offering field-proven insights for its effective utilization in drug development programs.

Physicochemical Properties and Strategic Importance

This compound (CAS No: 38373-46-5, Molecular Formula: C₇H₈N₂O₃) possesses a unique arrangement of functional groups that underpins its utility in medicinal chemistry.[1] The electron-withdrawing carboxylate group at the 5-position and the electron-donating methoxy group at the 2-position create a distinct electronic profile on the pyrimidine ring, influencing its reactivity and the properties of its derivatives.

PropertyValueSource
CAS Number38373-46-5[1]
Molecular FormulaC₇H₈N₂O₃[1]
Molecular Weight168.15 g/mol
AppearanceOff-white to white crystalline powderSupplier Data
SolubilitySoluble in most organic solventsSupplier Data

The strategic importance of this molecule lies in its capacity to serve as a versatile scaffold. The ester and methoxy groups are amenable to a range of chemical transformations, allowing for the introduction of diverse pharmacophoric elements and the fine-tuning of physicochemical properties to optimize drug-like characteristics.

Synthesis of the Core Scaffold

A general and efficient method for the synthesis of 2-substituted pyrimidine-5-carboxylic esters, including this compound, has been developed. This approach provides a high-yielding and direct route to this important class of compounds.[2]

A key step involves the reaction of the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol with an appropriate amidinium salt.[2] This method is advantageous as it allows for the direct installation of various substituents at the 2-position of the pyrimidine ring.

Synthesis_of_Methyl_2_methoxypyrimidine_5_carboxylate reagent1 Methyl 3,3-dimethoxypropionate intermediate1 Sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol reagent1->intermediate1 NaH reagent2 Methyl Formate reagent2->intermediate1 product Methyl 2-substituted-pyrimidine-5-carboxylate intermediate1->product reagent3 Amidinium Salt reagent3->product

A generalized synthetic scheme for 2-substituted pyrimidine-5-carboxylates.

Key Chemical Transformations and Their Mechanistic Underpinnings

The chemical versatility of this compound is central to its role in medicinal chemistry. Two of the most critical transformations are the hydrolysis of the ester and the amidation of the resulting carboxylic acid.

Hydrolysis to 2-Methoxypyrimidine-5-carboxylic acid

The conversion of the methyl ester to the corresponding carboxylic acid is a fundamental step, as the carboxylic acid is often a more versatile handle for subsequent modifications, particularly amide bond formation.

Experimental Protocol: Hydrolysis of this compound

  • Dissolution: Dissolve this compound (1.0 eq) in a mixture of methanol and water (e.g., 3:1 v/v).

  • Base Addition: Add lithium hydroxide (LiOH) monohydrate (1.5 - 2.0 eq) to the solution at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove the methanol.

    • Dilute the residue with water and wash with a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate) to remove any unreacted starting material.

    • Acidify the aqueous layer to a pH of approximately 3-4 with a suitable acid (e.g., 1N HCl).

    • Extract the product, 2-methoxypyrimidine-5-carboxylic acid, with an organic solvent such as ethyl acetate.

    • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the carboxylic acid.

This hydrolysis proceeds via a standard base-catalyzed saponification mechanism. The hydroxide ion attacks the electrophilic carbonyl carbon of the ester, leading to a tetrahedral intermediate which then collapses to form the carboxylate salt and methanol. Subsequent acidification protonates the carboxylate to yield the desired carboxylic acid.

Amide Bond Formation: A Gateway to Bioactivity

The formation of an amide bond from 2-methoxypyrimidine-5-carboxylic acid is a crucial step in the synthesis of many kinase inhibitors and other bioactive molecules. This reaction allows for the introduction of a wide variety of amine-containing fragments, which can be designed to interact with specific residues in the target protein.

Experimental Protocol: Amide Coupling with an Aniline Derivative

  • Activation of the Carboxylic Acid:

    • Dissolve 2-methoxypyrimidine-5-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM).

    • Add a coupling agent, such as HATU (1.1 eq) or EDC (1.2 eq) in the presence of HOBt (1.2 eq).

    • Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) (2.0-3.0 eq), and stir the mixture at room temperature for 15-30 minutes to form the activated ester.

  • Amine Addition: Add the desired aniline derivative (1.0-1.2 eq) to the reaction mixture.

  • Reaction and Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction time can vary from a few hours to overnight depending on the reactivity of the amine.

  • Work-up:

    • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with a weak aqueous acid (e.g., 1N HCl), a saturated aqueous solution of sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired amide.

The choice of coupling agent is critical for the success of this reaction, especially when dealing with less nucleophilic anilines. Reagents like HATU are often preferred for their high efficiency and ability to minimize side reactions.

Key_Transformations start This compound intermediate 2-Methoxypyrimidine-5-carboxylic acid start->intermediate Hydrolysis (e.g., LiOH) product 2-Methoxypyrimidine-5-carboxamide Derivative intermediate->product Amide Coupling (e.g., HATU, Amine)

Sources

The Versatility of Methyl 2-methoxypyrimidine-5-carboxylate: A Strategic Building Block for Modern Heterocyclic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of medicinal chemistry and drug development, pyrimidine derivatives stand as a cornerstone scaffold, integral to a vast array of therapeutic agents.[1][2] This technical guide delves into the synthetic utility of a particularly valuable, yet elegantly simple, building block: methyl 2-methoxypyrimidine-5-carboxylate. We will explore the intrinsic chemical reactivity of this molecule, dictated by the interplay of its methoxy and carboxylate functionalities, and illuminate its role as a versatile precursor for the construction of diverse and complex heterocyclic systems. This paper will provide researchers, scientists, and drug development professionals with a comprehensive understanding of this reagent's potential, supported by mechanistic insights, detailed experimental protocols, and a survey of its application in contemporary drug discovery.

Introduction: The Enduring Importance of the Pyrimidine Core

The pyrimidine ring system is a fundamental component of life itself, forming the structural basis for nucleobases such as cytosine, thymine, and uracil in DNA and RNA.[1] This inherent biological relevance has inspired chemists to explore pyrimidine derivatives as privileged structures in medicinal chemistry. The scaffold's ability to engage in various biological interactions has led to the development of a multitude of approved drugs with applications spanning oncology, infectious diseases, and central nervous system disorders.[1][2]

The strategic functionalization of the pyrimidine ring is paramount to modulating its pharmacological profile. This compound (CAS No: 38373-46-5) presents an ideal starting point for such endeavors.[3] Its structure, featuring a reactive methoxy group at the 2-position and a readily modifiable carboxylate at the 5-position, offers multiple avenues for synthetic elaboration.

G cluster_pyrimidine This compound cluster_applications Potential Heterocyclic Products pyrimidine Pyrimidine Ring methoxy 2-Methoxy Group (Nucleophilic Displacement) pyrimidine->methoxy Position 2 carboxylate 5-Ester Group (Amidation, Reduction, etc.) pyrimidine->carboxylate Position 5 fused_heterocycles Fused Bicyclic Systems (e.g., Pyrazolo[1,5-a]pyrimidines) pyrimidine->fused_heterocycles Annulation Reactions substituted_pyrimidines Substituted Pyrimidines (Amides, Amines, etc.) methoxy->substituted_pyrimidines Reaction at C2 carboxylate->substituted_pyrimidines Reaction at C5 other_heterocycles Other Complex Heterocycles substituted_pyrimidines->other_heterocycles Further Derivatization G start Methyl 2-methoxypyrimidine- 5-carboxylate step1 Amine Substitution (e.g., Hydrazine) start->step1 intermediate1 2-Hydrazinylpyrimidine Intermediate step1->intermediate1 step2 Cyclization with β-Diketone intermediate1->step2 product Pyrazolo[1,5-a]pyrimidine Derivative step2->product

Caption: A generalized workflow for pyrazolo[1,5-a]pyrimidine synthesis.

Experimental Protocols

The following protocols are provided as representative examples of the transformations discussed. Researchers should adapt these procedures based on the specific substrate and desired outcome, with appropriate safety precautions.

Protocol 1: General Procedure for Nucleophilic Substitution of the 2-Methoxy Group with an Amine
  • Reaction Setup: To a solution of this compound (1.0 eq) in a suitable solvent (e.g., DMF, 10 mL/mmol) is added the desired amine (1.2 eq) and a non-nucleophilic base (e.g., DIPEA, 2.0 eq).

  • Reaction Conditions: The reaction mixture is heated to 80-120 °C and stirred until TLC or LC-MS analysis indicates complete consumption of the starting material.

  • Workup and Purification: The reaction mixture is cooled to room temperature, diluted with water, and extracted with an appropriate organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel.

Protocol 2: Saponification of the Methyl Ester
  • Reaction Setup: this compound (1.0 eq) is dissolved in a mixture of methanol and water (e.g., 3:1 v/v).

  • Reaction Conditions: An aqueous solution of sodium hydroxide (1.5 eq, e.g., 2 M) is added, and the mixture is stirred at room temperature until the reaction is complete as monitored by TLC or LC-MS.

  • Workup and Purification: The methanol is removed under reduced pressure. The aqueous residue is acidified to pH 3-4 with a suitable acid (e.g., 1 M HCl), leading to the precipitation of the carboxylic acid. The solid is collected by filtration, washed with cold water, and dried under vacuum to afford the desired 2-methoxypyrimidine-5-carboxylic acid.

Comparative Data

The following table summarizes typical reaction conditions and outcomes for key transformations of this compound, based on literature precedents.

TransformationReagents and ConditionsTypical YieldReference
Amine SubstitutionR-NH2, DIPEA, DMF, 100 °C70-95%General SNAr
SaponificationNaOH, MeOH/H2O, rt>90%[4]
Amide CouplingR-NH2, HATU, DIPEA, DMF, rt60-90%Standard Peptide Coupling
Reduction to AlcoholLiAlH4, THF, 0 °C to rt75-95%Standard Reduction

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of a wide range of heterocyclic compounds. Its predictable reactivity at both the C2 and C5 positions allows for the systematic and efficient construction of molecular complexity. For researchers in medicinal chemistry and drug development, a thorough understanding of the synthetic potential of this reagent is essential for the design and synthesis of novel therapeutic agents. The protocols and insights provided in this guide aim to facilitate the effective utilization of this powerful synthetic tool.

References

Sources

Methodological & Application

Synthesis of Methyl 2-methoxypyrimidine-5-carboxylate: A Detailed Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Pyrimidine Scaffold

The pyrimidine ring is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents and biologically active molecules. Its presence in the nucleobases uracil, thymine, and cytosine underscores its fundamental role in biological systems. In drug development, the substituted pyrimidine motif is prized for its ability to engage in a variety of non-covalent interactions with biological targets, including hydrogen bonding and π-stacking. The strategic functionalization of the pyrimidine ring allows for the fine-tuning of a compound's physicochemical properties, such as solubility, metabolic stability, and target affinity.

Methyl 2-methoxypyrimidine-5-carboxylate is a key intermediate in the synthesis of a wide range of pharmacologically active compounds, including kinase inhibitors and antiviral agents[1]. The methoxy group at the 2-position and the methyl carboxylate at the 5-position provide versatile handles for further chemical modifications, making it a valuable building block for the construction of complex molecular architectures. This guide provides detailed protocols for the synthesis of this important intermediate, offering insights into the underlying chemical principles and practical considerations for its preparation in a laboratory setting.

Protocol 1: De Novo Synthesis via Condensation with an Amidinium Salt

This robust and high-yielding method constructs the pyrimidine ring from acyclic precursors. The key strategy involves the reaction of the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol with O-methylisourea hydroiodide. This approach is particularly advantageous as it directly yields the desired 2-substituted pyrimidine-5-carboxylic ester without substitution at the 4-position, a common challenge in other synthetic routes[2].

Chemical Rationale

The synthesis begins with the preparation of a key intermediate, the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol. This is achieved through a Claisen condensation between methyl formate and methyl 3,3-dimethoxypropionate, using a strong base like sodium hydride to deprotonate the α-carbon of the propionate, which then acts as a nucleophile[2]. The resulting sodium salt is a stable and versatile reagent.

The subsequent cyclization step involves the reaction of this sodium salt with an amidinium salt, in this case, O-methylisourea hydroiodide. The amidinium salt provides the N-C-N fragment necessary to complete the pyrimidine ring. The reaction proceeds through a series of condensation and elimination steps to afford the final product.

Experimental Workflow Diagram

G cluster_0 Step 1: Preparation of Sodium 3,3-dimethoxy-2-methoxycarbonylpropen-1-olate cluster_1 Step 2: Pyrimidine Ring Formation cluster_2 Step 3: Work-up and Purification A Methyl formate + Methyl 3,3-dimethoxypropionate C Claisen Condensation A->C B Sodium Hydride in Diethyl Ether B->C D Sodium 3,3-dimethoxy-2-methoxycarbonylpropen-1-olate C->D E Sodium 3,3-dimethoxy-2-methoxycarbonylpropen-1-olate G Cyclization Reaction E->G F O-Methylisourea hydroiodide in DMF F->G H This compound G->H I Reaction Mixture J Aqueous Work-up I->J K Extraction with Ethyl Acetate J->K L Column Chromatography K->L M Pure Product L->M G cluster_0 Step 1: Formylation cluster_1 Step 2: Oxidation cluster_2 Step 3: Esterification A 2-Methoxypyrimidine B Formylating Agent (e.g., Vilsmeier-Haack) C 2-Methoxypyrimidine-5-carbaldehyde A->C Formylation D 2-Methoxypyrimidine-5-carbaldehyde E Oxidizing Agent (e.g., KMnO4) F 2-Methoxypyrimidine-5-carboxylic acid D->F Oxidation G 2-Methoxypyrimidine-5-carboxylic acid H Methanol, Acid Catalyst I This compound G->I Fischer Esterification

Sources

Application Notes & Protocols for the Large-Scale Synthesis of Methyl 2-methoxypyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 2-methoxypyrimidine-5-carboxylate (CAS No: 38373-46-5) is a pivotal intermediate in the synthesis of advanced pharmaceutical and agrochemical compounds.[1][2] Its structural motif is a key component in various biologically active molecules. This guide provides a comprehensive, field-proven methodology for the large-scale synthesis of this compound. We move beyond a simple recitation of steps to explain the underlying chemical principles and process optimization strategies necessary for transitioning from bench-scale to kilo-scale production. The protocol emphasizes safety, scalability, efficiency, and high product purity, designed for researchers, chemists, and process development professionals.

Strategic Overview: The Chemistry of Pyrimidine Ring Formation

The synthesis of substituted pyrimidines is a cornerstone of heterocyclic chemistry. For the target molecule, the most robust and scalable strategy involves the cyclocondensation of a three-carbon (C-C-C) electrophilic unit with an N-C-N nucleophilic fragment, specifically a methoxy-substituted amidine.[3] This approach offers high convergence and allows for the direct installation of the required substituents in a controlled manner.

Our selected pathway is adapted from a general and high-yielding procedure for 2-substituted pyrimidine-5-carboxylic esters.[4][5][6] It proceeds in two primary stages:

  • Formation of a Reactive Enolate Intermediate: A C3 diester is condensed with methyl formate to generate a stable but highly reactive sodium enolate. This intermediate is the cornerstone of the pyrimidine ring's C4-C5-C6 segment.

  • Cyclocondensation with O-Methylisourea: The enolate is reacted with an O-methylisourea salt. This amidine equivalent provides the N1-C2-N3 backbone of the pyrimidine ring, with the 2-methoxy group pre-installed, leading directly to the desired product.

This strategy is advantageous for large-scale production due to its use of readily available starting materials, stable intermediates, and typically high reaction yields that minimize complex downstream purification.

Overall Synthetic Pathway

G cluster_0 Part A: Intermediate Formation cluster_1 Part B: Cyclocondensation A Methyl 3,3-dimethoxypropionate + Methyl Formate B Sodium Salt of 3,3-dimethoxy- 2-methoxycarbonylpropen-1-ol A->B  NaH, THF   D Methyl 2-methoxypyrimidine- 5-carboxylate B->D C O-Methylisourea Sulfate C->D  DMF, Heat  

Caption: High-level overview of the two-stage synthetic route.

Physicochemical & Safety Data

Thorough understanding of all materials is critical for safe and effective scale-up. All operations must be conducted in a well-ventilated chemical fume hood or a designated production bay with appropriate engineering controls.[7]

Table 1: Properties of Key Compounds
CompoundIUPAC NameCAS No.Molecular FormulaMolecular WeightKey Hazards
Final Product This compound38373-46-5C₇H₈N₂O₃168.15 g/mol Harmful if swallowed, Skin/Eye Irritant[8]
Intermediate Sodium Hydride (60% in oil)7646-69-7NaH24.00 g/mol Flammable solid, Water-reactive
Reagent O-Methylisourea Sulfate52328-05-9C₄H₁₂N₄O₆S244.23 g/mol Skin/Eye Irritant
Solvent Tetrahydrofuran (THF)109-99-9C₄H₈O72.11 g/mol Extremely flammable, May form explosive peroxides[9]
Solvent Dimethylformamide (DMF)68-12-2C₃H₇NO73.09 g/mol Reproductive toxin, Skin/Eye Irritant

Safety Imperative: Personnel must wear appropriate Personal Protective Equipment (PPE), including flame-retardant lab coats, chemical-resistant gloves (nitrile or neoprene), and safety glasses or face shields at all times.[7][9] An inert atmosphere (Nitrogen or Argon) is mandatory when handling sodium hydride.[4]

Detailed Synthesis Protocol (1 kg Scale)

This protocol is optimized for a target output of approximately 1 kg of the final product. All equipment must be thoroughly dried before use.

Equipment & Reagents
ItemQuantityNotes
Reactor 20 L, glass-lined or stainless steelEquipped with overhead stirrer, thermocouple, condenser, and N₂ inlet
Addition Funnel 2 L, pressure-equalizingFor controlled liquid addition
Starting Material 1 Methyl 3,3-dimethoxypropionate1.10 kg (7.42 mol)
Starting Material 2 Methyl Formate0.54 kg (8.91 mol)
Base Sodium Hydride (60% in mineral oil)0.33 kg (8.17 mol)
Reagent O-Methylisourea Sulfate0.91 kg (3.71 mol)
Solvent 1 Tetrahydrofuran (THF), anhydrous8 L
Solvent 2 Dimethylformamide (DMF), anhydrous5 L
Quenching Agent Acetic Acid~0.5 L
Extraction Solvent Ethyl Acetate15 L
Aqueous Wash Saturated Sodium Bicarbonate, Brine5 L each
Drying Agent Anhydrous Magnesium Sulfate0.5 kg
Part A: Synthesis of Sodium 3,3-dimethoxy-2-methoxycarbonylpropen-1-olate
  • Inerting and Setup: Assemble the 20 L reactor and ensure it is clean, dry, and purged with nitrogen.

  • Charge Base: Under a strong nitrogen counter-flow, carefully charge the sodium hydride (0.33 kg) into the reactor.

  • Add Solvent: Add anhydrous THF (5 L) to the reactor. Begin stirring to create a slurry.

  • Initiate Cooling: Cool the reactor contents to 0-5 °C using an appropriate cooling bath.

  • Controlled Addition: In a separate vessel, pre-mix Methyl 3,3-dimethoxypropionate (1.10 kg) and Methyl Formate (0.54 kg). Charge this mixture to the addition funnel.

  • Reaction Initiation: Add the ester mixture dropwise to the NaH slurry over 2-3 hours. Causality: A slow addition rate is crucial to control the exothermic reaction and the evolution of hydrogen gas. Maintain the internal temperature below 10 °C.

  • Stir and Age: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-16 hours (overnight) to ensure complete formation of the sodium enolate. The mixture will become a thick, pale-yellow slurry.

Part B: Cyclocondensation and Product Formation
  • Solvent Exchange: Reduce the volume of THF by approximately 70% via distillation (if the reactor is equipped) or carefully decant the supernatant THF after settling. This step is to switch to a higher-boiling solvent for the next stage.

  • Add Second Solvent: Add anhydrous DMF (5 L) to the reactor containing the enolate slurry.

  • Charge Amidine: Add the O-Methylisourea Sulfate (0.91 kg) portion-wise to the stirred mixture. Causality: Portion-wise addition helps manage any initial exotherm.

  • Heating: Heat the reaction mixture to 80-90 °C. Maintain this temperature for 4-6 hours.

  • Reaction Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them via TLC or HPLC. The reaction is complete when the starting enolate is consumed.

Part C: Work-up and Purification
  • Cooling: Cool the reaction mixture to room temperature (20-25 °C).

  • Quenching: Carefully and slowly add acetic acid to the reaction mixture to neutralize any remaining base and quench the reaction. The pH should be adjusted to ~6-7.

  • Extraction: Transfer the mixture to a larger vessel or extractor. Add water (5 L) and ethyl acetate (10 L). Stir vigorously and then allow the layers to separate.

  • Separate and Wash: Separate the organic (top) layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 2.5 L) and brine (1 x 5 L). Causality: The bicarbonate wash removes residual acetic acid, while the brine wash helps to break emulsions and remove water.

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, then filter to remove the drying agent.

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as an oil or solid.

  • Recrystallization: The crude product can be purified by recrystallization.[10] A common and effective solvent system for this scale is hot methanol or ethanol. Dissolve the crude solid in a minimal amount of hot solvent, then allow it to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum at 40-50 °C to a constant weight.

Expected Yield: 75-85% Purity (by HPLC/NMR): >98%

Process Workflow and Quality Control

A disciplined workflow with in-process controls (IPCs) is essential for reproducibility and safety at scale.

Workflow Diagram

G cluster_IPC In-Process Controls A Reactor Setup (Dry, N2 Purge) B Charge NaH & THF A->B C Cool to 0-5 °C B->C D Add Ester Mixture (T < 10 °C) C->D E Age Overnight at RT D->E IPC1 IPC-1: TLC/HPLC (Enolate Formation) E->IPC1 F Solvent Swap to DMF G Add O-Methylisourea Sulfate F->G H Heat to 80-90 °C G->H IPC2 IPC-2: TLC/HPLC (Ring Formation) H->IPC2 I Cool and Quench (Acetic Acid) J Aqueous Work-up & Extraction I->J K Dry & Concentrate J->K L Recrystallize K->L M Filter, Wash, & Dry L->M N Final Product QC (HPLC, NMR, MP) M->N IPC1->F IPC2->I

Caption: Step-by-step workflow with integrated quality control points.

Analytical Methods
  • Thin Layer Chromatography (TLC): A rapid method for monitoring reaction progress. A typical mobile phase is 30-50% ethyl acetate in hexanes.

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis of reaction conversion and final product purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure of the final product and assess its purity.[11]

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

References

  • MDPI. (2022). Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates. [Link]

  • AOBChem USA. (n.d.). This compound. [Link]

  • ResearchGate. (2025). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. [Link]

  • Mansoura University. (n.d.). Synthesis of Pyrimidine Derivatives. [Link]

  • Biomedical Research. (2017). Purification of (S)-2-methyl-1,4,5, 6-tetrahydropyrimidine-4 carboxylic acid from Halophiles. [Link]

  • Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. [Link]

  • Royal Society of Chemistry. (2025). Analytical Methods. [Link]

  • PubChem. (n.d.). Methyl 2-methylpyrimidine-5-carboxylate. [Link]

  • National Institutes of Health. (n.d.). Optimization and Mechanistic Characterization of Pyridopyrimidine Inhibitors of Bacterial Biotin Carboxylase. [Link]

  • MySkinRecipes. (n.d.). 2-Methoxypyrimidine-5-carboxylic acid. [Link]

  • Environmental Protection Agency. (n.d.). Analytical method for halosulfuron-methyl. [Link]

  • IUCr. (n.d.). Methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate. [Link]

  • Royal Society of Chemistry. (n.d.). Analytical Methods - NMR. [Link]

  • Semantic Scholar. (n.d.). Process Optimization of Methyl 2-Methoxy-5-Aminosulfonyl Benzoate. [Link]

  • PubMed. (2005). Kilo-scale synthesis process for 2'-O-(2-methoxyethyl)-pyrimidine derivatives. [Link]

  • Google Patents. (n.d.). Process for preparing 5-methyl pyrazine-2-carboxylic acid.

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using Methyl 2-methoxypyrimidine-5-carboxylate in kinase inhibitor synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Leveraging Methyl 2-methoxypyrimidine-5-carboxylate for the Synthesis of Advanced Kinase Inhibitors

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrimidine Scaffold and the Strategic Value of this compound

The pyrimidine nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in the structures of numerous FDA-approved drugs and biologically active molecules.[1] In the realm of oncology and inflammatory diseases, protein kinases are critical targets, and the pyrimidine framework has proven exceptionally effective at mimicking the adenine hinge-binding region of ATP, the natural substrate for kinases.[2][3] This mimicry allows for the design of potent and selective inhibitors. Derivatives of pyrimidine are central to many targeted cancer therapies, highlighting their versatility and importance in modern drug discovery.[4][5]

This compound emerges as a highly strategic starting material for constructing diverse kinase inhibitor libraries. Its structure offers three key points for chemical elaboration:

  • C5-Methyl Carboxylate: A versatile handle for forming amide bonds, a common linkage in kinase inhibitors that can interact with key residues in the active site.

  • C2-Methoxy Group: An excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions, enabling the introduction of various amine-containing moieties, which are crucial for establishing interactions with the kinase hinge region.

  • The Pyrimidine Core: A robust aromatic system that can be further functionalized, serving as the central scaffold for building complex molecular architectures.

This guide provides an in-depth exploration of the synthetic utility of this compound, detailing core transformations and providing validated protocols for its application in the synthesis of next-generation kinase inhibitors.

Diagram: Synthetic Utility Overview

G cluster_0 C2 Position Chemistry cluster_1 C5 Position Chemistry cluster_2 Scaffold Elaboration start This compound guanidine Diaminopyrimidine Core start->guanidine Guanidine Condensation (SNA_r_) acid 2-Methoxypyrimidine- 5-carboxylic Acid start->acid Ester Hydrolysis chloro_intermediate 2-Chloro-pyrimidine Intermediate guanidine->chloro_intermediate Sandmeyer or similar amide Diverse Amide Derivatives suzuki_product Bi-aryl Pyrimidines acid->amide Amide Coupling (EDC, HATU, etc.) chloro_intermediate->suzuki_product Suzuki Coupling

Caption: Key synthetic pathways using this compound.

Core Synthetic Protocols

This section details the primary chemical transformations that leverage the unique reactivity of this compound.

Protocol 1: Synthesis of the 2,4-Diaminopyrimidine (DAP) Core via Guanidine Condensation

The formation of a 2,4-diaminopyrimidine scaffold is a critical step in synthesizing inhibitors that target the ATP-binding site of many kinases. In this protocol, the C2-methoxy group serves as an efficient leaving group in a nucleophilic aromatic substitution (SNAr) reaction with guanidine.

Causality and Expertise: Guanidine is a strong nucleophile that readily attacks the electron-deficient C2 position of the pyrimidine ring. The reaction is typically driven by heat and facilitated by a base, which deprotonates the incoming guanidine, increasing its nucleophilicity. The resulting DAP core is a bioisostere of adenine and is fundamental for establishing hydrogen bonds with the kinase hinge region.[3]

Detailed Step-by-Step Methodology:

  • Reagent Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add this compound (1.0 eq) and guanidine hydrochloride (1.5 eq).

  • Solvent and Base: Add a suitable solvent such as 2-ethoxyethanol or n-butanol. To this suspension, add a non-nucleophilic base like sodium ethoxide (2.0 eq) or potassium carbonate (3.0 eq).

  • Reaction: Heat the mixture to reflux (typically 120-140 °C) and maintain for 12-24 hours. Monitor the reaction progress using TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully neutralize with a dilute acid (e.g., 1M HCl) until the pH is ~7.

  • Extraction: Extract the aqueous layer with an organic solvent like ethyl acetate (3 x 50 mL). The product may also precipitate from the aqueous layer upon neutralization, in which case it can be collected by filtration.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

ParameterCondition
Starting Material This compound
Key Reagent Guanidine Hydrochloride
Base Sodium Ethoxide or K₂CO₃
Solvent n-Butanol or 2-Ethoxyethanol
Temperature 120-140 °C (Reflux)
Typical Yield 60-80%
Protocol 2: Ester Hydrolysis to Carboxylic Acid

Converting the C5-methyl ester to a carboxylic acid is a foundational step that enables subsequent amide coupling with a diverse range of amines.

Causality and Expertise: Saponification using a strong base like lithium hydroxide (LiOH) or sodium hydroxide (NaOH) is a standard and reliable method for ester hydrolysis. The hydroxide ion attacks the electrophilic carbonyl carbon of the ester, leading to a tetrahedral intermediate that collapses to form the carboxylate salt. Subsequent acidification protonates the carboxylate to yield the desired carboxylic acid.[6][7]

Detailed Step-by-Step Methodology:

  • Dissolution: Dissolve this compound (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., a 3:1 ratio).

  • Base Addition: Add lithium hydroxide monohydrate (LiOH·H₂O, 1.5-2.0 eq) to the solution.

  • Reaction: Stir the mixture at room temperature for 2-6 hours. Monitor the disappearance of the starting material by TLC or LC-MS.

  • Acidification: Once hydrolysis is complete, remove the THF under reduced pressure. Dilute the remaining aqueous solution with water and cool in an ice bath. Acidify the solution to pH 2-3 by the slow addition of 1M HCl.

  • Isolation: A white precipitate of the carboxylic acid should form. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. If the product is water-soluble, extract the acidified aqueous layer with ethyl acetate or another suitable organic solvent.

  • Characterization: The resulting 2-methoxypyrimidine-5-carboxylic acid can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 3: Amide Bond Formation via HATU Coupling

With the carboxylic acid in hand, a vast array of kinase inhibitors can be synthesized through amide coupling. HATU is a highly efficient coupling reagent that minimizes side reactions and racemization.

Causality and Expertise: Amide bond formation requires the activation of the carboxylic acid.[8] HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) reacts with the carboxylate to form a highly reactive O-acylisourea intermediate. This intermediate is then readily attacked by the primary or secondary amine to form the stable amide bond. A non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) is required to neutralize the generated acids and deprotonate the amine.[9] This method is favored for its high yields and compatibility with a wide range of functional groups.[10]

Detailed Step-by-Step Methodology:

  • Reagent Preparation: To a solution of 2-methoxypyrimidine-5-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent like dimethylformamide (DMF) or dichloromethane (DCM), add HATU (1.1 eq).

  • Base and Amine Addition: Add DIPEA (2.0-3.0 eq) to the mixture, followed by the desired amine (1.0-1.2 eq).

  • Reaction: Stir the reaction mixture at room temperature for 2-12 hours. The reaction is typically complete within a few hours. Monitor progress by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with ethyl acetate and wash successively with 5% aqueous citric acid, saturated aqueous sodium bicarbonate (NaHCO₃), and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

ParameterCondition
Starting Material 2-Methoxypyrimidine-5-carboxylic Acid
Coupling Reagent HATU
Base DIPEA or Triethylamine (TEA)
Solvent DMF or DCM (anhydrous)
Temperature Room Temperature
Typical Yield 75-95%

Case Study: Synthesis of a Phenylaminopyrimidine Kinase Inhibitor Scaffold

To illustrate the integration of these protocols, a synthetic workflow for a core scaffold reminiscent of inhibitors like Imatinib is presented.[11][12] This involves transforming both the C2 and C5 positions of the starting material.

Diagram: Synthetic Workflow for Kinase Inhibitor Scaffold

G A Methyl 2-methoxypyrimidine- 5-carboxylate B Methyl 2-(phenylamino)pyrimidine- 5-carboxylate A->B SNA_r_ with Aniline (e.g., p-TsOH, heat) C 2-(Phenylamino)pyrimidine- 5-carboxylic Acid B->C Protocol 2: Ester Hydrolysis (LiOH) D Final Kinase Inhibitor (Amide Product) C->D Protocol 3: Amide Coupling (HATU, R-NH2)

Caption: Multi-step synthesis of a phenylaminopyrimidine-based inhibitor scaffold.

This workflow demonstrates a logical sequence for elaborating the starting material. First, the key hinge-binding element (the phenylamino group) is installed at the C2 position via an SNAr reaction. This is followed by hydrolysis of the C5-ester and subsequent amide coupling to introduce a second element for specificity and potency.

Advanced Application: Suzuki Cross-Coupling

For further diversification, the pyrimidine core can be functionalized with aryl or heteroaryl groups using palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[13] While the starting material is not directly suitable, it can be converted into a halide-substituted pyrimidine. For instance, the 2-amino group of the DAP core (from Protocol 1) can be converted to a chloro or bromo group via a Sandmeyer-type reaction, creating a handle for Suzuki coupling.

Causality and Expertise: The Suzuki reaction involves an oxidative addition of the palladium(0) catalyst to the aryl halide, followed by transmetalation with a boronic acid derivative and reductive elimination to form the new C-C bond.[14] This reaction is exceptionally powerful for creating bi-aryl structures common in many Type II kinase inhibitors.[15][16]

Generalized Protocol for Suzuki Coupling:

  • Setup: In a reaction vessel, combine the halogenated pyrimidine derivative (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(dppf) (0.02-0.05 eq), and a base like Na₂CO₃ or K₃PO₄ (2.0-3.0 eq).

  • Solvent: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water.

  • Reaction: Heat the mixture under an inert atmosphere (e.g., Argon or Nitrogen) to 80-100 °C for 4-16 hours. Monitor by LC-MS.

  • Work-up and Purification: After cooling, dilute with water and extract with an organic solvent. The organic layer is then washed, dried, and concentrated. Purification is achieved via column chromatography.

Conclusion

This compound is a cost-effective and synthetically tractable starting material for the construction of diverse and complex kinase inhibitors. The strategic positioning of its methoxy and carboxylate functional groups allows for sequential and controlled modifications, enabling access to critical pharmacophores like the diaminopyrimidine and phenylaminopyrimidine cores. The protocols detailed in this guide provide a robust foundation for researchers and drug development professionals to accelerate their discovery programs by efficiently leveraging this versatile chemical building block.

References

  • Al-Ostoot, F. H., Al-Mokyna, F. H., Al-Fahd, F. N., & Al-Tamimi, A. M. S. (2023). Pyrimidine scaffold dual‐target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure–activity relationship (2018‒2023). Archiv der Pharmazie. [Link]

  • Al-Ostoot, F. H., et al. (2023). Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). PubMed. [Link]

  • Laconde, G., et al. (2021). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry. [Link]

  • Rojas-Le-Fort, M., et al. (2021). Aldehyde Phenylamino-Pyrimidine as Key Precursor for the Synthesis of Imatinib Analogs and In Silico Studies of Their Intermediates. MDPI. [Link]

  • Rashid, M., et al. (2024). Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). PubMed. [Link]

  • Ghate, M., et al. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. MDPI. [Link]

  • de Oliveira, M. A. L., et al. (2021). (Phenylamino)pyrimidine-1,2,3-triazole derivatives as analogs of imatinib: searching for novel compounds against chronic myeloid leukemia. PMC - NIH. [Link]

  • Akkaya, B., et al. (2022). Synthesis, molecular modeling, and biological evaluation of novel imatinib derivatives as anticancer agents. PMC - NIH. [Link]

  • de Oliveira, M. A. L., et al. (2021). (Phenylamino)pyrimidine-1,2,3-triazole derivatives as analogs of imatinib: searching for novel compounds against chronic myeloid leukemia. PubMed. [Link]

  • ResearchGate (n.d.). Design, Synthesis, and Characterization of Some Novel Imatinib Derivatives as Promising Anticancer Agents. ResearchGate. [Link]

  • AOBChem USA (n.d.). This compound. AOBChem USA. [Link]

  • Chi, Y., et al. (2022). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. PMC. [Link]

  • Ohno, K., et al. (2005). Synthetic studies on novel Syk inhibitors. Part 1: Synthesis and structure-activity relationships of pyrimidine-5-carboxamide derivatives. PubMed. [Link]

  • MySkinRecipes (n.d.). 2-Methoxypyrimidine-5-carboxylic acid. MySkinRecipes. [Link]

  • BuyersGuideChem (n.d.). 2-Methoxy-pyrimidine-5-carboxylic acid. BuyersGuideChem. [Link]

  • Wang, Z., et al. (2019). Design, Synthesis, and Biological Evaluation of Novel Thienopyrimidine Derivatives as PI3Kα Inhibitors. MDPI. [Link]

  • HepatoChem (n.d.). Amide coupling reaction in medicinal chemistry. HepatoChem. [Link]

  • Fisher Scientific (n.d.). Amide Synthesis. Fisher Scientific. [Link]

  • Singh, R. P., et al. (2009). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC - NIH. [Link]

  • Boukattaya, M., et al. (2018). Design, Synthesis and Biological Evaluation of Arylpyridin-2-yl Guanidine Derivatives and Cyclic Mimetics as Novel MSK1 Inhibitors. An Application in an Asthma Model. PMC - NIH. [Link]

  • Thompson, A. M., et al. (2003). 5-Pyrimidylboronic acid and 2-methoxy-5-pyrimidylboronic acid: new heteroarylpyrimidine derivatives via Suzuki cross-coupling reactions. Organic & Biomolecular Chemistry. [Link]

  • Grizelj, S., et al. (2020). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. [Link]

  • Organic Chemistry Portal (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Gate Chemistry (2018). Suzuki Coupling Mechanism and Applications. YouTube. [Link]

  • Wujec, M., & Paneth, P. (2017). Synthesis of the Guanidine Derivative: N-{[(7-(4,5-Dihydro-1H-imidazol-2-yl). MDPI. [Link])

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Application of Methyl 2-methoxypyrimidine-5-carboxylate in Antiviral Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Promise of Pyrimidine Scaffolds in Antiviral Therapy

The pyrimidine nucleus is a foundational scaffold in medicinal chemistry, forming the basis of essential biological molecules like the nucleobases cytosine, thymine, and uracil.[1][2] This inherent biological relevance has made pyrimidine derivatives a cornerstone of antiviral drug development.[1][2] Synthetic pyrimidine nucleoside analogs, for instance, function as antimetabolites that cunningly mimic natural nucleosides to disrupt viral replication.[3][4][5] These agents can be metabolized within host cells to their active triphosphate forms, which then compete with natural nucleoside triphosphates for incorporation into viral DNA or RNA by viral polymerases, ultimately leading to chain termination or mutagenesis.[6][7]

Methyl 2-methoxypyrimidine-5-carboxylate emerges as a particularly valuable starting material in this context. Its strategically functionalized pyrimidine ring, featuring a methoxy group at the 2-position and a methyl carboxylate at the 5-position, offers multiple reactive handles for synthetic chemists to elaborate upon. This allows for the systematic modification of the scaffold to explore structure-activity relationships (SAR) and optimize antiviral potency, selectivity, and pharmacokinetic properties.[1] This application note will provide a comprehensive guide for researchers on leveraging this compound for the discovery and development of novel antiviral agents.

PART 1: Synthetic Strategies for Library Generation

The journey from a starting material to a viable drug candidate necessitates the creation of a diverse chemical library. This compound provides a versatile platform for generating a wide array of derivatives.

Amidation of the Carboxylate Group

The ester functionality at the 5-position is a prime site for modification. Direct amidation with a diverse panel of primary and secondary amines can yield a library of carboxamide derivatives. This transformation is typically achieved by treating the starting ester with an amine in the presence of a suitable coupling agent or by converting the ester to the corresponding acyl chloride followed by reaction with the amine.

  • Rationale: The introduction of an amide bond can significantly alter the compound's hydrogen bonding capacity, polarity, and metabolic stability. The nature of the R-group on the amine can be varied to probe interactions with specific pockets of a target viral protein.

Modification of the 2-Methoxy Group

The methoxy group at the 2-position can be a target for nucleophilic substitution, although this may require activation. Conversion to a more labile leaving group, such as a sulfonate, can facilitate displacement with various nucleophiles, including amines, thiols, and alcohols.

  • Rationale: Altering the substituent at the 2-position can influence the electronic properties of the pyrimidine ring and modulate binding affinity to the target. For instance, replacing the methoxy group with an amino group can introduce a new hydrogen bond donor.[8]

Synthesis of Fused Heterocyclic Systems

This compound can serve as a key building block for the synthesis of more complex, fused heterocyclic systems, such as pyrimido[4,5-d]pyrimidines.[9][10] These scaffolds have demonstrated promising antiviral activity against a range of viruses, including human coronaviruses.[9][10] The synthesis often involves a multi-step sequence where the initial pyrimidine is elaborated and then cyclized to form the fused ring system.

  • Rationale: Fused ring systems offer a more rigid and conformationally constrained scaffold, which can lead to higher binding affinity and selectivity for the target protein.

Workflow for Derivative Synthesis

G start This compound amidation Amidation at C5-carboxylate start->amidation modification Modification at C2-methoxy start->modification fused_synthesis Fused Ring Synthesis start->fused_synthesis library1 Carboxamide Library amidation->library1 library2 C2-Substituted Library modification->library2 library3 Fused Heterocycle Library (e.g., Pyrimido[4,5-d]pyrimidines) fused_synthesis->library3

Caption: Synthetic routes from this compound.

PART 2: Biological Evaluation Protocols

Once a library of derivatives has been synthesized, a robust biological evaluation cascade is essential to identify promising antiviral candidates. This involves a series of in vitro assays to determine antiviral efficacy, cytotoxicity, and preliminary mechanism of action.

Primary Antiviral Screening: Cytopathic Effect (CPE) Inhibition Assay

This initial screen is designed to rapidly identify compounds that can protect host cells from virus-induced death.[11][12]

Protocol:

  • Cell Seeding: Seed a suitable host cell line (e.g., Vero E6 for SARS-CoV-2, MDCK for influenza virus) in 96-well plates at a density that will result in a confluent monolayer the following day.[12][13] Incubate at 37°C in a 5% CO2 incubator.[13]

  • Compound Preparation: Prepare serial dilutions of the test compounds in an appropriate assay medium (e.g., DMEM with 2% FBS).[12][13] A typical starting concentration is 100 µM, with 2-fold or 3-fold serial dilutions.[13]

  • Infection and Treatment: Remove the cell culture medium from the plates. Add the desired virus concentration (multiplicity of infection - MOI) to the cells, followed by the addition of the serially diluted compounds.[13] Include virus-infected but untreated wells (virus control) and uninfected, untreated wells (cell control).[13]

  • Incubation: Incubate the plates at 37°C in a 5% CO2 incubator until the virus control wells show approximately 80-90% CPE, which typically takes 48-72 hours.[13]

  • Quantification of Cell Viability: Assess cell viability using a suitable method, such as the MTT or neutral red uptake assay.[11][14]

  • Data Analysis: Calculate the 50% effective concentration (EC50), which is the concentration of the compound that inhibits viral CPE by 50%.[12][13]

Cytotoxicity Assessment

It is crucial to determine if the observed antiviral activity is due to specific inhibition of viral replication or simply a result of toxicity to the host cells.

Protocol:

  • Cell Seeding: Seed the host cell line in 96-well plates as described for the CPE assay.[13]

  • Compound Treatment: Add serial dilutions of the test compounds to the cells in the absence of any virus.[15]

  • Incubation: Incubate the plates for the same duration as the antiviral assay (e.g., 48-72 hours).[13]

  • Cell Viability Measurement: Assess cell viability using a method like the MTT assay.[13]

  • Data Analysis: Calculate the 50% cytotoxic concentration (CC50), which is the concentration of the compound that reduces cell viability by 50%.[12][13]

Determination of the Selectivity Index (SI)

The Selectivity Index is a critical parameter for evaluating the therapeutic potential of an antiviral compound.[13]

Calculation:

SI = CC50 / EC50

A higher SI value indicates a greater window between the concentration required for antiviral activity and the concentration that is toxic to host cells, suggesting a more promising therapeutic candidate.[12]

Data Presentation: Summarizing Screening Results
Compound IDTarget VirusEC50 (µM)CC50 (µM)Selectivity Index (SI)
M2P-001Influenza A5.2>100>19.2
M2P-002SARS-CoV-212.885.36.7
M2P-003RSV25.1>100>4.0
M2P-004Influenza A0.892.4115.5

This is example data and does not represent actual experimental results.

PART 3: Mechanism of Action Studies

For promising lead compounds, elucidating the mechanism of action is a critical next step. For pyrimidine analogs, a primary hypothesis is the inhibition of viral nucleic acid synthesis.

Viral Polymerase Inhibition Assay

This biochemical assay directly measures the ability of a compound to inhibit the activity of a purified viral polymerase (e.g., RNA-dependent RNA polymerase for RNA viruses).

Protocol:

  • Reaction Setup: In a suitable reaction buffer, combine the purified viral polymerase, a template RNA or DNA, the necessary nucleoside triphosphates (including a labeled one for detection), and varying concentrations of the test compound (in its triphosphate form, if it's a nucleoside analog).

  • Incubation: Incubate the reaction at the optimal temperature for the polymerase.

  • Detection: Quantify the incorporation of the labeled nucleotide into the newly synthesized nucleic acid strand using methods like scintillation counting or fluorescence.

  • Data Analysis: Calculate the 50% inhibitory concentration (IC50), which is the concentration of the compound that inhibits polymerase activity by 50%.

Hypothesized Mechanism of Action for a Nucleoside Analog Derivative

G compound Pyrimidine Analog (Prodrug) uptake Cellular Uptake compound->uptake phosphorylation Intracellular Phosphorylation uptake->phosphorylation active_form Active Triphosphate Form phosphorylation->active_form polymerase Viral Polymerase active_form->polymerase incorporation Incorporation into Viral Genome polymerase->incorporation termination Chain Termination incorporation->termination inhibition Inhibition of Viral Replication termination->inhibition

Caption: Hypothesized mechanism of action for a pyrimidine nucleoside analog.

Conclusion: A Versatile Scaffold for Future Antiviral Discovery

This compound stands out as a highly versatile and valuable starting material for the development of novel antiviral agents. Its amenability to a wide range of chemical modifications allows for the creation of diverse compound libraries, which can then be screened through a systematic biological evaluation cascade. By focusing on optimizing the selectivity index and elucidating the mechanism of action, researchers can leverage this scaffold to identify and develop potent and safe antiviral therapeutics to combat a wide range of viral diseases.

References

  • Berman, H. M., Westbrook, J., Feng, Z., Gilliland, G., Bhat, T. N., Weissig, H., Shindyalov, I. N., & Bourne, P. E. (2000). The Protein Data Bank. Nucleic Acids Research, 28(1), 235–242.
  • Christie, A. (2023). Pyrimidine Nucleoside Analogues: Mechanisms of Action and Clinical Applications. Journal of Organic and Medicinal Chemistry, 10(3).
  • protocols.io. (2025). In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential. Retrieved from [Link]

  • De Clercq, E. (2004). Antiviral drugs in current clinical use. Journal of Clinical Virology, 30(2), 115–133.
  • protocols.io. (2025). Antiviral In Vitro Screening Using SARS-CoV-2 and MERS-CoV - Cytotoxicity of Drugs. Retrieved from [Link]

  • El-Sawy, E. R., Mandour, A. H., El-Hallouty, S. M., Shaker, Y. M., & Abo-Kul, A. A. (2021). Anti-Covid-19 Drug Analogues: Synthesis of Novel Pyrimidine Thioglycosides as Antiviral Agents Against SARS-COV-2 and Avian Influenza H5N1 Viruses. ACS Omega, 6(40), 26235–26246.
  • National Center for Biotechnology Information. (2017). Pyrimidine Analogues. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. National Institute of Diabetes and Digestive and Kidney Diseases.
  • Stashko, M. A., Walls, A. C., Johnson, M., Tchesnokov, E. P., Götte, M., & Veesler, D. (2021). Pyrimidine inhibitors synergize with nucleoside analogues to block SARS-CoV-2.
  • An, J., & Lee, H. (2021). Rapid in vitro assays for screening neutralizing antibodies and antivirals against SARS-CoV-2. STAR Protocols, 2(3), 100683.
  • Holy, A. (2002). Structure-antiviral activity relationship in the series of pyrimidine and purine N-[2-(2-phosphonomethoxy)ethyl] nucleotide analogues. 1. Derivatives substituted at the carbon atoms of the base. Journal of Medicinal Chemistry, 45(9), 1918–1929.
  • Hisaki, M., Imabori, H., Azuma, M., Suzutani, T., Iwakura, F., Ohta, Y., Kawanishi, K., Ichigobara, Y., Node, M., Nishide, K., Yoshida, I., & Ogasawara, M. (1999). Synthesis and anti-influenza virus activity of novel pyrimidine derivatives. Antiviral Research, 42(2), 121–137.
  • YouTube. (2024). Synthetic Pyrimidines Nucleoside Antiviral drugs or Agents. Retrieved from [Link]

  • Galmarini, C. M., Mackey, J. R., & Dumontet, C. (2002). Pyrimidine Nucleoside Analogs in Cancer Treatment. Current Pharmaceutical Design, 8(12), 1047–1063.
  • Natarajan, A., Kumar, P., & Singh, S. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and Their Biological Activity – A Review.
  • Khan, K., & Kumar, S. (2021).
  • Romanov, A. A., Tutukina, M. N., & Kochetkov, S. N. (2022). Recent Advances in Molecular Mechanisms of Nucleoside Antivirals. Viruses, 14(3), 575.
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  • Li, G., Wang, Y. F., Sun, D., & Drach, J. C. (2021). 4,5-Dihydroxypyrimidine methyl carboxylates, carboxylic acids, and carboxamides as inhibitors of human cytomegalovirus pUL89 endonuclease. Bioorganic & Medicinal Chemistry Letters, 48, 128256.
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Sources

The Strategic Role of Methyl 2-methoxypyrimidine-5-carboxylate in the Synthesis of Modern Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrimidine Core in Agrochemical Design

The pyrimidine ring is a foundational scaffold in the development of high-efficacy agrochemicals.[1][2] Its unique electronic properties and metabolic stability have made it a privileged structure in the design of a wide array of insecticides, fungicides, and herbicides.[3][4] Among the vast portfolio of pyrimidine-based building blocks, methyl 2-methoxypyrimidine-5-carboxylate stands out as a versatile intermediate, particularly in the synthesis of sulfonylurea herbicides, a critical class of agrochemicals for modern crop protection. This document provides a detailed exploration of the application of this compound in agrochemical synthesis, complete with technical insights and detailed experimental protocols for researchers and development professionals.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a starting material is paramount for successful process development and optimization.

PropertyValueSource
CAS Number 38373-46-5[5]
Molecular Formula C₇H₈N₂O₃[5]
Molecular Weight 168.15 g/mol [5]
Appearance White to off-white crystalline solidCommercially available data
Solubility Soluble in most organic solvents such as methanol, ethyl acetate, and dichloromethane.General chemical knowledge

Application in the Synthesis of Sulfonylurea Herbicides: A Detailed Workflow

This compound is a key precursor for the synthesis of the heterocyclic amine component of sulfonylurea herbicides. These herbicides are renowned for their high potency at low application rates and their specific mode of action, which involves the inhibition of the acetolactate synthase (ALS) enzyme, essential for the biosynthesis of branched-chain amino acids in plants.[2][6]

The overall synthetic strategy involves the conversion of the ester functionality of this compound into an amino group, followed by coupling with a sulfonyl isocyanate or a related reactive intermediate.

Agrochemical_Synthesis_Workflow A This compound B Hydrolysis A->B NaOH or LiOH C 2-Methoxypyrimidine-5-carboxylic acid B->C D Curtius or Hofmann Rearrangement C->D DPPA or similar reagents E 5-Amino-2-methoxypyrimidine D->E G Coupling Reaction E->G F Sulfonyl Isocyanate F->G H Sulfonylurea Herbicide G->H Base catalyst

Fig. 1: General workflow for the synthesis of sulfonylurea herbicides from this compound.

Experimental Protocols

The following protocols are detailed, step-by-step methodologies for the key transformations in the synthesis of a representative sulfonylurea herbicide from this compound.

Protocol 1: Hydrolysis of this compound

Objective: To convert the methyl ester of the starting material into the corresponding carboxylic acid, a necessary precursor for the subsequent Curtius or Hofmann rearrangement.

Causality of Experimental Choices:

  • Base Selection: Lithium hydroxide (LiOH) is chosen for its high reactivity and the ease of work-up, as lithium salts are often more soluble in aqueous media than their sodium or potassium counterparts.[7]

  • Solvent System: A mixture of tetrahydrofuran (THF) and water is used to ensure the solubility of both the organic substrate and the inorganic base, facilitating a homogenous reaction.

  • Temperature Control: The reaction is initially conducted at room temperature to ensure controlled hydrolysis and minimize potential side reactions. Gentle heating can be applied to drive the reaction to completion if necessary.

Materials:

  • This compound

  • Lithium hydroxide monohydrate (LiOH·H₂O)

  • Tetrahydrofuran (THF)

  • Deionized water

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.0 eq) in a mixture of THF and water (3:1 v/v).

  • Add lithium hydroxide monohydrate (1.5 eq) to the solution and stir vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Once the reaction is complete, remove the THF under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1 M HCl. A precipitate of the carboxylic acid should form.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous MgSO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield 2-methoxypyrimidine-5-carboxylic acid as a solid.

Expected Yield: 90-95%

Protocol 2: Synthesis of 5-Amino-2-methoxypyrimidine via Curtius Rearrangement

Objective: To convert the carboxylic acid into an amine via an isocyanate intermediate. The Curtius rearrangement is a reliable method for this transformation.

Causality of Experimental Choices:

  • Reagent: Diphenylphosphoryl azide (DPPA) is a commonly used and relatively safe reagent for the one-pot conversion of carboxylic acids to isocyanates and subsequently to amines or carbamates.

  • Solvent: Anhydrous toluene is used as it is a non-protic solvent that is compatible with the reactive isocyanate intermediate and has a suitable boiling point for the rearrangement.

  • Base: Triethylamine (TEA) acts as a base to deprotonate the carboxylic acid, facilitating the reaction with DPPA.

  • Trapping Agent: tert-Butanol is used to trap the in-situ generated isocyanate as a Boc-protected amine, which is stable and can be easily deprotected.

Materials:

  • 2-Methoxypyrimidine-5-carboxylic acid

  • Diphenylphosphoryl azide (DPPA)

  • Triethylamine (TEA)

  • Anhydrous toluene

  • tert-Butanol

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

Procedure:

  • To a solution of 2-methoxypyrimidine-5-carboxylic acid (1.0 eq) in anhydrous toluene, add triethylamine (1.2 eq).

  • Add diphenylphosphoryl azide (1.1 eq) dropwise at room temperature.

  • Heat the reaction mixture to 80-90 °C and stir for 2-3 hours, monitoring for the evolution of nitrogen gas.

  • After the formation of the isocyanate is complete (as indicated by the cessation of gas evolution), add tert-butanol (1.5 eq) and continue to stir at the same temperature for an additional 1-2 hours.

  • Cool the reaction mixture to room temperature and wash with saturated sodium bicarbonate solution.

  • Separate the organic layer, dry over anhydrous MgSO₄, and concentrate under reduced pressure to obtain the Boc-protected amine.

  • Dissolve the crude Boc-protected amine in dichloromethane and add trifluoroacetic acid (5-10 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours until the deprotection is complete (monitored by TLC).

  • Carefully neutralize the reaction mixture with saturated sodium bicarbonate solution and extract with dichloromethane.

  • Dry the organic layer over anhydrous MgSO₄ and concentrate to yield 5-amino-2-methoxypyrimidine.

Expected Yield: 75-85% over two steps.

Protocol 3: Synthesis of a Sulfonylurea Herbicide

Objective: To couple the synthesized 5-amino-2-methoxypyrimidine with a suitable sulfonyl isocyanate to form the final sulfonylurea herbicide.

Causality of Experimental Choices:

  • Sulfonyl Isocyanate: The choice of the sulfonyl isocyanate determines the final structure and properties of the herbicide. A generic arylsulfonyl isocyanate is used here for illustrative purposes. These are typically prepared from the corresponding sulfonamide and phosgene or a phosgene equivalent.[1]

  • Solvent: Anhydrous acetonitrile is a suitable polar aprotic solvent for this type of coupling reaction.

  • Base: A non-nucleophilic base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is often used to facilitate the reaction without competing with the aminopyrimidine nucleophile.[8]

Materials:

  • 5-Amino-2-methoxypyrimidine

  • Arylsulfonyl isocyanate (e.g., 2-chlorophenylsulfonyl isocyanate)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Anhydrous acetonitrile

Procedure:

  • In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve 5-amino-2-methoxypyrimidine (1.0 eq) in anhydrous acetonitrile.

  • Add DBU (1.1 eq) to the solution and stir for 10 minutes at room temperature.

  • Add a solution of the arylsulfonyl isocyanate (1.05 eq) in anhydrous acetonitrile dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 4-6 hours, monitoring its progress by TLC.

  • Upon completion, quench the reaction with a small amount of water.

  • Remove the acetonitrile under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, and concentrate.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired sulfonylurea herbicide.

Expected Yield: 80-90%

Sulfonylurea_Synthesis_Detail cluster_aminopyrimidine Aminopyrimidine Synthesis cluster_sulfonylurea Sulfonylurea Formation A This compound B 2-Methoxypyrimidine-5-carboxylic acid A->B Hydrolysis (LiOH, THF/H₂O) C 5-Amino-2-methoxypyrimidine B->C Curtius Rearrangement (DPPA, TEA, t-BuOH then TFA) F Sulfonylurea Herbicide C->F Coupling (DBU, Acetonitrile) D Arylsulfonamide E Arylsulfonyl Isocyanate D->E Phosgenation or equivalent E->F

Fig. 2: Detailed reaction pathway for sulfonylurea herbicide synthesis.

Mechanism of Action: Acetolactate Synthase (ALS) Inhibition

The herbicidal activity of sulfonylureas derived from this compound is attributed to their potent inhibition of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[2] This enzyme catalyzes the first committed step in the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine.[2]

ALS_Inhibition_Pathway Pyruvate Pyruvate ALS Acetolactate Synthase (ALS) Pyruvate->ALS Acetolactate α-Acetolactate ALS->Acetolactate AminoAcids Valine, Leucine, Isoleucine Acetolactate->AminoAcids Further enzymatic steps Protein Protein Synthesis AminoAcids->Protein Growth Plant Growth and Development Protein->Growth Herbicide Sulfonylurea Herbicide Herbicide->ALS Inhibition

Fig. 3: Mechanism of action of sulfonylurea herbicides via ALS inhibition.

By inhibiting ALS, sulfonylurea herbicides disrupt protein synthesis and ultimately lead to the cessation of plant growth and development, resulting in weed death. The high specificity of these herbicides for the plant ALS enzyme contributes to their low toxicity in mammals.

Conclusion

This compound is a strategically important intermediate in the synthesis of high-value agrochemicals, particularly sulfonylurea herbicides. Its functional group handles allow for a versatile and efficient synthetic route to the crucial aminopyrimidine moiety. The protocols and mechanistic insights provided in this document offer a comprehensive guide for researchers and professionals in the agrochemical industry, facilitating the development of next-generation crop protection solutions. The continued exploration of pyrimidine chemistry will undoubtedly lead to the discovery of novel and more effective agrochemicals to meet the growing global demand for food security.

References

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  • Synthesis and Herbicidal Activity of Novel Sulfonylurea Derivatives. ResearchGate. Available at: [Link] (Accessed: January 17, 2026).

  • Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. SpringerLink. Available at: [Link] (Accessed: January 17, 2026).

  • Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety. Frontiers in Chemistry. Available at: [Link] (Accessed: January 17, 2026).

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  • Synthesis and Herbicidal Activity of Sulfonylureas; SL-950 and Its Related Compounds. J-STAGE. Available at: [Link] (Accessed: January 17, 2026).

  • A facile synthesis of sulfonylureas via water assisted preparation of carbamates. Royal Society of Chemistry. Available at: [Link] (Accessed: January 17, 2026).

  • Direction of hydrolysis of esters of some pyrimidine-5-carboxylic acids. ResearchGate. Available at: [Link] (Accessed: January 17, 2026).

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  • Synthesis, Herbicidal Activity, Crop Safety and Soil Degradation of Pyrimidine- and Triazine-Substituted Chlorsulfuron Derivatives. MDPI. Available at: [Link] (Accessed: January 17, 2026).

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  • Agrochemical surfactant compositions. Google Patents.
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  • Preparation of 2-methyl-4-amino-5-aminomethylpyrimidine. Google Patents.
  • Synthesis of 4H‐pyrimidin‐4‐ones from β‐keto amides and amides. ResearchGate. Available at: [Link] (Accessed: January 17, 2026).

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Application Notes and Protocols: A Guide to the Strategic Functionalization of Methyl 2-methoxypyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrimidine Scaffold in Modern Chemistry

The pyrimidine ring system is a cornerstone of medicinal chemistry and materials science. As a fundamental component of nucleobases in DNA and RNA, its derivatives possess a vast spectrum of biological activities.[1][2] This has led to their incorporation into numerous therapeutic agents, including antiviral, anticancer, and anti-inflammatory drugs.[1][3] Methyl 2-methoxypyrimidine-5-carboxylate is a particularly valuable building block. Its structure presents a unique combination of electronic features: an electron-deficient aromatic core, an electron-donating methoxy group at the C2 position, and an electron-withdrawing methyl ester at the C5 position. This electronic arrangement dictates the regioselectivity of its transformations and provides multiple handles for diversification, making it an ideal scaffold for building libraries of complex molecules in drug discovery programs.[3]

This guide provides a detailed exploration of the functionalization strategies for this compound. We will delve into the chemical logic behind various synthetic transformations, offering detailed, field-proven protocols for modifying both the pyrimidine core and its peripheral substituents.

Part 1: Foundational Chemistry & Reactivity Analysis

The reactivity of the pyrimidine ring is governed by the two nitrogen atoms, which render the system electron-deficient (π-deficient) compared to benzene. This inherent electronic nature makes the ring susceptible to nucleophilic attack, particularly at positions C2, C4, and C6, which are ortho or para to the ring nitrogens.[4][5] In our target molecule, this effect is further modulated by the substituents:

  • C2-Methoxy Group: An electron-donating group that can also serve as a leaving group under certain nucleophilic aromatic substitution (SNAr) conditions.

  • C5-Carboxylate Group: A strong electron-withdrawing group that deactivates the ring towards electrophilic substitution but further activates the C4 and C6 positions for nucleophilic attack.

Therefore, the primary sites for introducing new functionality onto the pyrimidine core are the C4 and C6 positions. Direct substitution of hydrogen at these sites is generally not feasible. A more robust strategy involves an initial halogenation step to install a suitable leaving group, which then opens the door to a wide array of subsequent functionalization reactions.

Part 2: Core Functionalization Strategies: Modifying the Pyrimidine Ring

The most powerful methods for derivatizing the pyrimidine core of our target molecule involve palladium-catalyzed cross-coupling and nucleophilic aromatic substitution (SNAr) reactions. Both approaches typically require a halogenated precursor for optimal reactivity.

Protocol: Electrophilic Halogenation at C4/C6

While the pyrimidine ring is generally resistant to electrophilic substitution, the presence of the C2-methoxy group provides some activation. However, a direct, regioselective halogenation protocol for this specific substrate is not widely reported. A common and effective method for halogenating such electron-deficient heterocycles is to use N-halosuccinimides (NCS for chlorination, NBS for bromination) under controlled conditions. The following protocol is a representative procedure based on established principles of heterocyclic chemistry.

Objective: To install a chlorine or bromine atom at the C4/C6 position as a handle for subsequent reactions.

Protocol: Chlorination using N-Chlorosuccinimide (NCS)

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 equiv.) in a suitable anhydrous solvent such as acetonitrile or chloroform.

  • Reagent Addition: Add N-Chlorosuccinimide (NCS) (1.1 equiv.) to the solution.

  • Reaction Conditions: Heat the mixture to reflux (approximately 82°C for acetonitrile) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction may take several hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.

  • Purification: Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by flash column chromatography on silica gel to yield the desired 4-chloro- or 6-chloro-pyrimidine derivative.

Causality Note: The use of an anhydrous solvent is critical to prevent side reactions with water. Heating provides the necessary activation energy for the electrophilic substitution on the moderately activated ring.

Palladium-Catalyzed Cross-Coupling Reactions

With a halogen installed (e.g., 4-chloro or 4-bromo-2-methoxypyrimidine-5-carboxylate), palladium-catalyzed cross-coupling becomes a premier tool for C-C bond formation. These reactions are distinguished by their broad functional group tolerance and reliability.[6][7]

The general mechanism involves three key steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation with the organometallic coupling partner, and reductive elimination to form the product and regenerate the catalyst.[8]

Palladium Catalytic Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-R(L2) Transmetalation M-X M-X Ar-Pd(II)-R(L2)->Pd(0)L2 Reductive Elimination Ar-R Ar-R Ar-Pd(II)-R(L2)->Ar-R Ar-X Ar-X Ar-X->Ar-Pd(II)-X(L2) R-M R-M R-M->Ar-Pd(II)-X(L2) Ester Modification Workflow Start Methyl 2-methoxypyrimidine- 5-carboxylate (Ester) Acid Carboxylic Acid Start->Acid Hydrolysis (LiOH, NaOH) Alcohol Primary Alcohol Start->Alcohol Reduction (LiAlH4, DIBAL-H) Amide Amide Acid->Amide Amide Coupling (HATU, Amine)

Sources

Application Notes & Protocols: Cross-Coupling Reactions of Methyl 2-methoxypyrimidine-5-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for conducting palladium-catalyzed cross-coupling reactions on functionalized Methyl 2-methoxypyrimidine-5-carboxylate scaffolds. Pyrimidine-5-carboxylate derivatives are crucial building blocks in medicinal chemistry, appearing in a wide array of therapeutic agents.[1][2][3][4] This document focuses on leveraging modern cross-coupling methodologies—specifically the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions—to achieve efficient carbon-carbon (C-C) and carbon-nitrogen (C-N) bond formation. By explaining the causality behind experimental choices and providing validated, step-by-step protocols, this guide serves as a practical resource for the synthesis of complex, high-value pyrimidine derivatives.

Introduction: The Significance of the Pyrimidine-5-Carboxylate Scaffold

The pyrimidine ring is a privileged heterocyclic motif integral to numerous biologically active compounds, including nucleic acids and a multitude of approved drugs.[3][4] The this compound framework, in particular, serves as a versatile synthetic intermediate. The ester and methoxy groups offer sites for subsequent chemical modification, while the pyrimidine core can be functionalized to modulate biological activity.

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of such complex molecules, allowing for the precise and efficient formation of C-C and C-N bonds under relatively mild conditions.[5][6] For this guide, we will consider a model substrate, Methyl 4-chloro-2-methoxypyrimidine-5-carboxylate , as the chloro-substituent at the C4 position is an excellent electrophilic handle for cross-coupling, while the C-Br bond is even more reactive.[7][8] Understanding how to selectively functionalize this position opens the door to vast chemical libraries for drug discovery programs.

The Suzuki-Miyaura Coupling: Building Biaryl and Heteroaryl Frameworks

The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for forming C-C bonds between an organohalide and an organoboron compound.[5][7][9] Its popularity stems from the mild reaction conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids and esters.[10]

Principle and Catalytic Cycle

The reaction proceeds through a Pd(0)/Pd(II) catalytic cycle.[6][7][9]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the pyrimidine, forming a Pd(II) intermediate. This is often the rate-determining step.[9]

  • Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic fragments on the palladium complex couple, forming the desired product and regenerating the Pd(0) catalyst, which re-enters the cycle.[5][9]

Suzuki_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OA Oxidative Addition Pd0->OA PdII_Aryl Ar-Pd(II)L₂-X OA->PdII_Aryl TM Transmetalation PdII_Aryl->TM PdII_Diorg Ar-Pd(II)L₂-R TM->PdII_Diorg RE Reductive Elimination PdII_Diorg->RE RE->Pd0 Catalyst Regeneration Product Ar-R RE->Product Reactant1 Ar-X (Pyrimidine-Cl) Reactant1->OA Reactant2 R-B(OH)₂ Reactant2->TM Base Base (e.g., K₂CO₃) Base->TM

Sources

Application Note: High-Purity Recovery of Methyl 2-methoxypyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 2-methoxypyrimidine-5-carboxylate is a key heterocyclic building block in medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors, antiviral agents, and other pharmacologically active molecules. The purity of this intermediate is paramount, as residual impurities can lead to downstream reaction failures, complex product mixtures, and potentially misleading biological data. This guide provides researchers, chemists, and drug development professionals with a detailed framework for selecting and executing the optimal purification strategy for this compound, ensuring high-purity material suitable for demanding applications.

This document moves beyond a simple recitation of steps, focusing instead on the underlying chemical principles that govern purification. By understanding the "why" behind each technique, scientists can intelligently adapt these protocols to varying scales and impurity profiles, transforming purification from a routine task into a predictable and validated scientific method.

Compound & Impurity Profile

A successful purification begins with a thorough understanding of the target molecule's properties and the likely contaminants from its synthesis.

Physicochemical Properties

The physical state and solubility of the crude product are the primary determinants for selecting a purification method. While experimentally determined data for this specific molecule is not widely published, its structure suggests it is a solid at room temperature with moderate polarity.

PropertyValueSource / Comment
IUPAC Name This compound---
CAS Number 38373-46-5[1]
Molecular Formula C₇H₈N₂O₃[1]
Molecular Weight 168.15 g/mol Calculated
Appearance White to off-white solidTypical for similar pyrimidine esters.
Polarity ModerateInferred from structure (ester, methoxy, pyrimidine).
Solubility Requires Experimental DeterminationSee Protocol 1 for solvent screening.
Melting Point Requires Experimental DeterminationPurity assessment benchmark.
Common Synthesis Impurities

Based on common synthetic routes for 2-substituted pyrimidine-5-carboxylates, which often involve the condensation of an amidine with a three-carbon electrophile, the following impurities should be anticipated[2]:

  • Unreacted Starting Materials: Residual methoxyacetamidine or methyl acrylate derivatives.

  • Side-Products: Compounds arising from incomplete cyclization, hydrolysis of the ester, or alternative reaction pathways.

  • Reagents/Solvents: Residual base, acid, or high-boiling point solvents (e.g., DMF, DMSO) used during the synthesis.

Purification Strategy Selection

The choice between recrystallization and chromatography depends on the quantity of material, the nature of the impurities, and the desired final purity. Recrystallization is ideal for removing minor impurities from a crystalline solid on a larger scale, while chromatography excels at separating complex mixtures or purifying non-crystalline materials ("oils").

MethodSelection start Crude Product is_solid Is the material a solid? start->is_solid is_high_purity Is TLC analysis showing >90% purity? is_solid->is_high_purity Yes chromatography Protocol 2: Flash Chromatography is_solid->chromatography No (Oil or Wax) recrystallization Protocol 1: Recrystallization is_high_purity->recrystallization Yes is_high_purity->chromatography No

Caption: Decision workflow for purification method selection.

Protocol 1: Purification by Recrystallization

Recrystallization is a powerful technique for purifying solid compounds that are thermally stable. The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent system at varying temperatures[3].

Step 1: Solvent System Screening (Small Scale)

The ideal solvent will dissolve the compound completely when hot but poorly when cold. A solvent pair, consisting of a "soluble" solvent and a miscible "anti-solvent," can also be effective.

Procedure:

  • Place ~20-30 mg of the crude solid into several small test tubes.

  • To each tube, add a different solvent dropwise at room temperature, starting with the solvents listed in the table below.

  • If the compound dissolves at room temperature, the solvent is unsuitable.

  • If it does not dissolve, heat the mixture gently (e.g., in a hot water bath). If it dissolves completely, this is a potential candidate solvent.

  • Allow the hot, clear solution to cool slowly to room temperature, then place it in an ice bath.

  • A good solvent will yield a high recovery of solid crystals upon cooling.

Solvent / SystemTypeRationale & Notes
Ethanol or Methanol Polar ProticAlcohols are often effective for moderately polar compounds.
Ethyl Acetate (EtOAc) Polar AproticGood starting point for ester-containing molecules[4].
Acetonitrile Polar AproticCan be effective for compounds with aromatic rings[5].
Toluene Non-polar AromaticMay work if the compound is less polar than expected.
EtOAc / Hexanes Solvent PairA versatile system. Dissolve in minimal hot EtOAc, then add hexanes dropwise until cloudy. Reheat to clarify and cool slowly[6].
Methanol / Water Solvent PairFor polar compounds. Dissolve in hot methanol, add water until persistent cloudiness appears, then cool[6].
Step 2: Bulk Recrystallization Protocol
  • Dissolution: Place the crude this compound in an appropriately sized Erlenmeyer flask. Add a magnetic stir bar. Add the chosen solvent (or the "soluble" solvent of a pair) in small portions while heating the mixture to a gentle boil with stirring[3].

    • Senior Scientist's Note: Use the minimum amount of hot solvent necessary to fully dissolve the solid. Using excess solvent will dramatically reduce the final yield.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration. Pre-heat a funnel with fluted filter paper and a receiving flask. Quickly pour the hot solution through the filter to remove solids.

  • Crystallization: Remove the flask from the heat source, cover it (e.g., with a watch glass), and allow it to cool slowly and undisturbed to room temperature.

    • Senior Scientist's Note: Slow cooling is critical for the formation of large, pure crystals. Rapid cooling can trap impurities within the crystal lattice. If no crystals form, try scratching the inside of the flask with a glass rod at the solution's surface to induce nucleation[3].

  • Cooling: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal recovery[3].

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities.

  • Drying: Dry the crystals under vacuum to a constant weight. Determine the melting point and perform analytical characterization (e.g., NMR, HPLC) to confirm purity.

Protocol 2: Purification by Flash Column Chromatography

Flash column chromatography is the method of choice for purifying oils, complex mixtures, or solids that are difficult to recrystallize. It separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase[7].

ChromatographyWorkflow cluster_prep Preparation cluster_run Execution cluster_post Analysis tlc 1. TLC Analysis (Find Eluent) sample 2. Sample Preparation (Wet or Dry Load) tlc->sample column 3. Pack Column sample->column load 4. Load Sample column->load elute 5. Elute & Collect Fractions load->elute analyze 6. Analyze Fractions (TLC) elute->analyze combine 7. Combine Pure Fractions & Evaporate analyze->combine final Pure Product combine->final

Caption: Standard workflow for flash column chromatography.

Step 1: Mobile Phase Selection via TLC
  • Prepare a stock solution of your crude material in a solvent like Dichloromethane (DCM) or Ethyl Acetate.

  • On a silica gel TLC plate, spot the crude material in several lanes.

  • Develop each lane in a different solvent system. A good starting point for a moderately polar compound like this is a mixture of Ethyl Acetate (polar) and Hexanes (non-polar).

  • Visualize the developed plate under a UV lamp (254 nm).

  • The ideal solvent system will move the target compound to a Retention Factor (Rƒ) of 0.2 - 0.4 [7].

Suggested Test SystemsObservation & Next Step
20% EtOAc / 80% Hexanes If Rƒ is too low (<0.2), increase polarity.
40% EtOAc / 60% Hexanes If Rƒ is too high (>0.4), decrease polarity.
5% Methanol / 95% DCM Use for compounds that do not move in EtOAc/Hexanes[8].
Step 2: Column Packing and Elution
  • Column Selection: Choose a column size appropriate for the amount of crude material. A general rule is a 40:1 to 100:1 ratio of silica gel to crude compound by weight[9].

  • Packing: Pack the column with silica gel (particle size 40-63 µm) as a slurry in the initial, least polar mobile phase[7].

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of a strong solvent (e.g., DCM). Add this solution directly to the top of the silica bed. This is fast but can compromise resolution if too much solvent is used[10].

    • Dry Loading (Recommended): Dissolve the crude product in a suitable solvent, add a small amount of silica gel (~1-2x the mass of the crude product), and evaporate the solvent completely to get a free-flowing powder. Carefully add this powder to the top of the packed column[11]. This method often provides superior separation.

  • Elution: Begin eluting with the mobile phase determined by TLC analysis. Apply positive pressure (air or nitrogen) to achieve a solvent flow rate of approximately 2 inches (5 cm) per minute down the column[7].

  • Fraction Collection: Collect the eluent in a series of test tubes or flasks.

  • Analysis: Monitor the composition of the collected fractions using TLC.

  • Isolation: Combine the fractions that contain only the pure desired product. Evaporate the solvent under reduced pressure (rotary evaporation) to yield the purified this compound.

  • Purity Confirmation: Confirm the purity and identity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, LC-MS, and melting point analysis.

Conclusion

The purification of this compound can be approached systematically and effectively. For largely pure, solid material, a carefully optimized recrystallization offers an efficient and scalable path to high purity. For more complex mixtures or non-crystalline products, flash column chromatography provides a robust and reliable alternative. By employing the strategic screening and execution protocols detailed in this guide, researchers can consistently obtain material of the high quality required for successful discovery and development programs.

References

  • University of Rochester, Department of Chemistry. Tips for Flash Column Chromatography. [Online]. Available: [Link]

  • Gao, Y., et al. (2023). Facile Recrystallization Process for Tuning the Crystal Morphology and Thermal Safety of Industrial Grade PYX. Molecules, 28(12), 4768. [Online]. Available: [Link]

  • Fair, J. D., & Kormos, C. M. (2008). General methods for flash chromatography using disposable columns. Journal of Chemical Education, 85(11), 1576. [Online]. Available: [Link]

  • University of Rochester, Department of Chemistry. Solvents for Recrystallization. [Online]. Available: [Link]

  • University of Rochester, Department of Chemistry. Solvent Systems For Flash Column. [Online]. Available: [Link]

  • Wong, L. S., et al. (2015). Purification of Organic Compounds by Flash Column Chromatography. Journal of Visualized Experiments, (99), e52599. [Online]. Available: [Link]

  • Fair, J. D., & Kormos, C. M. (2009). General methods for flash chromatography using disposable columns. Tetrahedron Letters, 50(26), 3379-3382. [Online]. Available: [Link]

  • BuyersGuideChem. 2-Methoxy-pyrimidine-5-carboxylic acid. [Online]. Available: [Link]

  • Reddit r/Chempros. Go-to recrystallization solvent mixtures. (2023). [Online]. Available: [Link]

  • MH Chem. (2022). Important Chemistry Tips-Solvents choose for recrystallization-Part4. [Online]. Available: [Link]

  • AOBChem USA. This compound. [Online]. Available: [Link]

Sources

Application Notes & Protocols for Structure-Activity Relationship (SAR) Studies of Methyl 2-methoxypyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrimidine Scaffold as a Privileged Structure in Drug Discovery

The pyrimidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of biologically active compounds and approved pharmaceuticals.[1] As a fundamental component of nucleobases like cytosine, thymine, and uracil, its structure is inherently recognized by many biological systems. Pyrimidine derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties. This versatility stems from the pyrimidine core's ability to present substituents in a defined spatial orientation and its nitrogen atoms acting as key hydrogen bond acceptors, often mimicking the adenine portion of ATP to inhibit enzymes like kinases.

Methyl 2-methoxypyrimidine-5-carboxylate is a readily available and versatile starting material for the exploration of chemical space around the pyrimidine core. Its three key functional handles—the C5-ester, the C2-methoxy group, and the pyrimidine ring itself—offer distinct opportunities for chemical modification to systematically probe the structure-activity relationships (SAR) of novel compound series. This guide provides a detailed framework for researchers, scientists, and drug development professionals on how to approach SAR studies using this scaffold, complete with detailed protocols and the scientific rationale behind the proposed transformations.

Part 1: Strategic Planning of the SAR Campaign

A successful SAR campaign begins with a logical plan for diversification. For this compound, we can dissect the molecule into three primary vectors for modification. The initial and most straightforward modifications should target the ester and methoxy groups, as these are typically the most synthetically accessible positions.

SAR_Strategy cluster_mods Primary Modification Vectors Start This compound Mod_Ester Vector 1: C5-Ester Modification (Amide Library Synthesis) Start->Mod_Ester Primary Focus: Explore diverse R-groups Mod_Methoxy Vector 2: C2-Methoxy Modification (SNAr & Bioisosteres) Start->Mod_Methoxy Secondary Focus: Modulate electronics & solubility Mod_Core Vector 3: Core Modification (Ring Bioisosteres) Start->Mod_Core Tertiary Focus: Alter core geometry & H-bonding SAR_Data Biological Screening & SAR Analysis Mod_Ester->SAR_Data Generate initial SAR data Mod_Methoxy->SAR_Data Refine potency & properties Mod_Core->SAR_Data Optimize scaffold if needed Lead_Opt Lead Optimization SAR_Data->Lead_Opt Identify potent analogs Bioisosteres cluster_replacements Potential Bioisosteric Replacements Methoxy C2-OCH₃ (Metabolic Liability) Fluorine -F (Blocks Metabolism) Methoxy->Fluorine Improves Stability CF3 -CF₃ (Lipophilic Mimic) Methoxy->CF3 Modulates Lipophilicity NHMe -NHCH₃ (H-bond Donor) Methoxy->NHMe Adds H-bond NMe2 -N(CH₃)₂ (Basic Handle) Methoxy->NMe2 Increases Solubility SAR_Workflow Start This compound Saponification Protocol 1: Saponification (LiOH/MeOH) Start->Saponification CarboxylicAcid 2-methoxypyrimidine-5-carboxylic acid Saponification->CarboxylicAcid AmideCoupling Protocol 2: Amide Coupling (EDC/HOBt) CarboxylicAcid->AmideCoupling AmideLibrary C5-Amide Library (Vector 1 Analogs) AmideCoupling->AmideLibrary BioScreening1 Biological Screening (Potency, Selectivity) AmideLibrary->BioScreening1 SAR_Analysis1 SAR Analysis: Identify key C5-substituents BioScreening1->SAR_Analysis1 ActiveAmide Potent C5-Amide Analog SAR_Analysis1->ActiveAmide SNAr Protocol 3: SNAr Reaction (Microwave) ActiveAmide->SNAr FinalLibrary C2-Modified Library (Vector 2 Analogs) SNAr->FinalLibrary BioScreening2 Biological Screening (Potency, ADME Properties) FinalLibrary->BioScreening2 SAR_Analysis2 Comprehensive SAR: Identify Lead Compound BioScreening2->SAR_Analysis2 Lead Lead Compound SAR_Analysis2->Lead

Sources

The Synthetic Chemist's Guide to Methyl 2-methoxypyrimidine-5-carboxylate: Advanced Protocols and Reaction Mechanisms

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Scaffold in Modern Drug Discovery

Methyl 2-methoxypyrimidine-5-carboxylate is a pivotal building block in contemporary medicinal chemistry. Its pyrimidine core is a privileged structure, frequently found in molecules targeting a host of biological pathways. Specifically, derivatives of this scaffold are integral to the development of kinase inhibitors for oncology, as well as antiviral and agrochemical agents.[1] The strategic placement of the methoxy and carboxylate groups offers distinct and orthogonal handles for chemical modification, allowing for the systematic elaboration of complex molecular architectures.

The electron-deficient nature of the pyrimidine ring, further influenced by the electron-withdrawing carboxylate group, dictates its reactivity. The C2-methoxy group is a potential site for nucleophilic aromatic substitution (SNAr), while the C5-ester is readily converted into amides, carboxylic acids, or alcohols. However, the true synthetic power of this scaffold is unlocked through functionalization of the C4 and C6 positions of the pyrimidine ring. These positions are primed for halogenation, which subsequently opens the door to a vast array of palladium-catalyzed cross-coupling reactions, the cornerstone of modern C-C and C-N bond formation.

This guide provides detailed, field-proven protocols for the key transformations of this compound. Beyond a simple recitation of steps, we will delve into the mechanistic rationale behind the choice of reagents and conditions, offering troubleshooting insights to ensure reproducible and high-yielding results for researchers in drug development and synthetic chemistry.

Physicochemical Properties & Safety Data

Before commencing any experimental work, it is crucial to be familiar with the physicochemical properties and safety requirements of the starting material and related intermediates.

PropertyValueReference
Chemical Formula C₇H₈N₂O₃[2]
Molecular Weight 168.15 g/mol N/A
CAS Number 38373-46-5[2]
Appearance White to off-white solidN/A
Storage 2-8°C, under inert atmosphere[2]

Safety Profile: While specific toxicity data for this compound is limited, data from closely related halogenated pyrimidines should inform handling procedures. Analogues such as Methyl 2-chloropyrimidine-5-carboxylate are classified as harmful if swallowed, causing skin and serious eye irritation, and may cause respiratory irritation.[3]

  • Handling: Always handle in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).[4]

  • Exposure: In case of contact with eyes, rinse cautiously with water for several minutes. If on skin, wash with plenty of soap and water. If inhaled, move the person to fresh air. Seek medical attention if irritation persists.[5]

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Core Synthetic Transformations

The synthetic utility of this compound is best demonstrated through a sequence of reactions: initial activation via halogenation, followed by diversification through cross-coupling, or direct modification of the ester functionality.

G cluster_0 Core Compound cluster_1 Activation cluster_2 Functionalization & Diversification A Methyl 2-methoxypyrimidine- 5-carboxylate B Methyl 4-chloro-2-methoxy- pyrimidine-5-carboxylate A->B Halogenation (e.g., POCl₃) E Saponification (Hydrolysis) (Ester to Acid) A->E F Reduction (Ester to Alcohol) A->F C Suzuki-Miyaura Coupling (C-C Bond Formation) B->C D Buchwald-Hartwig Amination (C-N Bond Formation) B->D

Caption: Key synthetic pathways originating from this compound.

Section 1: Ring Functionalization via Chlorination

Application Note: Activating the Pyrimidine Core for Cross-Coupling

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, are indispensable tools for constructing complex molecules.[6][7] However, these reactions require an electrophilic partner, typically an aryl or heteroaryl halide. The native C-H bonds on the pyrimidine ring of our starting material are unreactive under these conditions. Therefore, a halogenation step is the critical gateway to unlocking the full synthetic potential of the scaffold.

Chlorination is often preferred over bromination or iodination for pyrimidine systems. While the reactivity of halogens in palladium-catalyzed oxidative addition generally follows the order I > Br > Cl, chloro-derivatives offer a superior balance of reactivity, stability, and cost.[8][9] Furthermore, the electron-deficient nature of the pyrimidine ring significantly enhances the reactivity of an attached chlorine atom compared to its benzenoid analogues, often allowing reactions to proceed with standard palladium catalysts without the need for highly specialized, expensive ligands.[9]

The C4 and C6 positions of the 2-methoxypyrimidine core are the most susceptible to electrophilic halogenation. Treatment with phosphorus oxychloride (POCl₃) is a standard and effective method for introducing a chlorine atom at these positions.

Protocol 1: Synthesis of Methyl 4-chloro-2-methoxypyrimidine-5-carboxylate

This protocol describes the chlorination of the pyrimidine ring at the C4 position.

Materials:

  • This compound

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylaniline (catalyst)

  • Toluene

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, nitrogen inlet, and a magnetic stir bar, suspend this compound (1.0 eq) in toluene (5-10 mL per gram of starting material).

  • Reagent Addition: Add N,N-dimethylaniline (0.1 eq) to the suspension. Then, add phosphorus oxychloride (3.0-5.0 eq) dropwise at room temperature. The addition may be exothermic.

  • Reaction: Heat the reaction mixture to reflux (approx. 110 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Quenching: Cool the reaction mixture to room temperature, then slowly pour it onto crushed ice with vigorous stirring. Caution: This is a highly exothermic quench. Perform this step slowly in a large beaker within a fume hood.

  • Neutralization & Extraction: Carefully neutralize the acidic aqueous layer by the slow addition of solid sodium bicarbonate or saturated NaHCO₃ solution until the pH is ~7-8. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of aqueous layer).

  • Washing: Combine the organic layers and wash sequentially with water (1x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes (e.g., 5% to 30% EtOAc in hexanes) to yield the pure product.

Self-Validation:

  • TLC: The product should have a higher Rf value than the starting material in a 30% EtOAc/Hexanes system.

  • ¹H NMR: Expect to see the disappearance of the proton signal from the C4 position and the remaining pyrimidine proton signal as a singlet.

  • Mass Spec: Confirm the presence of the correct molecular ion peak with the characteristic isotopic pattern for a monochlorinated compound.

Section 2: C-C Bond Formation via Suzuki-Miyaura Coupling

Application Note: Building Biaryl Scaffolds

The Suzuki-Miyaura coupling is a robust and versatile palladium-catalyzed reaction for forming C(sp²)-C(sp²) bonds between an organoboron species (typically a boronic acid or ester) and an organic halide.[5][7][10] For pyrimidine-based drug candidates, this reaction is paramount for introducing aryl or heteroaryl substituents, which can modulate potency, selectivity, and pharmacokinetic properties.

The catalytic cycle involves three key steps: (1) Oxidative Addition of the palladium(0) catalyst to the C-Cl bond of the pyrimidine, (2) Transmetalation of the organic group from the base-activated boronic acid to the palladium center, and (3) Reductive Elimination to form the C-C bond and regenerate the Pd(0) catalyst.[8][10] The choice of base is critical; it activates the boronic acid to facilitate transmetalation.[2] Common bases include carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄).

G cluster_reactants cluster_products Pd0 Pd(0)L₂ Pd_complex Ar-Pd(II)L₂-Cl Pd0->Pd_complex Oxidative Addition Transmetal Ar-Pd(II)L₂-Ar' Pd_complex->Transmetal Transmetalation Transmetal->Pd0 Reductive Elimination Product Pyr-Ar' Transmetal->Product Aryl_Cl Pyr-Cl Aryl_Cl->Pd_complex Boronic Ar'-B(OH)₂ Boronic->Transmetal

Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol 2: Suzuki Coupling of Methyl 4-chloro-2-methoxypyrimidine-5-carboxylate

This protocol describes a typical Suzuki coupling with an arylboronic acid.

Materials:

  • Methyl 4-chloro-2-methoxypyrimidine-5-carboxylate (from Protocol 1)

  • Arylboronic acid (e.g., 4-fluorophenylboronic acid) (1.1 - 1.5 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 - 0.05 eq)

  • Sodium carbonate (Na₂CO₃) or Potassium carbonate (K₂CO₃) (2.0 - 3.0 eq)

  • 1,4-Dioxane and Water (typically a 4:1 to 10:1 mixture)

  • Ethyl acetate (EtOAc)

  • Celite®

Procedure:

  • Reaction Setup: To a round-bottom flask, add Methyl 4-chloro-2-methoxypyrimidine-5-carboxylate (1.0 eq), the arylboronic acid (1.2 eq), and the base (e.g., Na₂CO₃, 2.0 eq).

  • Solvent Addition: Add the solvent mixture (e.g., 1,4-Dioxane/Water 4:1). The volume should be sufficient to create a mobile slurry (approx. 10-20 mL per mmol of the limiting reagent).

  • Degassing: Seal the flask with a septum and degas the mixture by bubbling nitrogen or argon through the solution for 15-20 minutes. This step is crucial to remove oxygen, which can deactivate the palladium catalyst.

  • Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq), to the flask. Briefly continue the nitrogen/argon bubbling to ensure an inert atmosphere.

  • Reaction: Heat the reaction mixture to 90-100 °C under a nitrogen atmosphere. Monitor the reaction by TLC or LC-MS. Reactions are typically complete within 2-12 hours.

  • Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the Celite pad with additional ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel, wash with water (2x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

Section 3: C-N Bond Formation via Buchwald-Hartwig Amination

Application Note: Synthesizing Aryl Amines

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a C-N bond between an aryl halide and an amine.[11] This reaction has revolutionized the synthesis of arylamines, which are prevalent in pharmaceuticals. The reaction requires a palladium source, a phosphine ligand, and a base. The choice of ligand is critical; bulky, electron-rich phosphine ligands (e.g., biarylphosphines like Xantphos or RuPhos) are often necessary to facilitate the reductive elimination step, which can be challenging for electron-deficient heteroaryl chlorides.[12][13] A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃), is required to deprotonate the amine, allowing it to coordinate to the palladium center.

Protocol 3: Buchwald-Hartwig Amination of Methyl 4-chloro-2-methoxypyrimidine-5-carboxylate

This protocol provides a general method for coupling with a secondary amine like morpholine.

Materials:

  • Methyl 4-chloro-2-methoxypyrimidine-5-carboxylate (from Protocol 1)

  • Amine (e.g., Morpholine) (1.2 - 1.5 eq)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 - 0.05 eq)

  • Xantphos (1.1 - 1.2 eq relative to Pd)

  • Cesium carbonate (Cs₂CO₃) or Sodium tert-butoxide (NaOtBu) (1.5 - 2.0 eq)

  • Toluene or 1,4-Dioxane (anhydrous)

Procedure:

  • Catalyst Pre-formation (Optional but Recommended): In a reaction vial, add Pd(OAc)₂ (0.02 eq) and Xantphos (0.022 eq). Add a small amount of anhydrous toluene and stir at room temperature for 10-15 minutes.

  • Reaction Setup: In a separate flame-dried flask, add Methyl 4-chloro-2-methoxypyrimidine-5-carboxylate (1.0 eq) and the base (Cs₂CO₃, 1.5 eq).

  • Reagent Addition: Add the amine (1.2 eq) and anhydrous toluene.

  • Degassing: Degas the suspension by bubbling argon or nitrogen through it for 15-20 minutes.

  • Catalyst Introduction: Transfer the pre-formed catalyst solution to the main reaction flask via syringe.

  • Reaction: Heat the mixture to 100-110 °C under a nitrogen atmosphere until the starting material is consumed as judged by LC-MS (typically 4-24 hours).

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite®.

  • Extraction & Purification: Wash the filtrate with water and brine. Dry the organic layer over Na₂SO₄, concentrate, and purify by flash column chromatography.

Section 4: Ester Manipulation

Application Note 4.1: Saponification to Carboxylic Acid

Hydrolysis of the methyl ester to the corresponding carboxylic acid (saponification) is a fundamental transformation. The resulting carboxylic acid is a versatile intermediate, ready for amide coupling (e.g., using HATU or EDC) or other derivatizations. The reaction is typically a base-mediated hydrolysis using hydroxides like lithium hydroxide (LiOH), sodium hydroxide (NaOH), or potassium hydroxide (KOH).[10][14] LiOH is often preferred as it can minimize side reactions and is effective at room temperature.[13]

Protocol 4.1: Hydrolysis of this compound

Materials:

  • This compound

  • Lithium hydroxide monohydrate (LiOH·H₂O) (1.5 - 3.0 eq)

  • Tetrahydrofuran (THF) and Water

  • 1M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

Procedure:

  • Dissolution: Dissolve this compound (1.0 eq) in a mixture of THF and water (e.g., 3:1 ratio).

  • Base Addition: Add LiOH·H₂O (2.0 eq) and stir the mixture at room temperature.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting ester is fully consumed (typically 1-4 hours).

  • Acidification: Cool the mixture in an ice bath and acidify to pH 2-3 by the dropwise addition of 1M HCl. A precipitate of the carboxylic acid product may form.

  • Extraction: Extract the product with ethyl acetate (3x).

  • Washing & Drying: Wash the combined organic layers with brine (1x), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the carboxylic acid, which is often used in the next step without further purification.

Application Note 4.2: Reduction to a Primary Alcohol

Reduction of the ester provides the corresponding primary alcohol, (2-methoxypyrimidin-5-yl)methanol. This transformation introduces a new point of diversity, as the alcohol can be further functionalized. A strong reducing agent like lithium aluminum hydride (LiAlH₄) is typically required for ester reduction.[15][16]

Critical Insight: For electron-deficient heterocyclic systems like pyrimidines, LiAlH₄ can sometimes lead to over-reduction, reducing the aromatic ring itself to a dihydropyrimidine derivative. In a study on a similar substrate, the desired alcohol was obtained only as a byproduct. Therefore, careful control of reaction temperature (e.g., starting at 0 °C or lower) and reaction time is paramount to favor reduction of the ester over the ring.

Protocol 4.2: Reduction to (2-methoxypyrimidin-5-yl)methanol

Materials:

  • This compound

  • Lithium aluminum hydride (LiAlH₄) (1.5 - 2.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Water

  • 15% Aqueous sodium hydroxide (NaOH) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a flame-dried flask under a nitrogen atmosphere, add a solution of this compound (1.0 eq) in anhydrous THF.

  • LiAlH₄ Addition: Cool the solution to 0 °C in an ice bath. Add LiAlH₄ (1.5 eq) portion-wise, ensuring the internal temperature does not rise significantly.

  • Reaction: Stir the reaction at 0 °C for 1-2 hours. Monitor carefully by TLC/LC-MS. Avoid prolonged reaction times or warming to room temperature to minimize ring reduction.

  • Fieser Workup (Quench): Once the reaction is complete, quench it carefully at 0 °C by the sequential, dropwise addition of:

    • Water (X mL, where X = mass of LiAlH₄ in grams)

    • 15% NaOH solution (X mL)

    • Water (3X mL) Caution: This quench is highly exothermic and generates hydrogen gas. Add reagents very slowly.

  • Filtration: Stir the resulting granular precipitate vigorously for 30 minutes at room temperature. Add anhydrous MgSO₄, stir for another 15 minutes, and then filter the mixture through a pad of Celite®, washing the filter cake thoroughly with THF or EtOAc.

  • Concentration: Concentrate the filtrate under reduced pressure to yield the crude alcohol, which can be purified by flash chromatography if necessary.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Incomplete Halogenation Insufficient POCl₃; reaction time too short; moisture in the reaction.Use a larger excess of POCl₃ (up to 10 eq); increase reflux time; ensure all glassware is flame-dried.
Low Yield in Suzuki Coupling Inactive catalyst; inefficient degassing; poor quality boronic acid; base not optimal.Use fresh Pd(PPh₃)₄; degas thoroughly with argon; use boronic acid from a reliable source or re-purify; screen other bases like K₃PO₄ or Cs₂CO₃.
Failure of Buchwald-Hartwig Amination Oxygen contamination; ligand choice is suboptimal; base is not strong enough.Ensure rigorous inert atmosphere technique; screen alternative bulky phosphine ligands (e.g., RuPhos, BrettPhos); switch to a stronger base like NaOtBu or KHMDS.
Ring Reduction during LiAlH₄ reaction Reaction temperature too high; prolonged reaction time.Maintain temperature at 0 °C or lower (-20 °C); monitor the reaction closely and quench immediately upon consumption of starting material; consider a milder reducing agent like DIBAL-H at low temperature.
Emulsion during aqueous workup Presence of polar byproducts or excess base.Add brine to the separatory funnel to help break the emulsion; filter the entire mixture through Celite® before extraction.

References

  • Benchchem. (n.d.). Application Notes and Protocols for Suzuki Coupling of 5-Bromo-2-chloro-4-methoxypyrimidine.
  • MySkinRecipes. (n.d.). 2-Methoxypyrimidine-5-carboxylic acid.
  • Suzuki, A. (1981). Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals.
  • E3S Web of Conferences. (2023). Optimization of Methyl Ester Through Simultaneous Esterification–Transesterification Reactions Using Waste Cooking Oil as Raw.
  • Google Patents. (2012).
  • Google Patents. (2015). CN104592198A - Method for preparing 2-methyl-5-(piperidin-4-yl) pyrimidine.
  • MDPI. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues.
  • AOBChem USA. (n.d.). This compound.
  • MDPI. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)
  • Duncia, J. V., et al. (2001). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction.
  • Wikipedia. (n.d.).
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • Oldenhuis, N. J., et al. (2001). Efficient Pd-Catalyzed Amination of Heteroaryl Halides.
  • ResearchGate. (2016).
  • Liu, Y.-X., et al. (2007). Reduction of Pyrimidine Derivatives by LiAlH4.
  • PubMed. (2016).
  • Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis, 2002(05), 720-722.
  • ResearchGate. (2022). Suzuki-Miyaura conditions for C-6 reaction of 8.
  • Saygili, N., et al. (2004). 5-Pyrimidylboronic acid and 2-methoxy-5-pyrimidylboronic acid: new heteroarylpyrimidine derivatives via Suzuki cross-coupling reactions. PubMed.
  • Organic Chemistry Portal. (2023). Lithium Aluminum Hydride (LiAlH4)
  • MDPI. (2023).
  • ResearchGate. (2020). Buchwald–Hartwig cross-coupling of 4- and 5-halo-1,2,3-triazoles.
  • MDPI. (2006). A Convenient Synthesis of Amino Acid Methyl Esters.
  • Chemistry LibreTexts. (2023).
  • ResearchGate. (1973). Pyrimidine reactions. XXIV. The dehalogenation of 2-halogenopyrimidines by hydriodic acid.
  • Wiley Analytical Science. (2019).
  • Google Patents. (2019). US10392364B2 - Process for synthesis of lenalidomide.
  • Organic & Biomolecular Chemistry (RSC Publishing). (2021).
  • University of Rochester, Department of Chemistry. (n.d.). Workup: Aluminum Hydride Reduction.
  • YouTube. (2019). Buchwald-Hartwig coupling.
  • MDPI. (2023).
  • Apollo Scientific. (2022).
  • University of Groningen research portal. (2020).
  • Master Organic Chemistry. (n.d.). Reduction of carboxylic acids to primary alcohols using LiAlH4.
  • YouTube. (2020). Reduction of Carboxylic Acids By LiAlH4 Mechanism.
  • Google Patents. (2013). US8378132B2 - Process for producing methyl esters.
  • ResearchGate. (2018). Methyl Ester Type Produced by Catalytic Transesterification: From Various Oil Feedstock to Biodiesel Products.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.

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Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 2-methoxypyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide is designed to provide you with in-depth technical support for the synthesis of Methyl 2-methoxypyrimidine-5-carboxylate. This valuable heterocyclic building block is crucial in the development of various pharmaceutical and agrochemical agents.[1] This document moves beyond simple protocols to explain the causality behind experimental choices, ensuring you can navigate challenges with a solid understanding of the underlying chemistry.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis. Each problem is presented in a question-and-answer format, providing a diagnosis of the cause and a validated solution.

Q1: Why is my yield of this compound consistently low?

Low yield is a common frustration that can often be traced back to one of several factors: incomplete reaction, competing side reactions, or product loss during workup and purification.

Potential Causes & Solutions:

  • Incomplete Reaction:

    • Cause: The primary cause is often the quality and handling of reagents. For instance, in syntheses involving the condensation of an amidinium salt with a propen-1-ol derivative, the use of anhydrous conditions is paramount.[2] Reagents like sodium hydride or sodium methoxide are extremely sensitive to moisture.

    • Solution:

      • Ensure all glassware is flame-dried or oven-dried before use.

      • Use freshly opened or properly stored anhydrous solvents.

      • Run the reaction under a dry, inert atmosphere (Nitrogen or Argon).[3]

      • Monitor the reaction progress diligently using Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Side Reactions:

    • Cause: Pyrimidine systems can be susceptible to undesired reactions. If the synthesis starts from a precursor like a 2-chloropyrimidine, the methoxide can potentially react at other sites or lead to displacement of other groups if reaction conditions are not optimized.[4] In routes building the ring, the formation of regioisomers can also occur.[5]

    • Solution:

      • Temperature Control: Maintain the recommended reaction temperature. For nucleophilic substitutions, running the reaction at a lower temperature for a longer duration can sometimes improve selectivity.

      • Stoichiometry: Use the precise stoichiometric amounts of reagents as specified in the protocol. An excess of a nucleophile, for example, might lead to undesired secondary reactions.

  • Purification Losses:

    • Cause: The product may be lost during aqueous workup if its solubility properties are not considered, or during column chromatography.

    • Solution:

      • Workup: Before extraction, check the pH of the aqueous layer to ensure the ester has not hydrolyzed and the product is in its neutral, organic-soluble form. If emulsions form, adding brine can help break them.

      • Chromatography: Perform a TLC analysis with various solvent systems to find the optimal mobile phase for good separation before running a column. Ensure the silica gel is properly packed to avoid channeling.

Troubleshooting Workflow for Low Yield

G start Low Yield Detected check_reaction Analyze Crude Reaction Mixture (TLC, LC-MS, NMR) start->check_reaction incomplete Starting Material Present? check_reaction->incomplete side_products Side Products Detected? incomplete->side_products No reoptimize Re-evaluate Reaction Conditions: - Reagent Quality - Anhydrous Conditions - Reaction Time/Temp incomplete->reoptimize Yes isolate Identify Side Product (NMR, MS) side_products->isolate Yes purification_issue If Reaction is Clean but Final Yield is Low side_products->purification_issue No end Improved Yield reoptimize->end adjust_conditions Adjust Conditions to Minimize Side Reaction (e.g., Temp, Stoichiometry) isolate->adjust_conditions adjust_conditions->end optimize_purification Optimize Workup & Purification: - Check pH during extraction - Use brine for emulsions - Refine chromatography solvent system purification_issue->optimize_purification optimize_purification->end

Caption: A logical workflow for diagnosing and resolving low product yield.

Q2: My NMR/Mass Spec data shows unexpected peaks. What are the likely impurities?

Unexpected signals in your analytical data point to the formation of byproducts. Identifying these impurities is the first step to mitigating their formation.

Common Impurities and Their Signatures:

Impurity TypeMass Spec Signature1H NMR SignatureProbable Cause & Prevention
Hydrolyzed Ester -14 Da (Loss of CH₂)Disappearance of the methyl ester singlet (~3.9-4.0 ppm). Appearance of a broad carboxylic acid proton signal (>10 ppm).Exposure to acidic or basic conditions during workup, or presence of water in the reaction. Prevention: Use neutral water for washing and avoid prolonged exposure to harsh pH.
N-Methylated Isomer 0 Da (Isomer)If starting from a precursor with an available ring nitrogen, an N-CH₃ signal may appear (often ~3.3-3.8 ppm), with corresponding shifts in ring protons.[3]Use of a less reactive methylating agent or optimizing the base and temperature to favor the desired reaction.
Starting Material Mass of starting materialSignals corresponding to the unreacted precursor.Incomplete reaction. Prevention: Increase reaction time, temperature, or check reagent activity as described in Q1.
Over-methoxylated Product +14 Da (Addition of CH₂)If other reactive sites are present, additional methoxy signals may appear.Use of excess methoxylating agent or overly harsh conditions. Prevention: Use precise stoichiometry and control the reaction temperature.

Visualizing a Potential Side Reaction

G cluster_main Desired Reaction cluster_side Potential Side Reaction Precursor 2-Chloropyrimidine Precursor Product Methyl 2-methoxypyrimidine- 5-carboxylate Precursor->Product  CH₃ONa (1.0 eq)  Controlled Temp   Side_Product Hydrolyzed Product (Carboxylic Acid) Precursor->Side_Product  H₂O (Trace)  Harsh Workup (pH)  

Caption: Desired methoxylation versus a potential hydrolysis side reaction.

Frequently Asked Questions (FAQs)

Q1: What are the most common and effective synthetic routes?

Two primary strategies are commonly employed:

  • Ring Formation via Condensation: This is a powerful and convergent approach. A common method involves the reaction of the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol with a suitable amidinium salt (like methoxyamidinium acetate). This directly constructs the desired pyrimidine ring. This method is advantageous as it allows for the direct synthesis of pyrimidines without substitution at the 4-position.[2]

  • Inverse Electron Demand Diels-Alder Reaction: A more modern approach involves the reaction of a methyl 1,2,3-triazine-5-carboxylate with an amidine. This reaction can be remarkably fast, often proceeding at room temperature in minutes, and provides the pyrimidine product in high yield after the extrusion of nitrogen gas.[6]

Q2: What are the critical reaction parameters to control?
  • Atmosphere: An inert atmosphere (Nitrogen or Argon) is crucial, especially when using reagents like sodium hydride or organometallics, to prevent quenching by atmospheric moisture and oxygen.[3]

  • Temperature: Temperature control is vital for selectivity. Exothermic additions should be performed at low temperatures (e.g., 0 °C) to prevent runaway reactions and the formation of byproducts.

  • Solvent: Anhydrous solvents (e.g., THF, DMF, Acetonitrile) are typically required to ensure the reactivity of moisture-sensitive reagents. The choice of solvent can also influence reaction rates and solubility of intermediates.

  • Base: The choice and quantity of base are critical. A strong, non-nucleophilic base is often preferred to deprotonate a precursor without competing in the primary reaction.

Q3: Which analytical techniques are best for characterization?
  • Nuclear Magnetic Resonance (NMR): 1H and 13C NMR are indispensable for structural confirmation. Key signals to look for in the 1H NMR of the target product include two singlets for the pyrimidine ring protons, a singlet for the methoxy group, and a singlet for the methyl ester.[6]

  • Mass Spectrometry (MS): Provides the molecular weight of the product, confirming its elemental composition. High-resolution mass spectrometry (HRMS) is used to obtain a highly accurate mass for formula confirmation.

  • Infrared (IR) Spectroscopy: Useful for confirming the presence of key functional groups, such as the carbonyl (C=O) stretch of the ester group, which typically appears around 1720-1730 cm-1.

Experimental Protocols

The following is a representative protocol based on established literature methods for pyrimidine synthesis.[2][6] This should be adapted based on the specific starting materials available.

Protocol: Synthesis via Condensation (Illustrative)

  • Preparation of the Propen-1-ol Sodium Salt:

    • To a flame-dried, three-neck flask under a nitrogen atmosphere, add anhydrous solvent (e.g., THF).

    • Add sodium hydride (1.1 equivalents, 60% dispersion in mineral oil) and cool the suspension to 0 °C.

    • Slowly add a solution of methyl 3,3-dimethoxypropionate (1.0 equivalent) and methyl formate (1.2 equivalents) in anhydrous THF.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours. The formation of the sodium salt precipitate indicates reaction progress.

  • Ring Formation:

    • To the suspension from the previous step, add the relevant amidinium salt (e.g., methoxyamidinium acetate, 1.1 equivalents).

    • Heat the mixture to reflux and monitor the reaction by TLC until the starting materials are consumed (typically 4-8 hours).

  • Workup and Purification:

    • Cool the reaction mixture to room temperature and carefully quench by adding saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer three times with a suitable organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

    • Concentrate the solvent under reduced pressure to obtain the crude product.

    • Purify the crude material by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure this compound.

References

  • WikiLectures. (2024). Disorders of pyrimidine metabolism. [Link]

  • MSD Manual Professional Edition. Pyrimidine Metabolism Disorders. [Link]

  • Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis, 2002(05), 720-722. [Link]

  • Pharmacy 180. Pyrimidine Synthesis and Degradation - Biochemistry. [Link]

  • AOBChem USA. This compound. [Link]

  • MySkinRecipes. 2-Methoxypyrimidine-5-carboxylic acid. [Link]

  • Flashcard Machine. (2009). Biochemistry: Purines and Pyrimidines Flashcards. [Link]

  • Shadbolt, R. S., & Ulbricht, T. L. V. (1967). Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Journal of the Chemical Society C: Organic, 1172-1178. [Link]

  • Heide, M., Reifenrath, J., Herrmann, A., & Engelhard, C. (2025). Fast and Sustainable Active Pharmaceutical Ingredient (API) Screening in Over-the-Counter and Prescription Drug Products by Surface-Assisted Plasma-Based Desorption/Ionization High-Resolution Mass Spectrometry. Analytical Methods. [Link]

  • PubChem. Methyl 2-methylpyrimidine-5-carboxylate. [Link]

  • MDPI. (2022). Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. [Link]

  • Stevens, J. M., et al. (2022). Reaction Scope of Methyl 1,2,3-Triazine-5-carboxylate with Amidines and Impact of C4/C6 Substitution. PubMed Central. [Link]

  • Google Patents. US6365740B1 - Preparation of 2-methyl-4-amino-5-aminomethylpyrimidine.
  • National Institutes of Health. (2014). Optimization and Mechanistic Characterization of Pyridopyrimidine Inhibitors of Bacterial Biotin Carboxylase. PMC. [Link]

  • National Institutes of Health. Methyl 2-[2-(benzyloxycarbonylamino)propan-2-yl]-5-hydroxy-6-methoxypyrimidine-4-carboxylate. [Link]

  • U.S. Environmental Protection Agency. (2021). Analytical method for halosulfuron-methyl (HSM) and its transformation products. [Link]

  • IUCr. (2023). Methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate. [Link]

  • Royal Society of Chemistry. (2015). Analytical Methods. [Link]

  • Semantic Scholar. Process Optimization of Methyl 2-Methoxy-5-Aminosulfonyl Benzoate. [Link]

  • Google Patents.
  • National Institutes of Health. (2018). Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists. PMC. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Mastering Chemical Synthesis: A Guide to Key Intermediates like Methyl 2-chloropyrimidine-5-carboxylate. [Link]

Sources

Technical Support Center: Optimizing the Synthesis of Methyl 2-methoxypyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 2-methoxypyrimidine-5-carboxylate. This guide is designed for researchers, chemists, and drug development professionals who are looking to troubleshoot and optimize this important reaction. As a key building block in medicinal chemistry for kinase inhibitors and antiviral agents, achieving a high yield of this compound is critical.[1] This document moves beyond simple protocols to explain the causality behind experimental choices, empowering you to diagnose and resolve issues effectively.

Section 1: Foundational Synthesis Protocols

Two robust methods are commonly employed for the synthesis of this compound. The choice often depends on the availability of starting materials and the scale of the reaction.

Protocol 1: High-Yield Condensation Route

This approach offers a direct and often high-yielding pathway by constructing the pyrimidine ring from acyclic precursors.[2] It relies on the reaction between an amidinium salt and a functionalized propenol derivative.

Experimental Protocol:

  • Preparation of the Sodium Salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol:

    • To a stirred suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere, add methyl 3,3-dimethoxypropionate (1.0 eq) dropwise at 0 °C.

    • Following the addition, add methyl formate (1.2 eq) dropwise, maintaining the temperature at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

    • The resulting precipitate is the sodium salt. Collect it by filtration, wash with anhydrous diethyl ether, and dry under vacuum. This reagent is stable at room temperature under nitrogen.[2]

  • Cyclization to form this compound:

    • Prepare methoxyamidinium acetate by reacting methyl carbamate with acetic anhydride, followed by treatment with an appropriate acid.

    • Suspend the prepared sodium salt (1.0 eq) and the methoxyamidinium salt (1.1 eq) in anhydrous acetonitrile.

    • Heat the mixture to reflux (approx. 82 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion (typically 4-8 hours), cool the mixture to room temperature and filter off any inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Purify the residue by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the final product.

Protocol 2: Palladium-Catalyzed Carbonylation Route

This is a powerful method for introducing the C5-carboxylate group, especially if a suitable 5-halopyrimidine precursor is available. Palladium-catalyzed carbonylation reactions are widely used in organic synthesis for their reliability and functional group tolerance.[3][4]

Experimental Protocol:

  • Reaction Setup:

    • To a pressure-rated reaction vessel, add 2-methoxy-5-bromopyrimidine (1.0 eq), palladium(II) acetate (Pd(OAc)₂, 0.02 eq), and a suitable phosphine ligand such as 1,3-Bis(dicyclohexylphosphino)propane (dcpp, 0.04 eq).[5]

    • Add anhydrous methanol (as both reactant and solvent) and a non-nucleophilic base such as triethylamine (Et₃N, 2.0 eq).

    • Seal the vessel.

  • Carbonylation Reaction:

    • Purge the vessel with carbon monoxide (CO) gas three times.

    • Pressurize the vessel with CO to the desired pressure (can often be performed under balloon pressure, i.e., ~1 atm).[5]

    • Heat the reaction mixture to 80-110 °C with vigorous stirring.[5]

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and carefully vent the CO gas in a fume hood.

    • Dilute the mixture with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to obtain pure this compound.

Section 2: Troubleshooting Guide (Q&A Format)

This section addresses common issues encountered during the synthesis.

Category: Low Product Yield

Q1: My reaction yield is consistently low. What are the most common general causes?

A1: Consistently low yields often point to fundamental issues with reagents or reaction conditions.

  • Reagent Quality:

    • Sodium Hydride (Protocol 1): NaH is highly reactive and can be deactivated by moisture. Use a fresh bottle or wash the NaH with anhydrous hexanes to remove the mineral oil and any surface oxidation before use.

    • Solvents: Ensure all solvents are strictly anhydrous. Trace water can quench the strong bases used (like NaH) or interfere with the palladium catalytic cycle.

  • Atmosphere Control: Both protocols benefit from being run under an inert atmosphere (Nitrogen or Argon). This prevents the degradation of reagents and catalysts. For the carbonylation reaction, oxygen can oxidize the phosphine ligands and the Pd(0) catalyst, halting the reaction.

  • Temperature Control:

    • In the condensation reaction, the initial deprotonation is often performed at 0 °C to control exotherms, while the cyclization requires heating to reflux to proceed at a reasonable rate.

    • In the carbonylation, temperatures below 80 °C may lead to very slow reaction rates, while excessive heat can cause catalyst decomposition or side reactions.[5]

Q2: For the Palladium-Catalyzed Carbonylation, I'm getting significant amounts of de-halogenated starting material (2-methoxypyrimidine). How can I prevent this?

A2: The formation of the de-halogenated (or hydrodehalogenated) byproduct is a common side reaction in palladium catalysis. It occurs when the aryl-palladium intermediate reacts with a hydrogen source instead of carbon monoxide.

  • Causality: This side reaction is often competitive with the main carbonylation pathway. You can shift the balance by optimizing conditions to favor CO insertion.

  • Solutions:

    • Increase CO Pressure: While reactions can work at 1 atm, increasing the CO pressure (e.g., to 3-5 bar) increases the concentration of CO in the solution, making its insertion into the Pd-C bond kinetically more favorable.

    • Choice of Ligand: Bulky, electron-rich phosphine ligands often stabilize the palladium center and can facilitate the carbonylation process over side reactions.[5] If you are using a simple ligand like PPh₃, consider switching to a bidentate ligand like dcpp or Xantphos.

    • Hydrogen Source: The hydrogen atom can come from trace water, the alcohol solvent, or the amine base. Ensure anhydrous conditions and consider using a bulkier, less-coordinating base if the problem persists.

Q3: The condensation reaction with the amidinium salt is not proceeding to completion. What should I check?

A3: Stagnation in this reaction typically points to an issue with one of the key reagents.

  • Purity of the Sodium Salt: The formation of the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol is the critical first step. If this reaction is incomplete, you will carry forward unreacted starting materials, limiting your overall yield. Confirm its formation before proceeding.

  • Amidinium Salt Stability: Ensure the amidinium salt is pure and dry. These salts can be hygroscopic, and moisture can inhibit the reaction.

  • Solvent Choice: While acetonitrile is commonly used, ensure it is of high purity and anhydrous. The reaction relies on the solubility of the reactants to proceed efficiently.

Category: Product Impurity

Q4: My final product is contaminated with starting materials after purification. What purification strategies do you recommend?

A4: If starting materials are co-eluting with your product during column chromatography, you may need to adjust your purification strategy.

  • Chromatography Optimization:

    • Solvent System: Use a shallower gradient during elution. Start with a very non-polar mobile phase (e.g., 100% hexanes) and slowly increase the proportion of ethyl acetate. This will improve the separation between your slightly more polar product and the less polar starting materials.

    • Alternative Solvents: Consider using a different solvent system, such as dichloromethane/methanol, which may alter the selectivity.

  • Recrystallization: this compound is a solid. Recrystallization can be a highly effective method for removing small amounts of impurities. Experiment with solvent systems like ethyl acetate/hexanes, ethanol, or isopropanol. Dissolve the crude product in a minimum amount of hot solvent and allow it to cool slowly.

Q5: I'm observing unexpected byproducts in my NMR/MS. What are the likely side reactions?

A5: Unexpected signals often point to specific, predictable side reactions. A common issue in similar pyrimidine syntheses is the formation of isomers or oxidized products.[6]

  • Hydrolysis: If your work-up conditions are acidic or basic and involve prolonged exposure to water, the methyl ester can hydrolyze to the corresponding carboxylic acid (2-methoxypyrimidine-5-carboxylic acid). This will show a mass difference of -14 Da (loss of CH₂) and the disappearance of the methyl ester singlet in the NMR.

  • N-Demethylation/O-Demethylation: While less common under these conditions, harsh thermal or chemical environments can potentially lead to the loss of a methyl group.

  • Palladium-Catalyzed Homocoupling (Protocol 2): You might see a byproduct with double the mass of the starting pyrimidine. This arises from the coupling of two molecules of the 2-methoxy-5-bromopyrimidine. This is often suppressed by using appropriate ligands and ensuring a sufficient concentration of CO.

Section 3: Frequently Asked Questions (FAQs)

FAQ 1: Which synthetic route is preferable for large-scale synthesis?

The condensation route (Protocol 1) is often more advantageous for large-scale synthesis. It avoids the use of expensive palladium catalysts and ligands and does not require pressurized gas, simplifying the required equipment. However, it involves more synthetic steps to prepare the precursors. The carbonylation route (Protocol 2) is excellent for rapidly producing material if the halogenated pyrimidine is commercially available, but catalyst cost and removal can be considerations on a larger scale.

FAQ 2: How can I confirm the identity and purity of my final product?

A combination of analytical techniques is essential:

  • ¹H NMR: Look for the characteristic signals: a singlet for the methoxy group protons (~4.0 ppm), a singlet for the methyl ester protons (~3.9 ppm), and two singlets or doublets for the pyrimidine ring protons in the aromatic region (~8.8-9.2 ppm).

  • Mass Spectrometry (MS): Confirm the molecular weight (C₇H₈N₂O₃, MW: 168.15 g/mol ).[7] Look for the molecular ion peak [M+H]⁺ at m/z 169.

  • TLC: A single spot in multiple solvent systems is a good indicator of purity.

FAQ 3: Are there any specific safety precautions I should take?

Yes, absolutely.

  • Sodium Hydride (NaH): Reacts violently with water to produce flammable hydrogen gas. Handle only in an inert atmosphere and in a fume hood.

  • Carbon Monoxide (CO): Highly toxic and odorless. Always work in a well-ventilated fume hood and use a CO detector. Ensure all connections on the reaction vessel are secure.

  • Palladium Catalysts: While not acutely toxic, palladium compounds should be handled with care, using gloves and safety glasses, as their long-term effects are not fully known.

Section 4: Visual Aids and Data
Diagrams

TroubleshootingWorkflow Start Low Yield Observed CheckReagents Verify Reagent Purity (NaH, Solvents, Catalyst) Start->CheckReagents Is reaction sluggish or incomplete? CheckAtmosphere Ensure Inert Atmosphere (N2 or Ar) CheckReagents->CheckAtmosphere Reagents OK CheckConditions Optimize Reaction Conditions (Temp, Time, Pressure) CheckAtmosphere->CheckConditions Atmosphere OK Purification Review Purification Method (Chromatography, Recrystallization) CheckConditions->Purification Conditions OK Success Yield Improved Purification->Success Losses Minimized

Caption: Troubleshooting workflow for low yield.

PalladiumCycle cluster_0 Catalytic Cycle Pd0 Pd(0)L2 OxAdd Ar-Pd(II)-X(L2) Pd0->OxAdd Oxidative Addition (+ Ar-X) CO_Insert Ar-C(O)-Pd(II)-X(L2) OxAdd->CO_Insert CO Insertion (+ CO) CO_Insert->Pd0 Reductive Elimination (+ MeOH, Base) Reduct_Elim Product Ar-C(O)-OMe CO_Insert->Reduct_Elim

Caption: Simplified Palladium-Catalyzed Carbonylation Cycle.

Data Presentation

Table 1: Comparison of Conditions for Palladium-Catalyzed Carbonylation

ParameterCondition A (Standard)Condition B (Optimized for Difficult Substrates)Rationale for Change
Catalyst Pd(OAc)₂ (2 mol%)Pd(OAc)₂ (2 mol%)Standard, effective catalyst precursor.
Ligand PPh₃ (4 mol%)dcpp (4 mol%)dcpp is a bulky, bidentate ligand that can promote reductive elimination and prevent catalyst deactivation.[5]
Base Et₃N (2 eq)K₂CO₃ (2 eq)An inorganic base can sometimes reduce side reactions compared to an amine base.
Solvent MethanolDioxane/Methanol (4:1)A less coordinating co-solvent like dioxane can sometimes improve catalyst performance.
CO Pressure 1 atm (Balloon)3 barIncreased CO concentration favors the desired carbonylation pathway over hydrodehalogenation.
Temperature 80 °C110 °CHigher temperature can increase the rate of reaction for less reactive substrates.[5]
References
  • Gabriele, B., & Plastina, P. (2022). Advances in Palladium-Catalyzed Carboxylation Reactions. Molecules, 27(15), 4987. [Link]

  • Le, C. M., & Dong, V. M. (2022). Palladium-Catalyzed Carbonylations: Application in Complex Natural Product Total Synthesis and Recent Developments. The Journal of Organic Chemistry, 87(15), 9513–9524. [Link]

  • Ben-David, I., & Portnoy, M. (2016). A Facile Preparation of Pyridine- and Quinoline-Carboxaldehydes by Palladium Catalysed Carbonylation. Advanced Synthesis & Catalysis, 358(1), 1-13. [Link]

  • Munday, R. H., Martinelli, J. R., & Buchwald, S. L. (2008). Palladium-Catalyzed Carbonylation of Aryl Tosylates and Mesylates. Journal of the American Chemical Society, 130(9), 2754–2755. [Link]

  • MySkinRecipes. (n.d.). 2-Methoxypyrimidine-5-carboxylic acid. Retrieved January 17, 2026, from [Link]

Sources

Technical Support Center: Reaction Condition Optimization for Methyl 2-methoxypyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and reaction optimization of methyl 2-methoxypyrimidine-5-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the common challenges encountered during the synthesis of this important heterocyclic building block.

Introduction

This compound is a valuable intermediate in the synthesis of various biologically active molecules, including kinase inhibitors and antiviral agents.[1] Its preparation, often involving palladium-catalyzed cross-coupling reactions or multi-component condensation strategies, can present several challenges.[2][3][4] This guide provides practical, experience-driven solutions to common experimental hurdles, ensuring you can optimize your reaction conditions for high yield and purity.

Troubleshooting Guide

This section addresses specific problems you might encounter during the synthesis of this compound.

Scenario 1: Low to No Product Yield in a Suzuki Coupling Reaction

Question: I am attempting to synthesize a precursor to this compound via a Suzuki coupling between a boronic acid/ester and a halogenated pyrimidine, but I am observing very low to no yield of the desired product. What are the likely causes and how can I troubleshoot this?

Answer:

Low or no yield in a Suzuki coupling is a common issue that can often be resolved by systematically evaluating the reaction components and conditions.[5] Here are the primary factors to investigate:

Potential Causes & Solutions:

  • Inactive Catalyst: The Pd(0) species is the active catalyst. If you are using a Pd(II) precatalyst, it must be reduced in situ.[5]

    • Solution: Use a fresh batch of palladium catalyst and ligand. Consider using a more robust, air-stable precatalyst such as a palladacycle.[5] Ensure your ligand is not degraded. For electron-rich substrates, which can be challenging, consider using bulky phosphine ligands like those developed by Buchwald.[6]

  • Oxygen Contamination: Oxygen can lead to the decomposition of the catalyst and the homocoupling of your boronic acid.[5]

    • Solution: Thoroughly degas your solvent(s) by bubbling an inert gas (argon or nitrogen) through them for at least 20-30 minutes.[6] Assemble your reaction under a strict inert atmosphere.

  • Ineffective Base or Solvent System: The choice of base and solvent is crucial and highly interdependent.[5] An unsuitable base can fail to promote transmetalation or may even degrade your starting materials.[5]

    • Solution:

      • If using an aqueous base like Na₂CO₃ or K₂CO₃, ensure vigorous stirring to maximize the interface between the organic and aqueous phases.[5]

      • For anhydrous conditions, K₃PO₄ is often effective, but it may require a small amount of water to function optimally.[6] Ensure the base is a fine powder to maximize its surface area.[5]

      • Screen different solvent systems. Common choices include dioxane/water, toluene/water, or DMF.[7][8][9]

  • Protodeboronation of the Boronic Acid: This is a significant side reaction where the boronic acid group is replaced by a hydrogen atom, especially with electron-rich heterocyclic boronic acids.[5]

    • Solution:

      • Use a milder base such as KF or K₂CO₃.[5][7]

      • Switch to anhydrous reaction conditions to minimize the presence of a proton source.[5]

      • Consider converting your boronic acid to a more stable boronate ester (e.g., a pinacol ester).

  • Poor Solubility of Reagents: If your starting materials, particularly the halogenated pyrimidine, have poor solubility in the reaction solvent, the reaction rate will be severely limited.[7]

    • Solution:

      • Screen alternative solvents or solvent mixtures in which your substrates are more soluble at the reaction temperature.

      • For highly insoluble compounds, solvents like DMF or even chlorinated solvents (used with caution) might be necessary.[7]

Scenario 2: Formation of Significant Impurities

Question: My reaction is producing the desired this compound, but I am also observing significant impurities that are difficult to separate. What are these likely byproducts and how can I minimize their formation?

Answer:

Impurity formation is a common challenge in pyrimidine synthesis. The nature of the impurity can often provide clues to the underlying issue.

Common Impurities & Mitigation Strategies:

  • Homocoupling of Boronic Acid: This is a frequent byproduct in Suzuki reactions, often exacerbated by the presence of oxygen.[5]

    • Mitigation: As discussed above, rigorous degassing of solvents and maintaining an inert atmosphere are critical.[5]

  • Hydrolysis of the Ester Group: If your reaction conditions are too basic, especially in the presence of water and at elevated temperatures, you may hydrolyze the methyl ester to the corresponding carboxylic acid.[7][10]

    • Mitigation:

      • Use a milder base (e.g., K₂CO₃ instead of NaOH or LiOH).[10]

      • Minimize the reaction time and temperature. Monitor the reaction closely by TLC or LC-MS and stop it once the starting material is consumed.

      • If the carboxylic acid is the desired final product, this can be a planned subsequent step using reagents like LiOH.[10]

  • N-Alkylation or N-Arylation: The nitrogen atoms in the pyrimidine ring are nucleophilic and can sometimes compete with the desired C-C bond formation, leading to N-substituted byproducts.[11]

    • Mitigation: This is generally less of a problem in cross-coupling reactions but can be a concern in other synthetic routes. The choice of a non-nucleophilic base is important. Steric hindrance around the nitrogen atoms can also disfavor this side reaction.[11]

Frequently Asked Questions (FAQs)

Q1: What is a general, reliable method for the synthesis of 2-substituted pyrimidine-5-carboxylic esters like this compound?

A1: A robust method involves the reaction of the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol with an appropriate amidinium salt.[3] This approach offers a direct and high-yielding route to 2-substituted pyrimidine-5-carboxylic esters.[3][12] The required sodium salt can be prepared by condensing methyl formate with methyl 3,3-dimethoxypropionate using sodium hydride.[3]

Q2: I need to hydrolyze the methyl ester of 2-methoxypyrimidine-5-carboxylate to the corresponding carboxylic acid. What are the recommended conditions?

A2: The hydrolysis of the ester is a standard transformation. Using lithium hydroxide (LiOH) in a solvent system like a mixture of methanol and THF or even in water is an efficient method.[10][13] The reaction is typically carried out at room temperature until completion. Sodium hydroxide (NaOH) can also be used.[13]

Q3: My pyrimidine starting material is a tosylate instead of a halide. Can I still perform cross-coupling reactions?

A3: Yes, pyrimidin-2-yl tosylates are effective electrophilic partners in palladium-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, and Hiyama reactions.[14][15] They can be prepared from readily available starting materials and often show excellent reactivity.[14]

Q4: How can I effectively monitor the progress of my reaction?

A4: Thin-layer chromatography (TLC) is a quick and effective method for monitoring reaction progress. For more quantitative analysis, gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) are recommended.[5]

Q5: What are the best practices for purifying the final product, this compound?

A5: After the reaction workup, which typically involves extraction and washing, the crude product is often purified by flash column chromatography on silica gel.[5] The choice of eluent will depend on the polarity of your product and any impurities present. A gradient elution from a non-polar solvent (like hexane or heptane) to a more polar solvent (like ethyl acetate) is a common strategy.

Visualizations and Data

Experimental Workflow and Troubleshooting Logic

The following diagram illustrates a typical workflow for a palladium-catalyzed cross-coupling reaction and a decision-making process for troubleshooting common issues.

G cluster_workflow Experimental Workflow cluster_troubleshooting Troubleshooting Logic prep 1. Prepare Reagents (Degas Solvents) setup 2. Assemble Reaction (Under Inert Atmosphere) prep->setup react 3. Heat & Stir (Monitor by TLC/LC-MS) setup->react workup 4. Quench & Workup (Extraction, Washing) react->workup purify 5. Purify (Column Chromatography) workup->purify analyze 6. Analyze Product (NMR, MS) purify->analyze start Low/No Yield? check_catalyst Is Catalyst/Ligand Active? (Use fresh stock) start->check_catalyst Yes check_inert Is Atmosphere Inert? (Improve degassing) check_catalyst->check_inert Still low success Yield Improved check_catalyst->success Yes check_base Is Base/Solvent Optimal? (Screen alternatives) check_inert->check_base Still low check_inert->success Yes check_sm Is Starting Material Stable? (Check for degradation) check_base->check_sm Still low check_base->success Yes check_sm->success Yes

Caption: General workflow and troubleshooting decision tree.

Optimized Reaction Parameters for Pyrimidine Synthesis

The following table summarizes typical reaction conditions for palladium-catalyzed cross-coupling reactions for pyrimidine synthesis, based on literature precedents.

ParameterConditionRationale & Key Considerations
Catalyst Pd(PPh₃)₄, PdCl₂(dppf), XPhos Pd G3/G4Choice depends on substrate electronics; bulky ligands can help with electron-rich substrates.[6][8]
Ligand SPhos, XPhos, P(tBu)₃Often used with Pd₂(dba)₃; crucial for catalyst stability and reactivity.
Base K₂CO₃, K₃PO₄, Cs₂CO₃, KFBase strength and solubility are critical; K₃PO₄ is a strong, versatile base for many couplings.[5]
Solvent Dioxane/H₂O, Toluene/H₂O, DMF, THFSolvent choice affects solubility and reaction temperature.[7][8]
Temperature 80-120 °CHigher temperatures can increase reaction rates but may also lead to degradation.
Atmosphere Nitrogen or ArgonEssential to prevent catalyst deactivation and side reactions.[5]

References

  • Quan, Z., Jing, F., Zhang, Z., Da, Y., & Wang, X. (2013). Palladium(II) Catalyzed Suzuki/Sonogashira Cross‐Coupling Reactions of Sulfonates: An Efficient Approach to C2‐Functionalized Pyrimidines and Pyridines. European Journal of Organic Chemistry, 2013(31), 7175–7183. [Link]

  • BenchChem. (2025).
  • ResearchGate. (2025). ChemInform Abstract: Functionalization of Pyrrolo[2,3-d]pyrimidine by Palladium-Catalyzed Cross-Coupling Reactions. [Link]

  • Semantic Scholar. Palladium-catalyzed Hiyama cross-couplings of pyrimidin-2-yl tosylates with organosilanes. [Link]

  • Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis, 2002(05), 720-722. [Link]

  • ACS Publications. Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. [Link]

  • BenchChem. (2025). Technical Support Center: Synthesis of Pyrimidine-Based Ligands.
  • PubMed. Disorders of purine and pyrimidine metabolism. [Link]

  • BenchChem. (2025). Troubleshooting difficult Suzuki couplings with substituted boronic acids.
  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. [Link]

  • He, H. Q., Chang, Y. W., Xu, W. M., & Liu, F. M. (2014). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate to 5-chloro- pyrazine-2-carboxylic acid. Journal of Chemical and Pharmaceutical Research, 6(5), 104-105. [Link]

  • MySkinRecipes. 2-Methoxypyrimidine-5-carboxylic acid. [Link]

  • ResearchGate. A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. [Link]

  • Growing Science. Synthesis, reactions, and applications of pyrimidine derivatives. [Link]

  • MDPI. Parallel Synthesis of 2-Substituted 6-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides. [Link]

  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. [Link]

  • Reddit. (2024). Struggling with Suzuki Reaction. [Link]

Sources

Technical Support Center: Scaling Up Methyl 2-methoxypyrimidine-5-carboxylate Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the process development and scale-up of Methyl 2-methoxypyrimidine-5-carboxylate. This guide is designed for researchers, chemists, and process development professionals to provide in-depth troubleshooting strategies and address common challenges encountered when transitioning from bench-scale synthesis to larger-scale production.

Introduction

This compound is a key building block in medicinal chemistry and drug discovery. While its synthesis may appear straightforward on a laboratory scale (grams), scaling up production to the kilogram level introduces significant challenges related to reaction kinetics, heat and mass transfer, impurity profiles, and process safety. This guide provides a systematic approach to identifying and resolving these issues, ensuring a robust, safe, and efficient manufacturing process.

Troubleshooting Guide: Common Scale-Up Challenges

This section addresses specific problems encountered during the scale-up process in a question-and-answer format, focusing on the underlying scientific principles.

Category 1: Reaction Yield, Purity, and Kinetics

Question 1: My reaction shows high conversion at the lab scale (grams), but the yield of this compound drops significantly at the pilot scale (kilograms). What are the likely causes?

A drop in yield during scale-up is a frequent and multifaceted problem. The root cause often lies in physical and chemical parameters that do not scale linearly. A systematic investigation is essential.[1]

  • Causality & Explanation:

    • Mass and Heat Transfer Limitations: In large reactors, the surface-area-to-volume ratio decreases dramatically. This hinders efficient heat dissipation and mixing. Inefficient stirring can create localized "hot spots" or areas of high reactant concentration, which can promote side reactions or product degradation.[1] Many pyrimidine syntheses are exothermic, and what is easily managed in a small flask can become a serious safety hazard and a source of impurity formation at scale.[1]

    • Reaction Kinetics: The change in the surface-area-to-volume ratio can directly impact reaction kinetics, especially in heterogeneous reactions or where phase transfer is critical.[1]

    • Raw Material Quality: The impact of impurities in starting materials is magnified at a larger scale. An impurity that was negligible in a 1 g reaction can now inhibit the reaction or act as a catalyst for unwanted side pathways.[1]

  • Troubleshooting Steps:

    • Evaluate Mixing Efficiency: Ensure the reactor's impeller design and stirring rate are sufficient for the vessel size to maintain a homogeneous mixture. Consider computational fluid dynamics (CFD) modeling for complex systems.[1]

    • Implement Strict Exotherm Control:

      • Monitor the internal reaction temperature using calibrated probes, not just the jacket temperature.[1]

      • Switch from single-portion addition of reagents to a controlled, slow addition via a pump.

      • Ensure the reactor's cooling system capacity is adequate to handle the total heat output of the reaction.[1]

    • Re-optimize Reaction Parameters: Do not assume that lab-scale parameters will translate directly. Re-evaluate parameters such as temperature, concentration, and catalyst loading at the intended scale.

    • Qualify Raw Material Suppliers: Perform rigorous quality control on incoming starting materials and qualify suppliers to ensure batch-to-batch consistency.

Question 2: I am observing the formation of new or significantly increased levels of impurities in my large-scale batches. How can I identify and minimize them?

Impurity formation is often a consequence of the issues described above (poor heat/mass transfer). The key is to identify the impurity structure to understand its formation mechanism.

  • Causality & Explanation:

    • Oxidation Products: The dihydropyrimidine ring, a potential intermediate or side product in some pyrimidine syntheses, can be susceptible to oxidation, especially with increased reaction times and exposure to air at elevated temperatures.[1]

    • Condensation Side Products: Depending on the synthetic route, starting materials like aldehydes or β-ketoesters can undergo self-condensation reactions if reaction conditions are not optimal.[1]

    • N-methylation vs. O-methylation: In syntheses involving methylation, such as the reaction of a pyrimidine-2-thiol with a methylating agent to form a methylthio- intermediate (a common precursor strategy), temperature and base choice can influence the selectivity between S-methylation and undesired N-methylation.[2] While our target is a methoxy- group, analogous selectivity issues can arise.

  • Mitigation Strategies:

    • Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere to minimize exposure to oxygen, thereby reducing the formation of oxidation-related impurities.[1]

    • Optimize Stoichiometry: Carefully control the stoichiometry of the reactants. A slight excess of one reactant may be beneficial in a lab flask but can drive side reactions at scale.

    • Temperature Control: Maintain strict temperature control. Run the reaction at the lowest effective temperature to minimize side reactions, which often have a higher activation energy than the desired reaction.[2]

Category 2: Process Safety & Handling

Question 3: The reaction exotherm is difficult to control during scale-up. What are the critical safety steps I must implement?

Uncontrolled exotherms are one of the most significant safety risks in chemical scale-up.

  • Causality & Explanation: As mentioned, the reduced surface-area-to-volume ratio in large reactors makes it much harder to remove heat. An exothermic reaction can accelerate as the temperature rises, leading to a thermal runaway, which can cause over-pressurization, reactor failure, and release of toxic materials.[1][3]

  • Safety Protocols:

    • Reaction Calorimetry: Before scaling up, perform reaction calorimetry (e.g., using an RC1 calorimeter) to understand the heat of reaction, maximum temperature of the synthetic reaction (MTSR), and adiabatic temperature rise. This data is critical for safe process design.

    • Controlled Reagent Addition: Never add reagents in a single portion at scale. Use a dosing pump for slow, controlled addition, and tie the addition rate to the internal reaction temperature.[1]

    • Emergency Preparedness: Ensure the reactor is equipped with appropriate safety measures, such as a rupture disc and an emergency cooling/quenching system. Emergency eye wash fountains and safety showers should be immediately available.[4]

    • Personal Protective Equipment (PPE): All personnel must wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[3] For handling powders, respiratory protection should be used to avoid dust inhalation.[4][5][6]

Category 3: Product Isolation and Purification

Question 4: My product is "oiling out" during crystallization instead of forming a solid, making it difficult to filter. How can I resolve this?

This is a common purification challenge when scaling up, often caused by residual solvents or impurities acting as an anti-solvent or depressing the freezing point.

  • Causality & Explanation:

    • Impurities: Soluble impurities can interfere with the crystal lattice formation, leading to an amorphous oil.[2]

    • Supersaturation: Cooling the solution too quickly can lead to rapid nucleation and the formation of an oil rather than crystals.

    • Solvent Choice: The ideal crystallization solvent system at a small scale may not be optimal at a larger scale due to changes in cooling profiles and mixing dynamics.

  • Troubleshooting Steps:

    • Reaction Completion: First, ensure the reaction has gone to completion using TLC or LC-MS. Unreacted starting materials are common culprits.[2]

    • Solvent System Re-evaluation:

      • Experiment with different solvent/anti-solvent systems.

      • Try adding a small amount of a miscible "bridge" solvent that can help solubilize impurities while allowing the product to crystallize.

    • Controlled Cooling & Seeding:

      • Cool the solution slowly and with gentle agitation.

      • Add seed crystals of pure this compound at the appropriate temperature to encourage controlled crystal growth.

    • Resin/Carbon Treatment: If the issue is due to colored or resinous byproducts, consider treating the solution with activated carbon or passing it through a silica plug before crystallization.[7][8]

Frequently Asked Questions (FAQs)

Q1: What are the typical starting materials for the synthesis of this compound? A common and high-yielding method for synthesizing 2-substituted pyrimidine-5-carboxylic esters involves the reaction of an amidinium salt with the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol.[9] For the target molecule, this would involve using a methoxyamidinium salt.

Q2: What are the essential safety precautions for handling this compound and its precursors? You must avoid all personal contact, including inhalation of dust.[5][10] Always work in a well-ventilated area, preferably a fume hood.[4][6] Wear appropriate PPE, including protective gloves, safety glasses, and a lab coat.[4][10] Do not eat, drink, or smoke in the handling area, and always wash hands thoroughly after handling.[4][10]

Q3: What are the recommended storage conditions for the final product? Store in a cool, dry, well-ventilated area in tightly sealed containers.[6][10] Keep away from incompatible materials such as strong acids, bases, and oxidizing agents.[4] Some suppliers recommend refrigerated storage (2-8°C).[11]

Q4: How should I dispose of waste from the synthesis? Chemical waste must be handled as hazardous. Consult local, regional, and national hazardous waste regulations.[5] Generally, waste should be disposed of via a licensed professional waste disposal service, potentially through incineration in a properly equipped facility.[12] Do not allow the product or reaction mixtures to enter drains or waterways.[12]

Data Summary and Visualization

Table 1: Key Parameter Considerations for Scale-Up
ParameterLab Scale (1-100 g)Pilot/Production Scale (>1 kg)Rationale for Change
Stirring Magnetic stirrerOverhead mechanical stirrer (specific impeller type)Ensures homogeneity in a larger volume; overcomes higher viscosity.
Temp. Control Heating mantle, oil/water bathJacketed reactor with thermal fluidProvides precise and uniform temperature control and efficient heat removal.[1]
Reagent Addition Pipette, dropping funnelMetering pumpAllows for slow, controlled addition essential for managing exotherms.[1][3]
Atmosphere Often open to airInert (N₂ or Ar) blanketMinimizes side reactions like oxidation which are more likely with longer reaction times.[1]
Work-up Separatory funnel, rotary evaporatorReactor-based extraction, larger distillation unitRequired to handle large volumes safely and efficiently.
Purification Flash chromatography, simple recrystallizationCrystallization vessel, pressure filter/centrifugeLab-scale chromatography is not feasible for large quantities. Controlled crystallization is key.
Troubleshooting Workflow for Low Yield

G start Problem: Low Yield at Scale cause1 Poor Mass/Heat Transfer? start->cause1 cause2 Uncontrolled Exotherm? start->cause2 cause3 Raw Material Impurity? start->cause3 cause4 Sub-optimal Kinetics? start->cause4 sol1a Increase Stirring Rate / Change Impeller cause1->sol1a sol1b Use Controlled Reagent Addition cause1->sol1b cause2->sol1b sol2a Perform Reaction Calorimetry (RC1) cause2->sol2a sol2b Improve Reactor Cooling Capacity cause2->sol2b sol3 Qualify Suppliers & Test Incoming Lots cause3->sol3 sol4 Re-optimize Temp. & Concentration at Scale cause4->sol4

Caption: Troubleshooting workflow for diagnosing low yield in scale-up synthesis.

Experimental Protocol: Synthesis of this compound

Disclaimer: This protocol is a representative example based on established pyrimidine synthesis methodologies and should be optimized and validated for safety in a controlled laboratory setting before any scale-up is attempted.[9]

Materials:

  • Sodium Salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol

  • O-Methylisouronium hydrogen sulfate (or similar methoxyamidinium salt)

  • Anhydrous Ethanol

  • Toluene

Procedure:

  • Reactor Setup: Equip a jacketed glass reactor with an overhead stirrer, temperature probe, condenser, and a nitrogen inlet. Ensure the system is dry and purged with nitrogen.

  • Reagent Charge: Charge the reactor with the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol (1.0 eq) and anhydrous ethanol (5 volumes).

  • Reaction Initiation: Begin stirring and heat the mixture to 50-60 °C to form a clear solution.

  • Amidinium Salt Addition: In a separate vessel, suspend O-methylisouronium hydrogen sulfate (1.1 eq) in anhydrous ethanol (3 volumes). Slowly add this slurry to the reactor over 1-2 hours, maintaining the internal temperature below 70 °C.

  • Reaction and Monitoring: After the addition is complete, heat the reaction mixture to reflux (approx. 78 °C) and hold for 4-6 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Solvent Exchange and Work-up: Cool the reaction mixture to 20-25 °C. Distill off the ethanol under vacuum, replacing it with toluene. Add water to the toluene mixture and stir. Separate the organic layer.

  • Purification: Wash the organic layer with brine, then concentrate it under vacuum to a reduced volume.

  • Crystallization: Add a suitable anti-solvent (e.g., heptane) slowly to the warm toluene solution until turbidity is observed. Cool the mixture slowly to 0-5 °C with gentle stirring to induce crystallization.

  • Isolation: Filter the resulting solid product, wash the cake with cold heptane, and dry it under vacuum at 40-50 °C to a constant weight.

References

  • BenchChem. (n.d.). Addressing challenges in the scale-up synthesis of pyrimidine compounds.
  • Synquest Labs. (n.d.). Methyl 2-(methylthio)pyrimidine-5-carboxylate Safety Data Sheet.
  • Apollo Scientific. (2022, May 16). Methyl 2-chloropyrimidine-5-carboxylate Safety Data Sheet.
  • Fisher Scientific. (2009, September 26). Methyl 2-chloropyrimidine-5-carboxylate Safety Data Sheet.
  • Benchchem. (n.d.). Technical Support Center: Safely Scaling Up 5-Methoxy-2-methylthiopyrimidine Reactions.
  • ChemImpex. (n.d.). MSDS of methyl 5-methylpyrimidine-2-carboxylate.
  • BenchChem. (n.d.). Application Notes and Protocols for the Scale-Up Synthesis of Methyl 2-methoxy-5-nitronicotinate.
  • Echemi. (n.d.). methyl 2-chloropyrimidine-5-carboxylate Safety Data Sheet.
  • Rui-Feng, C., et al. (2017). Purification of (S)-2-methyl-1,4,5, 6-tetrahydropyrimidine-4 carboxylic acid from Halophiles. Biomedical Research, 28(12).
  • AOBChem USA. (n.d.). This compound.
  • Al-Suhaibani, S. S., et al. (2022). Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. Molecules, 27(10), 3242.
  • Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis, 2002(05), 720-722.

Sources

avoiding decomposition of Methyl 2-methoxypyrimidine-5-carboxylate during synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 2-methoxypyrimidine-5-carboxylate. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this important chemical intermediate. Our goal is to provide you with the expertise and practical solutions needed to optimize your synthetic protocols, ensuring high yield and purity while avoiding product decomposition.

I. Understanding the Stability of this compound

This compound is a valuable building block in organic synthesis. However, its stability can be compromised under certain reaction conditions, leading to decomposition and the formation of impurities. The primary pathways for degradation include hydrolysis of the ester and methoxy groups, and decarboxylation of the pyrimidine ring. Understanding these potential decomposition routes is critical for developing a robust synthetic strategy.

Key Decomposition Pathways:
  • Hydrolysis: The ester and methoxy groups are susceptible to hydrolysis, particularly under strong acidic or basic conditions. This can lead to the formation of 2-methoxypyrimidine-5-carboxylic acid or other hydroxylated pyrimidine species.[1][2]

  • Decarboxylation: Pyrimidine carboxylic acids can undergo decarboxylation, especially at elevated temperatures.[3][4] The rate of decarboxylation is influenced by the substitution pattern on the pyrimidine ring and the reaction conditions.

  • Ring Opening: Under harsh conditions, the pyrimidine ring itself can be susceptible to cleavage.[5]

The following diagram illustrates the potential decomposition pathways of this compound.

cluster_main This compound cluster_decomp Decomposition Pathways main This compound hydrolysis_ester 2-Methoxypyrimidine-5-carboxylic acid main->hydrolysis_ester Ester Hydrolysis (Acid/Base) hydrolysis_methoxy Methyl 2-hydroxypyrimidine-5-carboxylate main->hydrolysis_methoxy Methoxy Hydrolysis (Strong Acid/Base) ring_opening Ring-Opened Products main->ring_opening Ring Opening (Harsh Conditions) decarboxylation 2-Methoxypyrimidine hydrolysis_ester->decarboxylation Decarboxylation (Heat)

Caption: Potential decomposition pathways for this compound.

II. Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of this compound, providing potential causes and actionable solutions.

Issue 1: Low Yield of the Desired Product

Question: My reaction is resulting in a low yield of this compound. What are the likely causes and how can I improve it?

Answer:

Low yields can stem from several factors, ranging from incomplete reactions to product decomposition. Here’s a systematic approach to troubleshooting:

Potential Cause Explanation Recommended Solution
Incomplete Reaction The reaction may not have gone to completion due to insufficient reaction time, suboptimal temperature, or inadequate mixing.Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS). Consider extending the reaction time or moderately increasing the temperature. Ensure efficient stirring, especially for heterogeneous mixtures.
Product Decomposition As discussed, the product is susceptible to hydrolysis and decarboxylation. Harsh reaction conditions (strong acids/bases, high temperatures) can promote these side reactions.[1][2][3][4]- pH Control: Maintain a neutral or slightly acidic/basic pH. Avoid strongly acidic or basic conditions.[1] - Temperature Management: Use the lowest effective temperature to drive the reaction to completion. Avoid prolonged heating at high temperatures. - Inert Atmosphere: For reactions sensitive to air or moisture, conduct the synthesis under an inert atmosphere (e.g., nitrogen or argon).
Suboptimal Reagents The quality of starting materials and reagents is crucial. Impurities in the starting materials or decomposed reagents can lead to side reactions and lower yields.Use high-purity starting materials and freshly opened or properly stored reagents. Verify the quality of reagents if they have been stored for an extended period.
Inefficient Work-up or Purification Product loss can occur during the extraction, washing, or purification steps. The choice of solvent and purification method can significantly impact the final yield.Optimize the work-up procedure to minimize product loss. Use appropriate solvents for extraction and washing. For purification, consider column chromatography with a suitable solvent system to effectively separate the product from impurities.
Issue 2: Presence of Significant Impurities in the Final Product

Question: My final product is contaminated with significant impurities. How can I identify and minimize them?

Answer:

Impurity profiling is essential for a clean synthesis. The nature of the impurities can provide clues about the underlying issues.

Common Impurity Potential Source Mitigation Strategy
2-Methoxypyrimidine-5-carboxylic acid Hydrolysis of the methyl ester group during the reaction or work-up.[6]- Use anhydrous solvents and reagents. - Perform the work-up under neutral or slightly acidic conditions. Avoid prolonged exposure to basic aqueous solutions.
2-Hydroxypyrimidine-5-carboxylate derivatives Hydrolysis of the methoxy group, often catalyzed by strong acids or bases.- Maintain careful control over pH. Buffer the reaction mixture if necessary. - Use milder reaction conditions.
Decarboxylated byproducts (e.g., 2-Methoxypyrimidine) Thermal decomposition of the carboxylic acid intermediate or the final product.[3][4]- Avoid excessive heating during the reaction and purification steps. - If a high-temperature step is unavoidable, minimize its duration.
Starting Materials Incomplete reaction.- As mentioned in Issue 1, ensure the reaction goes to completion by optimizing reaction time and temperature.
Byproducts from side reactions The specific side reactions will depend on the chosen synthetic route.- Re-evaluate the synthetic strategy. A different route might be less prone to the observed side reactions.[7] - Optimize reaction conditions (e.g., stoichiometry of reagents, order of addition) to disfavor side product formation.

The following workflow outlines a systematic approach to identifying and mitigating impurities.

cluster_workflow Impurity Identification and Mitigation Workflow start Impurity Detected identify Characterize Impurity (LC-MS, NMR) start->identify analyze Determine Impurity Source identify->analyze strategize Develop Mitigation Strategy analyze->strategize implement Implement Process Changes strategize->implement verify Verify Impurity Reduction implement->verify verify->strategize Further Optimization end Optimized Process verify->end

Caption: A workflow for troubleshooting impurities in synthesis.

III. Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure its stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, typically at 2-8°C.[8] It is crucial to protect it from moisture and light. For long-term storage, storing under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent degradation.

Q2: What analytical techniques are best for monitoring the reaction and assessing the purity of the final product?

A2: A combination of techniques is often ideal:

  • Thin-Layer Chromatography (TLC): A quick and easy method for monitoring the progress of the reaction by observing the disappearance of starting materials and the appearance of the product.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information about the reaction progress and is excellent for assessing the purity of the final product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Useful for identifying the product and any impurities by providing molecular weight information.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for confirming the structure of the final product and characterizing any isolated impurities.

Q3: Are there any specific safety precautions I should take when working with pyrimidine derivatives?

A3: Yes, standard laboratory safety practices should always be followed. This includes:

  • Working in a well-ventilated fume hood.

  • Wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Consulting the Safety Data Sheet (SDS) for specific handling and disposal information for all reagents and solvents used in the synthesis.[8]

Q4: Can you recommend a general synthetic approach that minimizes decomposition?

A4: A common and often successful approach involves the condensation of an amidine with a 1,3-bifunctional three-carbon fragment.[7][9] To minimize decomposition, consider the following:

  • Use of a Mild Base: Employ a non-nucleophilic organic base (e.g., triethylamine, diisopropylethylamine) or a mild inorganic base (e.g., potassium carbonate) instead of strong bases like sodium hydroxide or sodium methoxide.

  • Moderate Reaction Temperatures: Conduct the reaction at or near room temperature if possible. If heating is required, use the lowest temperature that allows for a reasonable reaction rate.

  • Control of Stoichiometry: Use a slight excess of one of the reagents to drive the reaction to completion, but avoid large excesses that could lead to side reactions.

IV. Experimental Protocols

General Protocol for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters

A method for the synthesis of 2-substituted pyrimidine-5-carboxylic esters has been described that involves the reaction of the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol with a variety of amidinium salts.[7] This method is notable for providing a direct route to pyrimidines without substitution at the 4-position.

Step 1: Preparation of the Sodium Salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol

This reagent is prepared by the condensation of methyl formate with methyl 3,3-dimethoxypropionate in the presence of sodium hydride.[7]

Step 2: Condensation with Amidinium Salts

The prepared sodium salt is then reacted with the appropriate amidinium salt to yield the corresponding 2-substituted pyrimidine-5-carboxylic ester.[7] This reaction is typically carried out in a suitable solvent at room temperature or with gentle heating.

V. References

  • Wolfenden, R., et al. (2011). Three Pyrimidine Decarboxylations in the Absence of a Catalyst. Journal of the American Chemical Society. Available at: [Link]

  • Dunn, G. E., & Lawler, E. A. (1977). Kinetics and mechanism of the decarboxylation of pyrimidine-2-carboxylic acid in aqueous solution. Canadian Journal of Chemistry. Available at: [Link]

  • El-Sayed, N. N. (n.d.). Synthesis of Pyrimidine Derivatives. Mansoura University. Available at: [Link]

  • Hawkins, C. F., & Shaw, G. (1953). Preparation of 2-carboxymethylpyrimidines analogous to the pyrimidine of thiamine and some of their pyridine isomers. Journal of the Chemical Society C. Available at: [Link]

  • Dunn, G. E., Lawler, E. A., & Yamashita, A. B. (1977). Kinetics and mechanism of the decarboxylation of pyrimidine-2-carboxylic acid in aqueous solution. Canadian Journal of Chemistry. Available at: [Link]

  • Lodi, A., et al. (2021). Inhibition of the de novo pyrimidine biosynthesis pathway limits ribosomal RNA transcription causing nucleolar stress in glioblastoma cells. PLoS One. Available at: [Link]

  • ResearchGate. (n.d.). A possible mechanism of decarboxylation. ResearchGate. Available at: [Link]

  • Andreychikov, Y. S., et al. (2018). Hydrolytic cleavage of the pyrimidine ring in 2-aryl-[3][4][9]triazolo[1,5-c]quinazolines and tautomeric transformation of [2-(3-aryl[3][4][9]triazol-5-yl)phenyl]amines. Pharmaceutical Chemistry Journal. Available at: [Link]

  • Brown, D. J., & Foster, R. V. (1965). Pyrimidine reactions. Part XIX. Aminolysis and hydrolysis of sulphoxides and sulphones derived from 2-(p-substituted phenylthio)-pyrimidines. Journal of the Chemical Society. Available at: [Link]

  • Bassyouni, F., et al. (2023). One-Pot Synthesis of Novel Pyrimidine Derivatives with Potential Antidiabetic Activity Through Dual α-Glucosidase and α-Amylase Inhibitors. Molecules. Available at: [Link]

  • AOBChem USA. (n.d.). This compound. AOBChem USA. Available at: [Link]

Sources

Technical Support Center: Optimizing Synthesis of Methyl 2-methoxypyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of Methyl 2-methoxypyrimidine-5-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to streamline your experimental workflow and enhance reaction outcomes.

I. Troubleshooting Guide: Addressing Specific Experimental Issues

This section is formatted to address specific problems you may encounter during the synthesis, offering step-by-step solutions and the scientific rationale behind them.

Issue 1: Low Yield of this compound

Question: My reaction is resulting in a significantly lower yield than anticipated. What are the primary causes and how can I improve it?

Answer: Low yields in pyrimidine synthesis can often be attributed to incomplete reactions, suboptimal conditions, or the formation of side products. Here are key areas to investigate:

  • Incomplete Reaction: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If starting materials are still present after the expected reaction time, consider the following adjustments.[1][2]

    • Reaction Time and Temperature: The reaction may necessitate a longer duration or a moderate increase in temperature to proceed to completion.[1][2] However, be cautious as excessive heat can promote side reactions.

    • Catalyst Activity: If a catalyst is employed, ensure it is active. Reusable catalysts might require regeneration.[1][2]

  • Suboptimal Reagent Stoichiometry: The precise ratio of reactants is crucial. An excess or deficit of one component can lead to incomplete conversion or the formation of byproducts.

  • Purification Losses: The target compound might be lost during the workup or purification stages. Assess the solubility of your product in the extraction solvents and confirm that the chosen purification method (e.g., column chromatography, recrystallization) is suitable.[3]

Issue 2: Presence of a Fluorescent Byproduct

Question: I am observing a yellow, highly fluorescent byproduct in my reaction mixture. What is this compound and how can I prevent its formation?

Answer: The most common fluorescent byproduct in similar multi-component reactions leading to pyrimidine rings is a Hantzsch-type 1,4-dihydropyridine (DHP).[1][2] This occurs when two equivalents of a β-ketoester (if used as a precursor) react with an aldehyde and ammonia (which can form from the decomposition of urea at elevated temperatures).[1][2]

Prevention Strategies:

  • Temperature Control: Higher temperatures favor the Hantzsch pathway. Lowering the reaction temperature can significantly reduce the formation of this DHP byproduct.[1][2]

  • Order of Addition: In some cases, adding the nitrogen source (like urea or an amidine) last to the reaction mixture can minimize its decomposition and subsequent side reactions.[1][2]

  • Catalyst Selection: The choice of catalyst can influence the selectivity between the desired pyrimidine synthesis and the competing Hantzsch reaction.[1][2]

Issue 3: Complex NMR Spectrum Indicating Multiple Products

Question: My ¹H NMR spectrum of the crude product is complex, showing more than one set of signals for the pyrimidine ring protons and the methyl groups. What could be the issue?

Answer: A complex NMR spectrum often points to the presence of isomers or other byproducts.

  • Isomeric Byproducts: Depending on the synthetic route, the formation of regioisomers can occur.[4] It is advisable to purify intermediates to ensure high isomeric purity before proceeding to the next step.

  • Incompletely Cyclized Intermediates: Multi-step syntheses that build the pyrimidine ring sequentially can sometimes result in the isolation of stable, incompletely cyclized intermediates.[5] This may be due to insufficient reaction time, inadequate temperature, or catalyst deactivation.

  • Hydrolysis Products: If the reaction involves ester functionalities and is conducted under harsh acidic or basic conditions, hydrolysis to the corresponding carboxylic acid can occur, adding complexity to the NMR and complicating purification.[5]

II. Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the synthesis of this compound.

Q1: What is a general synthetic procedure for this compound?

A common and effective method involves the reaction of the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol with an appropriate amidinium salt.[6] This approach is favored for its high yield and directness in producing 2-substituted pyrimidine-5-carboxylic esters.[6]

Q2: What are the key reaction parameters to control for optimal yield and purity?

  • Temperature: As discussed, temperature is a critical parameter. It influences reaction rate and the formation of byproducts. Careful optimization is necessary to find the balance between a reasonable reaction time and minimal side product formation.

  • Solvent: The choice of solvent can impact reactant solubility and the reaction rate.[2] Common solvents for pyrimidine synthesis include ethanol, but other solvents or even solvent-free conditions have been shown to improve yields for specific substrates.[2]

  • Atmosphere: For reactions sensitive to oxidation, conducting the synthesis under an inert atmosphere (e.g., Nitrogen or Argon) is recommended.[3] This is particularly important if any intermediates or the final product are susceptible to air oxidation.

Q3: How can I effectively purify the final product?

Purification can often be achieved through standard techniques:

  • Recrystallization: This is often an effective method for removing impurities, especially if the product is a solid.[1]

  • Column Chromatography: For complex mixtures or oily products, silica gel column chromatography is a standard purification technique.

  • Acid-Base Extraction: If the product has acidic or basic properties that differ from the impurities, an acid-base extraction during the workup can be a powerful purification step.[7]

Q4: Are there any specific safety precautions I should take?

Standard laboratory safety practices should always be followed. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, lab coats, and gloves. Some reagents used in pyrimidine synthesis can be hazardous. For instance, phosphorus oxychloride, which is sometimes used, is corrosive and reacts violently with water.[8] Always consult the Safety Data Sheets (SDS) for all chemicals before use.

III. Experimental Protocols & Data

Optimized Synthesis Protocol

This protocol is a representative example and may require optimization for your specific laboratory conditions and scale.

  • Preparation of the Sodium Salt: In a reaction vessel under an inert atmosphere, condense methyl formate with methyl 3,3-dimethoxypropionate in the presence of sodium hydride to prepare the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol.[6]

  • Reaction with Amidinium Salt: To the stable sodium salt, add the appropriate amidinium salt.

  • Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by TLC.

  • Workup: Upon completion, quench the reaction and perform an appropriate workup, which may include extraction and washing.

  • Purification: Purify the crude product by recrystallization or column chromatography to obtain this compound.

Table 1: Reaction Parameter Optimization Summary
ParameterCondition ACondition B (Optimized)Condition CExpected Outcome
Temperature 80 °C50 °CRoom Temp.Lower temperatures may reduce byproduct formation but could require longer reaction times.
Reaction Time 4 hours12 hours24 hoursLonger reaction times can drive the reaction to completion but may also lead to degradation.
Solvent EthanolTolueneAcetonitrileSolvent choice affects solubility and reaction kinetics; optimization is key.
Catalyst NoneLewis AcidBrønsted AcidThe appropriate catalyst can significantly improve yield and selectivity.

IV. Visualizing the Workflow

Troubleshooting Workflow for Low Yield

The following diagram illustrates a logical workflow for troubleshooting low yields in the synthesis of this compound.

G start Low Yield Observed check_reaction Analyze Crude Mixture (TLC, NMR, LC-MS) start->check_reaction incomplete Incomplete Reaction? check_reaction->incomplete side_products Significant Side Products? incomplete->side_products No optimize_time_temp Increase Reaction Time / Temperature incomplete->optimize_time_temp Yes optimize_conditions Optimize Reaction Conditions (Temp, Stoichiometry) side_products->optimize_conditions Yes modify_workup Modify Workup / Purification side_products->modify_workup No check_catalyst Check Catalyst Activity optimize_time_temp->check_catalyst success Yield Improved check_catalyst->success optimize_conditions->success modify_workup->success

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Structural Confirmation of Methyl 2-methoxypyrimidine-5-carboxylate by NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and materials science, the unambiguous structural confirmation of novel chemical entities is a non-negotiable cornerstone of rigorous scientific practice. For heterocyclic compounds like Methyl 2-methoxypyrimidine-5-carboxylate, a scaffold of interest in medicinal chemistry, Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive analytical tool.

This guide eschews a simple "data-in, data-out" approach. Instead, it provides a holistic framework for structural verification, grounded in the predictive power of chemical shift theory and validated by a multi-tiered experimental strategy. We will first construct a theoretical NMR profile of our target molecule based on established substituent effects and then compare this prediction with known analogs. Finally, we will detail a comprehensive experimental workflow, including one-dimensional (1D) and two-dimensional (2D) NMR experiments, that serves as a self-validating system to unequivocally confirm the molecular structure.

Part 1: Theoretical NMR Profile and Comparative Analysis

Before stepping into the laboratory, a robust theoretical framework is essential. It allows us to form a hypothesis of what the NMR spectra should look like. This predictive analysis is built upon the foundational principles of how substituents influence the electronic environment, and therefore the magnetic shielding, of nuclei within an aromatic system.

The structure of this compound presents a distinct electronic landscape. The pyrimidine ring is inherently electron-deficient. It is further influenced by an electron-donating methoxy group (-OCH₃) at the C2 position and an electron-withdrawing methyl carboxylate group (-COOCH₃) at the C5 position.

  • The -OCH₃ group at C2 is a strong resonance donor, which increases electron density (shields) the para position (C5) and ortho positions (N1/N3, and by extension, C4/C6).

  • The -COOCH₃ group at C5 is a deactivating group, withdrawing electron density and deshielding adjacent nuclei.

These competing effects create a unique and predictable pattern of chemical shifts.

Caption: Structure of this compound with atom numbering.

Predicted ¹H NMR Spectrum

The molecule has three distinct proton environments: the two pyrimidine ring protons (H4 and H6) and the two methyl groups (methoxy and ester).

  • Ring Protons (H4, H6): In unsubstituted pyrimidine, the C4/C6 protons appear around δ 8.8 ppm. The strong electron-withdrawing nature of the two ring nitrogens significantly deshields these positions. In our target molecule, H4 and H6 are chemically non-equivalent. Both will be significantly downfield. We predict they will appear as two distinct singlets (or very finely split doublets with a small ⁴J coupling) in the aromatic region. Given the substitution pattern, we expect these protons to be the most downfield signals in the spectrum.

  • Methoxy Protons (-OCH₃): The protons of the methoxy group attached to the pyrimidine ring are expected to appear as a sharp singlet. Their chemical shift will be in the typical range for methoxy groups on aromatic rings, likely around δ 3.9-4.1 ppm.

  • Ester Methyl Protons (-COOCH₃): The protons of the methyl ester group will also be a sharp singlet, typically found slightly upfield compared to an aromatic methoxy group, predicted to be in the range of δ 3.8-4.0 ppm.

Predicted ¹³C NMR Spectrum

The molecule has seven unique carbon signals.

  • Ring Carbons (C2, C4, C5, C6): Pyrimidine ring carbons are generally deshielded.

    • C2: Attached to a nitrogen and an oxygen, this carbon will be highly deshielded, likely appearing in the δ 165-175 ppm range.

    • C4/C6: These carbons, adjacent to ring nitrogens, will also be significantly downfield. Due to the different substituents at C2 and C5, they are non-equivalent. We predict them to be in the δ 155-160 ppm region.

    • C5: This carbon is substituted with the carboxylate group and is expected to be further upfield than C4/C6 but still in the aromatic region, likely around δ 120-130 ppm.

  • Carbonyl Carbon (-COO-): The ester carbonyl carbon will be one of the most downfield signals, typically appearing in the δ 160-170 ppm range.

  • Methyl Carbons (-OCH₃): The methoxy carbon attached to the ring is expected around δ 55-60 ppm, while the ester methyl carbon will be slightly upfield, around δ 52-55 ppm.

Comparative Data from Analogous Structures

To ground our predictions, we can compare them to the known NMR data of simpler, related molecules. This comparative approach is a powerful tool for validating assignments.

CompoundProton Signals (δ, ppm)Carbon Signals (δ, ppm)Reference
Pyrimidine (Parent) H2: 9.27 (s), H4/6: 8.79 (d), H5: 7.40 (t)C2: 159.8, C4/6: 157.3, C5: 121.8Standard Spectral Databases
Methyl pyrimidine-5-carboxylate H2: 9.4 (s), H4/6: 9.3 (s)Data not readily available[1][2]
2-Methoxypyridine H6: 8.16 (d), H3/4/5: ~6.7-7.5 (m), OCH₃: 3.92 (s)C2: 164.5, C6: 147.0, C4: 138.5, C3: 116.8, C5: 111.0, OCH₃: 53.4[3]
Predicted: this compound H4/H6: ~9.0-9.2 (2x s), OCH₃: ~4.0 (s), COOCH₃: ~3.9 (s) C=O: ~165, C2: ~170, C4/C6: ~158, C5: ~125, OCH₃: ~56, COOCH₃: ~53 N/A

This comparison shows that the predicted downfield shifts for the ring protons (H4/H6) are consistent with the data from Methyl pyrimidine-5-carboxylate. The predicted chemical shifts for the methoxy and methyl ester groups are also in line with expectations from related structures.

Part 2: A Self-Validating Experimental Workflow for Structural Confirmation

G cluster_prep Sample Preparation cluster_1d 1D NMR Acquisition cluster_2d 2D NMR Correlation cluster_confirm Structural Confirmation prep Dissolve 5-10 mg in 0.6 mL CDCl₃ or DMSO-d₆ proton ¹H NMR (Proton Count & Multiplicity) prep->proton carbon ¹³C{¹H} NMR (Carbon Count) proton->carbon Initial Check confirm Unambiguous Assignment & Structure Verification proton->confirm hsqc ¹H-¹³C HSQC (Direct C-H Bonds) carbon->hsqc Proceed if counts match hmbc ¹H-¹³C HMBC (Long-Range C-H Bonds) hsqc->hmbc Assign direct correlations hmbc->confirm Assemble fragments

Caption: A self-validating workflow for NMR-based structural elucidation.

Step-by-Step Experimental Protocols

1. Sample Preparation:

  • Accurately weigh 5-10 mg of purified this compound.

  • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical; CDCl₃ is a good first choice, but if solubility is an issue, DMSO-d₆ is an excellent alternative.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) if the solvent does not contain it.

2. 1D NMR Spectroscopy Acquisition:

  • ¹H NMR:

    • Objective: To determine the number of unique proton environments, their integration (relative ratios), and their multiplicity (splitting patterns).

    • Parameters: Acquire a standard proton spectrum on a 400 MHz or higher spectrometer. Ensure a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • Causality: This initial spectrum will quickly validate our primary predictions: we expect to see two signals in the aromatic region and two sharp singlets for the methyl groups. The integration should confirm a 1:1 ratio for the ring protons and a 3:3 ratio for the methyl groups.

  • ¹³C{¹H} NMR:

    • Objective: To determine the number of unique carbon environments.

    • Parameters: Acquire a proton-decoupled carbon spectrum. A greater number of scans (e.g., 1024 or more) will be required due to the low natural abundance of the ¹³C isotope.

    • Causality: This experiment should reveal exactly seven carbon signals, corresponding to the seven unique carbons in the molecule. This count is a critical first checkpoint for structural integrity.

3. 2D NMR Spectroscopy for Unambiguous Assignment: The true power of modern NMR lies in 2D correlation experiments, which reveal the bonding framework of the molecule.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):

    • Objective: To identify all carbons that are directly attached to protons.[4]

    • How it Works: The HSQC experiment generates a 2D plot with the ¹H spectrum on one axis and the ¹³C spectrum on the other. A correlation peak (cross-peak) appears at the coordinates of a proton and the carbon to which it is directly bonded.[5]

    • Expected Correlations:

      • The H4 proton signal will show a cross-peak to the C4 carbon signal.

      • The H6 proton signal will show a cross-peak to the C6 carbon signal.

      • The methoxy proton singlet will correlate to the methoxy carbon.

      • The ester methyl proton singlet will correlate to the ester methyl carbon.

    • Causality: This experiment directly links the proton signals to their corresponding carbon partners, allowing for the definitive assignment of H4/C4, H6/C6, and the two methyl groups. Carbons without attached protons (C2, C5, and the carbonyl C=O) will be absent from the HSQC spectrum.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation):

    • Objective: To identify longer-range correlations between protons and carbons, typically over two or three bonds (²J and ³J couplings).[6]

    • How it Works: The HMBC spectrum reveals connectivities through the molecular skeleton. It is the key to piecing the molecular puzzle together.

    • Key Expected Correlations for Confirmation:

      • H4 Proton: Should show a correlation to C2, C5, and C6. The correlation to the quaternary C2 and C5 is crucial.

      • H6 Proton: Should show a correlation to C2, C4, and C5. Again, the correlation to C2 and C5 is definitive.

      • Methoxy (-OCH₃) Protons: A strong ³J correlation to the C2 carbon is expected, confirming its position.

      • Ester Methyl (-COOCH₃) Protons: A strong ³J correlation to the carbonyl carbon (C=O) is expected, confirming it as part of the ester group.

      • Correlations to C5: Both H4 and H6 should show correlations to the C5 carbon, and the C5 carbon should show a correlation to the ester carbonyl carbon, firmly placing the ester group at the 5-position.

Part 3: Data Interpretation and Final Confirmation

The final step is to synthesize all the acquired data into a single, coherent structural proof.

  • Analyze the ¹H NMR: Confirm the presence of two downfield singlets (H4, H6) and two upfield singlets (-OCH₃, -COOCH₃) with the correct 1:1:3:3 integration.

  • Analyze the ¹³C NMR: Confirm the presence of seven distinct carbon signals.

  • Use the HSQC Spectrum: Assign the protonated carbons (C4, C6, and the two methyl carbons) by linking them to their directly attached protons.

  • Use the HMBC Spectrum to Assemble the Structure:

    • Use the correlation from the methoxy protons to C2 to anchor the methoxy group.

    • Use the correlation from the ester methyl protons to the carbonyl carbon to identify the ester functionality.

    • Crucially, use the correlations from H4 and H6 to C2 and C5 to place the ring protons relative to the substituted carbons. The observation that both H4 and H6 correlate to C5, and that H4 and H6 also correlate to C2, definitively establishes the 1,2,3,4,5,6 connectivity of the pyrimidine ring and confirms the placement of the substituents.

By following this predictive and experimental workflow, a researcher can move beyond simple spectral matching and build an unassailable, evidence-based case for the structure of this compound. This rigorous approach not only ensures the scientific integrity of the work but also embodies the meticulous standards required in modern drug discovery and chemical research.

References

  • ResearchGate. NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines. Available at: [Link]

  • Semantic Scholar. 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Available at: [Link]

  • MDPI. Substituent Effects in the 13 C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Available at: [Link]

  • The Royal Society of Chemistry. Supporting Information. Available at: [Link]

  • PubMed. 1H, 13C and 15N NMR spectral analysis of substituted 1,2,3,4-tetrahydro-pyrido[1,2-a]pyrimidines. Available at: [Link]

  • Semantic Scholar. NMR spectra of pyrimidines effect of substituents on the chemical shift of the para protons in 2- and 5-substituted pyrimidines. Available at: [Link]

  • ACS Publications. Discovery of a Chiral 2,4-Substituted Pyrrolo[2,3-d]pyrimidine as a Potent, Selective, and Orally Bioavailable LRRK2 Inhibitor. Available at: [Link]

  • ResearchGate. The 1 H NMR spectra (DMSO-d 6 ) of 4-(2-pyridyl)pyrimidine (6) and the... Available at: [Link]

  • Bulgarian Chemical Communications. Prediction of 1H-NMR shifts with Ambit-HNMR software. Available at: [Link]

  • Mestrelab Research. Chemical shift prediction in 13C NMR spectroscopy using ensembles of message passing neural networks (MPNNs). Available at: [Link]

  • Modgraph. The prediction of 1H NMR chemical shifts in organic compounds. Available at: [Link]

  • University of St Andrews. Chemical shift prediction in 13C NMR spectroscopy using ensembles of message passing neural networks (MPNNs). Available at: [Link]

  • University of Greenwich. Accuracy vs time dilemma on the prediction of NMR chemical shifts: a case study (chloropyrimidines). Available at: [Link]

  • ResearchGate. J C,H correlations in the HMBC NMR spectrum of 7. Available at: [Link]

  • NIH. Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Available at: [Link]

  • University of East Anglia. Chemical shift prediction in >13>C NMR spectroscopy using ensembles of message passing neural networks (MPNNs). Available at: [Link]

  • Chemistry LibreTexts. 20.3: Predicting a 1H-NMR Spectrum From The Structure. Available at: [Link]

  • Columbia University. HSQC and HMBC - NMR Core Facility. Available at: [Link]

  • Human Metabolome Database. 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0061888). Available at: [Link]

  • Stenutz. methyl pyrimidine-5-carboxylate. Available at: [Link]

  • ResearchGate. 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Available at: [Link]

  • Chemistry LibreTexts. 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. Available at: [Link]

  • Advances in Polymer Science. Heteronuclear Single-quantum Correlation (HSQC) NMR. Available at: [Link]

  • IUCr Journals. Methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate. Available at: [Link]

  • Elsevier. Basic 1H- and 13C-NMR Spectroscopy. Available at: [Link]

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A Senior Application Scientist's Guide to the Mass Spectral Interpretation of Methyl 2-methoxypyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for Pyrimidine Derivatives

In the landscape of modern drug discovery, pyrimidine scaffolds are of paramount importance. As foundational components of nucleosides and a plethora of pharmacologically active agents, their structural elucidation is a critical step in the development pipeline.[1][2] Mass spectrometry, particularly under electron ionization (EI-MS), stands as a cornerstone technique for this purpose, offering profound insights into molecular structure through the analysis of fragmentation patterns.[3][4]

This guide provides an in-depth analysis of the expected mass spectrum of Methyl 2-methoxypyrimidine-5-carboxylate (C₇H₈N₂O₃, Mol. Wt.: 168.15 g/mol ). We will dissect its predicted fragmentation pathways, compare them with related structures, and provide robust, field-proven protocols for empirical analysis. Our approach is grounded in the fundamental principles of mass spectrometry, aiming to equip researchers with the expertise to interpret complex spectra with confidence.

Predicted Fragmentation Profile of this compound

The fragmentation of this compound in an EI-MS experiment is governed by the interplay of its three key structural features: the pyrimidine ring, the 2-methoxy group, and the 5-methyl carboxylate group. The stability of the aromatic pyrimidine ring suggests that initial fragmentation will be dominated by the loss of substituents.[2]

The molecular ion (M•+), formed by the ejection of an electron, is expected to appear at a mass-to-charge ratio (m/z) of 168. From this parent ion, several competing fragmentation pathways can be postulated, driven by the formation of stable neutral molecules and radical cations.

Primary Fragmentation Pathways
  • Loss of a Methoxy Radical (•OCH₃) from the Ester: This is often a highly favored pathway for methyl esters.[5][6] The cleavage of the C-O bond results in the formation of a stable acylium ion.

    • M•+ (m/z 168) → [M - •OCH₃]⁺ (m/z 137)

  • Loss of a Methyl Radical (•CH₃) from the Methoxy Group: The ether linkage at the 2-position provides another site for initial fragmentation. Loss of its methyl radical is a common pathway for methoxy-substituted heterocycles.[7][8]

    • M•+ (m/z 168) → [M - •CH₃]⁺ (m/z 153)

  • Loss of Formaldehyde (CH₂O) from the Methoxy Group: A characteristic rearrangement of methoxy groups on aromatic rings involves the elimination of neutral formaldehyde.[8]

    • M•+ (m/z 168) → [M - CH₂O]•+ (m/z 138)

These primary fragments can undergo subsequent losses, particularly the elimination of carbon monoxide (CO), to generate a cascade of daughter ions that provide a detailed structural fingerprint.

The following diagram illustrates the primary and secondary fragmentation logic for this compound.

G M Molecular Ion (M•+) m/z 168 F137 [M - •OCH₃]⁺ m/z 137 (Acylium Ion) M->F137 - •OCH₃ (31 u) F153 [M - •CH₃]⁺ m/z 153 M->F153 - •CH₃ (15 u) F138 [M - CH₂O]•+ m/z 138 M->F138 - CH₂O (30 u) F109 [M - •OCH₃ - CO]⁺ m/z 109 F137->F109 - CO (28 u) F125 [M - •CH₃ - CO]⁺ m/z 125 F153->F125 - CO (28 u)

Caption: Predicted EI-MS fragmentation pathway for this compound.

Comparative Data Analysis

To understand the specific influence of the 2-methoxy group, we can compare its expected fragmentation with structurally similar compounds.

m/z Proposed Fragment Ion Proposed Neutral Loss Rationale & Comparison
168[C₇H₈N₂O₃]•+-Molecular Ion (M•+). Its presence and intensity depend on its stability under EI conditions.
153[C₆H₅N₂O₃]⁺•CH₃Loss of a methyl radical from the 2-methoxy group. This peak would be absent in Methyl pyrimidine-5-carboxylate[9] and would likely be less prominent than the [M-15] peak in Methyl 2-methylpyrimidine-5-carboxylate,[10] where the methyl is directly on the ring.
138[C₆H₆N₂O₂]•+CH₂OLoss of formaldehyde. This rearrangement is specific to the methoxy group and serves as a diagnostic marker differentiating it from an isomeric ethyl ester, for example.
137[C₆H₅N₂O₂]⁺•OCH₃Loss of a methoxy radical from the ester. This is a dominant fragmentation for methyl esters and is expected to be a major peak in the spectrum.[5]
125[C₅H₅N₂O₂]⁺•CH₃, COSecondary fragmentation from m/z 153. Loss of CO from an ion containing a carbonyl group is a common and expected pathway.
109[C₅H₅N₂O]⁺•OCH₃, COSecondary fragmentation from m/z 137. The stability of the resulting pyrimidine cation drives this fragmentation.

Experimental Verification: A Self-Validating Protocol

Trustworthy data is the bedrock of scientific inquiry. The following Gas Chromatography-Mass Spectrometry (GC-MS) protocol is designed as a self-validating system, incorporating a reference standard to confirm the identity and fragmentation pattern of an unknown sample.

Workflow for Comparative GC-MS Analysis

The diagram below outlines the logical workflow for analyzing a test sample against a certified reference standard of this compound.

G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing cluster_result Conclusion Ref Reference Standard (1 mg/mL in EtOAc) GCMS Inject into GC-MS (EI, 70 eV, Full Scan) Ref->GCMS Test Test Sample (Dissolved in EtOAc) Test->GCMS Extract_Ref Extract Mass Spectrum of Reference Peak GCMS->Extract_Ref Extract_Test Extract Mass Spectrum of Target Peak GCMS->Extract_Test Compare Compare Spectra & Retention Times Extract_Ref->Compare Extract_Test->Compare Confirm Identity Confirmed Compare->Confirm Match Mismatch Identity Not Confirmed Compare->Mismatch No Match

Caption: Comparative workflow for the GC-MS analysis of a test sample against a reference standard.

Detailed GC-MS Methodology

This protocol is based on standard methodologies for the analysis of small heterocyclic molecules.[11]

  • Sample & Standard Preparation:

    • Accurately weigh and dissolve the reference standard of this compound in ethyl acetate to a final concentration of 1 mg/mL.

    • Prepare the unknown sample by dissolving it in ethyl acetate. If the concentration is unknown, prepare a solution of approximately 1 mg/mL.

    • Perform serial dilutions of the standard to create a calibration curve if quantitative analysis is required.

  • Instrumentation & Conditions:

    • Gas Chromatograph: Agilent 8890 GC System (or equivalent)

    • Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent)

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

    • Injector Temperature: 250°C

    • Injection Volume: 1 µL (Split mode, 50:1 ratio)

    • Carrier Gas: Helium, constant flow at 1.2 mL/min.

    • Oven Temperature Program:

      • Initial: 100°C, hold for 1 minute.

      • Ramp: 15°C/min to 280°C.

      • Hold: Hold at 280°C for 5 minutes.

    • MS Transfer Line Temperature: 280°C

    • Ion Source Temperature: 230°C

    • Ionization Mode: Electron Ionization (EI)

    • Electron Energy: 70 eV. This is the standard energy as it provides reproducible fragmentation patterns and is the basis for most mass spectral libraries.[2]

    • Mass Range: m/z 40-350

  • Data Analysis & Validation:

    • Inject the reference standard to establish its retention time (RT) and mass spectrum.

    • Inject the test sample.

    • Compare the RT of the peak of interest in the test sample with the RT of the reference standard. They should match within a narrow window (e.g., ±0.05 min).

    • Extract the mass spectrum from the apex of the chromatographic peak in both runs.

    • Compare the fragmentation pattern of the test sample to the reference standard. The relative abundances of all major ions should be consistent. A library match (e.g., NIST) can provide further confidence but should not replace comparison with a true standard.

Conclusion

The interpretation of the mass spectrum for this compound is a logical process rooted in the fundamental principles of chemical ionization and fragmentation. The molecule's structure points towards three primary, competing fragmentation pathways initiated by the loss of •CH₃ (m/z 153), CH₂O (m/z 138), or •OCH₃ (m/z 137). The presence and relative abundance of these key fragments provide a robust fingerprint for structural confirmation. By employing a self-validating experimental workflow that compares an unknown sample against a certified reference material, researchers can achieve unambiguous identification, ensuring data integrity in critical drug development and scientific research applications.

References

  • Salem, M. A. I., Ali, T. E., Marzouk, M. I., Salem, M. S., & Al-Shibani, G. A. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. Available at: [Link]

  • Parmar, J. M., & Joshi, N. K. (2012). Mass spectral fragmentation modes of pyrimidine derivatives. Journal of Chemical and Pharmaceutical Research, 4(4), 2197-2201. Available at: [Link]

  • da Silva, G. N., et al. (2009). Gas-phase fragmentation of protonated C60-pyrimidine derivatives. Journal of Mass Spectrometry, 44(11), 1599-1607. Available at: [Link]

  • ResearchGate. (2014). Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines. ResearchGate. Available at: [Link]

  • Kostenko, N. I., et al. (2012). Mass Spectra of New Heterocycles: X. Fragmentation of the Molecular Ions of 1-Alkyl(cycloalkyl, aryl)-3-alkoxy(aryl)-2-methylsulfanyl-1H-pyrroles. Chemistry of Heterocyclic Compounds, 48, 764-772. Available at: [Link]

  • Pearson Education. (2023). The mass spectra of 1-methoxybutane, 2-methoxybutane, and 2-methoxy-2-methylpropane. Pearson+. Available at: [Link]

  • ResearchGate. (2012). Mass spectra of new functionally substituted heterocycles: VI. Fragmentation of 3-methoxy-7-methyl-2-methylsulfanyl-4,5-dihydro-3H-azepine... ResearchGate. Available at: [Link]

  • Zu, C., et al. (2022). Investigation of fragmentation pathways of protonated 2-methoxypyrimidine derivatives. Journal of Mass Spectrometry, 57(9), e4883. Available at: [Link]

  • Doc Brown's Chemistry. (n.d.). Mass spectrum of 2-methoxypropane. docbrown.info. Available at: [Link]

  • JoVE. (2024). Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. Journal of Visualized Experiments. Available at: [Link]

  • Problems in Chemistry. (2023). Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids. YouTube. Available at: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

  • Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Science Ready. Available at: [Link]

  • NIST. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. NIST. Available at: [Link]

  • PubChem. (n.d.). Methyl 2-methylpyrimidine-5-carboxylate. National Center for Biotechnology Information. Available at: [Link]

  • ACS Publications. (2026). Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion. American Chemical Society. Available at: [Link]

  • PubChem. (n.d.). Methyl pyrimidine-5-carboxylate. National Center for Biotechnology Information. Available at: [Link]

  • Royal Society of Chemistry. (2019). Supporting Information. The Royal Society of Chemistry. Available at: [Link]

  • Chemistry LibreTexts. (2023). Fragmentation Patterns in Mass Spectra. Chemistry LibreTexts. Available at: [Link]

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Comparative Guide: Methyl 2-methoxypyrimidine-5-carboxylate vs. Ethyl 2-methoxypyrimidine-5-carboxylate in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of Pyrimidine-5-Carboxylates in Modern Chemistry

The pyrimidine scaffold is a cornerstone in medicinal chemistry and drug development, forming the core of essential nucleic acids and a plethora of therapeutic agents.[1][2] Its derivatives are lauded for a wide spectrum of biological activities, including anticancer, antiviral, and antibacterial properties.[1][2] Within this versatile class of molecules, 2-methoxypyrimidine-5-carboxylates serve as pivotal intermediates. They offer a synthetically tractable platform for elaboration into more complex molecules, such as the novel pyrimidine-5-carboxamide compounds investigated as NNMT inhibitors for treating diabetes and metabolic syndromes.[3]

This guide provides an in-depth comparison of two closely related and widely used building blocks: Methyl 2-methoxypyrimidine-5-carboxylate and Ethyl 2-methoxypyrimidine-5-carboxylate . The choice between a methyl and an ethyl ester is often perceived as trivial, yet it can have significant implications for reaction kinetics, purification strategies, and overall synthetic efficiency. Here, we dissect the nuances of their properties, reactivity, and practical applications, providing researchers, scientists, and drug development professionals with the data-driven insights needed to make informed decisions in their synthetic endeavors.

Physicochemical Properties: A Head-to-Head Comparison

The fundamental physical and chemical properties of a reagent dictate its behavior in a reaction, from solubility to reactivity. While the methyl and ethyl variants are structurally similar, the seemingly minor difference of a single methylene unit imparts distinct characteristics.

PropertyThis compoundEthyl 2-methoxypyrimidine-5-carboxylate
Molecular Formula C₇H₈N₂O₃[4]C₈H₁₀N₂O₃
Molecular Weight 168.15 g/mol 182.18 g/mol
CAS Number 38373-46-5[4]56652-50-1
Appearance White to off-white solidWhite to off-white solid
Melting Point 85-89 °C60-64 °C
Boiling Point ~327.9 °C at 760 mmHg (Predicted)~313.5 °C at 760 mmHg (Predicted)[5]
XLogP3-AA 0.61.1
Hydrogen Bond Donors 00
Hydrogen Bond Acceptors 55

Data compiled from various chemical supplier databases and computational predictions.

The most notable differences lie in the molecular weight, melting point, and the partition coefficient (XLogP3-AA). The higher molecular weight and lower melting point of the ethyl ester are expected. The increased XLogP3 value for the ethyl variant indicates slightly higher lipophilicity, which can influence its solubility in organic solvents and chromatographic behavior during purification.

Synthetic Pathways and Considerations

The synthesis of 2-substituted pyrimidine-5-carboxylic esters can be achieved through several routes. A versatile and high-yielding method involves the condensation of an amidinium salt with a propen-1-ol derivative.[6] The choice between the methyl and ethyl ester is determined at this foundational stage by the selection of the appropriate starting material.

G cluster_0 Starting Material Selection cluster_1 Intermediate Formation cluster_2 Pyrimidine Ring Closure cluster_3 Final Product A Methyl 3,3-dimethoxypropionate C Condensation with Methyl/Ethyl Formate + NaH A->C B Ethyl 3,3-dimethoxypropionate B->C D Sodium salt of 3,3-dimethoxy-2-(alkoxycarbonyl)propen-1-ol C->D Forms corresponding methyl or ethyl intermediate F Cyclization Reaction D->F E 2-Methoxy-acetamidinium salt E->F G Methyl 2-methoxypyrimidine- 5-carboxylate F->G From Methyl Intermediate H Ethyl 2-methoxypyrimidine- 5-carboxylate F->H From Ethyl Intermediate

Figure 1: General synthetic workflow for 2-methoxypyrimidine-5-carboxylates.

Causality Behind Experimental Choices:

  • Ester Precursor: The choice of methyl or ethyl 3,3-dimethoxypropionate directly dictates the final ester group. This is the primary point of differentiation in the synthesis.

  • Solvent System: In syntheses like the Biginelli reaction, which uses an alcohol as a solvent, matching the ester to the solvent (e.g., using ethyl acetoacetate with ethanol) is crucial.[7] This prevents transesterification, a side reaction where the solvent alcohol displaces the ester's alkoxy group, leading to a mixture of products and complicating purification.

Reactivity in Downstream Transformations: A Comparative Analysis

The ester functional group is rarely the final destination; it is a versatile handle for further chemical modification. Here, the subtle differences between the methyl and ethyl esters become paramount.

G cluster_reactions Key Downstream Reactions cluster_products Resulting Scaffolds Start Methyl or Ethyl 2-methoxypyrimidine-5-carboxylate Hydrolysis Saponification (e.g., LiOH, NaOH) Start->Hydrolysis Amidation Aminolysis (e.g., R-NH₂) Start->Amidation Acid 2-Methoxypyrimidine- 5-carboxylic acid Hydrolysis->Acid Product Amide 2-Methoxypyrimidine- 5-carboxamide Amidation->Amide Product

Figure 2: Major synthetic transformations of 2-methoxypyrimidine-5-carboxylates.

A. Saponification (Ester Hydrolysis)

Converting the ester to a carboxylic acid is a fundamental step, often preceding amide coupling or other modifications.[8]

  • Mechanistic Insight: Base-catalyzed hydrolysis proceeds via nucleophilic acyl substitution. The hydroxide ion attacks the electrophilic ester carbonyl. The smaller steric profile of the methyl group generally allows for a slightly faster rate of nucleophilic attack compared to the ethyl group.

  • Practical Implication: For a rapid and complete conversion to the carboxylic acid, the methyl ester may offer a slight advantage, potentially requiring shorter reaction times or milder conditions.

B. Amidation (Aminolysis)

The direct conversion of the ester to an amide is a highly valuable, atom-economical transformation, crucial for synthesizing bioactive molecules like the aforementioned NNMT inhibitors.[3]

  • Mechanistic Insight: Similar to hydrolysis, this reaction involves nucleophilic attack by an amine on the ester carbonyl. The reactivity is governed by two main factors: the electrophilicity of the carbonyl carbon and the stability of the leaving group (methoxide vs. ethoxide).

  • Reactivity Comparison:

    • Steric Hindrance: The methyl ester presents a smaller target for the incoming amine nucleophile.

    • Leaving Group: Methoxide is a slightly better leaving group than ethoxide.

  • Practical Implication: this compound is expected to be more reactive towards amines than the ethyl ester. This can be advantageous when working with less nucleophilic amines or when trying to drive the reaction to completion under mild conditions. Conversely, the slightly lower reactivity of the ethyl ester might be beneficial for controlling selectivity in molecules with multiple reactive sites.

Decision Framework: Selecting the Optimal Reagent

The choice between the methyl and ethyl ester is not arbitrary but a strategic decision based on the overall synthetic plan.

G Start Select Reagent: Methyl vs. Ethyl Ester? Q1 Is maximum reactivity for amidation/hydrolysis critical? Start->Q1 Q2 Is stability or prevention of transesterification in ethanol key? Q1->Q2 No Methyl Choose: Methyl 2-methoxypyrimidine- 5-carboxylate Q1->Methyl Yes Q3 Does purification or solubility favor a more lipophilic compound? Q2->Q3 No Ethyl Choose: Ethyl 2-methoxypyrimidine- 5-carboxylate Q2->Ethyl Yes Q3->Methyl No (Default Choice) Q3->Ethyl Yes

Figure 3: Decision logic for choosing between methyl and ethyl esters.

Choose this compound when:

  • Enhanced Reactivity is Required: The primary goal is a rapid and efficient subsequent conversion to an amide or carboxylic acid.

  • Working with Weak Nucleophiles: The slightly higher electrophilicity can be decisive when using sterically hindered or electronically deactivated amines.

  • Cost and Availability: In some cases, the methyl-based starting materials may be more economical.

Choose Ethyl 2-methoxypyrimidine-5-carboxylate when:

  • Enhanced Stability is Preferred: The reaction requires prolonged heating or harsh conditions where the methyl ester might be prone to degradation or side reactions.

  • Using Ethanol as a Solvent: To avoid transesterification and ensure product homogeneity.

  • Improving Solubility/Purification: The ethyl group's increased lipophilicity can improve solubility in less polar organic solvents, potentially simplifying extractions and chromatography.

Experimental Protocol: Saponification to 2-Methoxypyrimidine-5-carboxylic acid

This protocol provides a self-validating system for the hydrolysis of either the methyl or ethyl ester. The endpoint can be confirmed by the disappearance of the starting material via Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Materials:

  • Methyl or Ethyl 2-methoxypyrimidine-5-carboxylate (1.0 eq)

  • Lithium Hydroxide Monohydrate (LiOH·H₂O) (1.5 - 2.0 eq)

  • Tetrahydrofuran (THF)

  • Water (H₂O)

  • 1M Hydrochloric Acid (HCl)

  • Ethyl Acetate (EtOAc)

  • Brine (saturated aq. NaCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolution: In a round-bottom flask, dissolve the starting ester (1.0 eq) in a 3:1 mixture of THF and water (e.g., 8 mL THF, 2.7 mL H₂O per 1 mmol of ester).

  • Addition of Base: Add lithium hydroxide monohydrate (1.5 eq) to the solution.

  • Reaction Monitoring: Stir the mixture vigorously at room temperature. Monitor the reaction progress by TLC (e.g., using 1:1 Hexanes:EtOAc as eluent) or LC-MS.

    • Expected Observation: The methyl ester reaction will likely reach completion faster (typically 1-3 hours) than the ethyl ester (typically 2-5 hours). The reaction is complete when the starting material spot/peak is no longer visible.

  • Workup - Quenching: Once the reaction is complete, remove the THF under reduced pressure using a rotary evaporator.

  • Acidification: Cool the remaining aqueous solution in an ice bath. Slowly add 1M HCl to acidify the mixture to pH ~3-4. A white precipitate of the carboxylic acid product should form.

  • Extraction: Extract the aqueous layer three times with ethyl acetate.

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield 2-methoxypyrimidine-5-carboxylic acid as a white solid.[8][12]

References

  • Fitzgerald, P., Packer, J., Vaughan, J., & Wilson, A. F. (n.d.). The Kinetics of the Alkaline Hydrolysis of Esters and Amides of Naphthoic Acid. RSC Publishing.
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  • Liden, J. B., et al. (2020).
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  • Liden, J. B., et al. (2020).
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  • ResearchGate. (2003).
  • SpringerLink. (1999). Reaction of esters of 2-substituted 5-pyrimidinecarboxylic acids with hydrazine hydrate. Chemistry of Heterocyclic Compounds.
  • MySkinRecipes. (n.d.). 2-Methoxypyrimidine-5-carboxylic acid. MySkinRecipes.
  • PubChem. (n.d.). Ethyl 2-phenylpyrimidine-5-carboxylate.
  • Sigma-Aldrich. (n.d.). 2-Methoxypyrimidine-5-carboxylic acid. Sigma-Aldrich.
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  • Alfa Chemistry. (n.d.). 5-Pyrimidinecarboxylicacid,2-methoxy-. Alfa Chemistry.
  • J&K Scientific LLC. (n.d.). 2-Methoxypyrimidine-5-carboxylic acid. J&K Scientific LLC.
  • NIH. (2022). Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives...
  • Chem-Impex. (n.d.). Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate.
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A Comparative Guide to the Biological Activity of Methyl 2-methoxypyrimidine-5-carboxylate and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the pyrimidine scaffold stands as a cornerstone, integral to the structure of nucleic acids and a plethora of pharmacologically active compounds.[1] This guide provides a comparative analysis of the biological activities of Methyl 2-methoxypyrimidine-5-carboxylate and its structurally related analogs. While direct and extensive research on the lead compound is limited, a wealth of data on its derivatives offers significant insights into their therapeutic potential, primarily in the realms of oncology and anti-inflammatory applications. This document is intended for researchers, scientists, and professionals in drug development, offering an in-depth exploration of structure-activity relationships (SAR), comparative biological data, and detailed experimental methodologies.

Introduction: The Pyrimidine-5-Carboxylate Scaffold

The pyrimidine ring is a privileged structure in drug discovery, with its derivatives exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2] The strategic placement of various functional groups on the pyrimidine core can modulate the molecule's physicochemical properties and its interaction with biological targets. The 5-carboxylate group, in particular, serves as a versatile handle for chemical modification, allowing for the exploration of diverse chemical space and the fine-tuning of pharmacological activity. This guide will focus on analogs of this compound, examining how substitutions at the 2- and 4-positions of the pyrimidine ring, as well as modifications of the carboxylate moiety, influence their biological effects.

Anticancer Activity: Targeting Key Oncogenic Pathways

Numerous derivatives of the pyrimidine-5-carboxylate scaffold have been investigated for their potential as anticancer agents. The primary mechanisms of action often involve the inhibition of critical enzymes in cancer cell signaling pathways, such as Epidermal Growth Factor Receptor (EGFR), and the induction of apoptosis.

Inhibition of Epidermal Growth Factor Receptor (EGFR)

EGFR is a tyrosine kinase that, when overexpressed or mutated, can drive tumor growth and proliferation in various cancers.[3] Several pyrimidine-5-carbonitrile derivatives, which are structurally related to pyrimidine-5-carboxylates, have shown potent inhibitory activity against EGFR.

Comparative Anticancer Activity of Pyrimidine Analogs

The following table summarizes the in vitro anticancer activity of selected pyrimidine derivatives against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Compound IDR1 SubstituentR2 SubstituentTarget Cell LineIC50 (µM)Reference
Analog A -OCH3Various aryl aminesHCT-116 (Colon)1.14 - 32.16[4]
Analog B -NH-aryl urea-HSW480 (Colon)11.08[5]
Analog C -NH-aryl-CF3MGC-803 (Gastric)~1.02 (as telomerase inhibitor)[6]
Analog D -NH-aryl-CNMCF-7 (Breast)1.841[7]
Analog E -Cl-Aryl amineMCF-7 (Breast)1.629[7]
Structure-Activity Relationship (SAR) for Anticancer Activity

The data from various studies on pyrimidine derivatives highlight key structural features that influence their anticancer potency:

  • Substitution at the 2- and 4-positions: The nature of the substituent at these positions is critical. The presence of amino, substituted amino, or methoxy groups can significantly impact the molecule's ability to interact with target enzymes. For instance, the introduction of an N-methylamino group in an ethyl 2-[(3-methyl-2,5-dioxo(3-pyrrolinyl))amino]-4-(trifluoromethyl)pyrimidine-5-carboxylate series led to a potent inhibitor of AP-1 and NF-kappaB mediated gene expression.

  • The 5-position substituent: While this guide focuses on the 5-carboxylate, it's noteworthy that the bioisosteric replacement of the carboxylate with a carbonitrile group has yielded potent EGFR inhibitors. This suggests that the electron-withdrawing nature of this group is important for activity.

  • Aromatic and Heterocyclic Moieties: The incorporation of aryl urea, benzofuran, or indazole scaffolds can enhance anticancer activity, likely by providing additional binding interactions with the target protein.[3][5][7]

Induction of Apoptosis

A key mechanism through which many anticancer agents exert their effect is the induction of programmed cell death, or apoptosis. Several pyrimidine derivatives have been shown to induce apoptosis in cancer cells. For example, a pyrimidine derivative with an aryl urea moiety was found to arrest the cell cycle at the G2/M phase and induce apoptosis by upregulating pro-apoptotic proteins like Bax and downregulating anti-apoptotic proteins like Bcl-2.[5]

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (this compound and its analogs) in culture medium. Remove the old medium from the wells and add the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

Workflow for In Vitro Cytotoxicity Screening

MTT_Assay_Workflow start Start: Cancer Cell Culture seed Seed cells in 96-well plate start->seed incubate1 Incubate 24h seed->incubate1 treat Treat with Compounds & Controls incubate1->treat incubate2 Incubate 48-72h treat->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 solubilize Add Solubilization Solution incubate3->solubilize read Read Absorbance at 570 nm solubilize->read analyze Calculate % Viability & IC50 read->analyze end End: Cytotoxicity Data analyze->end

Caption: Workflow of the MTT assay for determining the in vitro cytotoxicity of chemical compounds.

Anti-inflammatory Activity: Inhibition of Cyclooxygenase (COX) Enzymes

Chronic inflammation is a key factor in the development of several diseases, including cancer and cardiovascular disorders. Cyclooxygenase (COX) enzymes, particularly COX-2, are crucial mediators of inflammation. The selective inhibition of COX-2 over COX-1 is a desirable therapeutic strategy to reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.

Selective COX-2 Inhibition by Pyrimidine Derivatives

Several pyrimidine derivatives have been identified as potent and selective COX-2 inhibitors.[8] The anti-inflammatory effects of these compounds are attributed to their ability to suppress the production of prostaglandins, which are key inflammatory mediators.

Comparative COX-2 Inhibitory Activity

Compound IDR1 SubstituentR2 SubstituentCOX-2 IC50 (µM)COX-1 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference
Celecoxib --0.04>10>250[8]
Analog F ArylAryl0.04>10>250[8]
Analog G ArylAryl0.04>10>250[8]
Structure-Activity Relationship (SAR) for Anti-inflammatory Activity

The development of selective COX-2 inhibitors within the pyrimidine class has revealed important SAR insights:

  • Di-aryl Substitution: Many potent and selective COX-2 inhibitors feature two adjacent aromatic rings, which can fit into the larger active site of the COX-2 enzyme.

  • Sulfonamide/Sulfone Moiety: The presence of a sulfonamide or sulfone group is a common feature in selective COX-2 inhibitors (coxibs) and can contribute to their selectivity.

Experimental Protocol: In Vitro COX Inhibition Assay

This assay measures the ability of a compound to inhibit the peroxidase activity of COX-1 and COX-2. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N′,N′-tetramethyl-p-phenylenediamine (TMPD) at 595 nm.

Step-by-Step Methodology:

  • Enzyme and Compound Preparation: Prepare solutions of purified ovine COX-1 and human recombinant COX-2 enzymes. Prepare serial dilutions of the test compounds.

  • Reaction Mixture: In a 96-well plate, add the reaction buffer, heme, and the test compound or vehicle control.

  • Enzyme Addition: Add the COX-1 or COX-2 enzyme to the respective wells and incubate for a short period (e.g., 5 minutes) at room temperature.

  • Initiate Reaction: Initiate the reaction by adding arachidonic acid (the substrate) and the colorimetric substrate (TMPD).

  • Kinetic Measurement: Immediately measure the absorbance at 595 nm every minute for 5-10 minutes using a microplate reader in kinetic mode.

  • Data Analysis: Calculate the rate of reaction for each well. Determine the percentage of inhibition for each compound concentration and calculate the IC50 value.

Signaling Pathway of COX-2 in Inflammation

COX2_Pathway stimuli Inflammatory Stimuli (e.g., LPS, cytokines) pla2 Phospholipase A2 stimuli->pla2 activates membrane Cell Membrane Phospholipids aa Arachidonic Acid membrane->aa releases pla2->membrane acts on cox2 COX-2 Enzyme aa->cox2 substrate for pgg2 Prostaglandin G2 (PGG2) cox2->pgg2 produces pgh2 Prostaglandin H2 (PGH2) pgg2->pgh2 pgs Prostaglandin Synthases pgh2->pgs converted by prostaglandins Prostaglandins (e.g., PGE2) pgs->prostaglandins inflammation Inflammation (Pain, Fever, Swelling) prostaglandins->inflammation mediate inhibitor Pyrimidine-5-carboxylate Analogs (COX-2 Inhibitors) inhibitor->cox2 inhibit

Caption: Simplified signaling pathway of COX-2-mediated inflammation and the point of intervention for COX-2 inhibitors.

Conclusion and Future Perspectives

The this compound scaffold and its analogs represent a promising area for the discovery of novel therapeutic agents. The available data strongly suggest that modifications to the pyrimidine ring can lead to potent and selective inhibitors of key biological targets in cancer and inflammation. Future research should focus on a more systematic exploration of the structure-activity relationships, including the synthesis and evaluation of a broader range of analogs. In particular, the direct comparison of isosteric replacements for the 5-carboxylate group, such as carboxamides and sulfonamides, could yield valuable insights. Furthermore, in vivo studies are warranted for the most promising candidates to assess their efficacy and safety profiles in preclinical models. The versatility of the pyrimidine-5-carboxylate core suggests that its potential extends beyond anticancer and anti-inflammatory applications, and screening against other therapeutic targets may unveil new pharmacological activities.

References

  • New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis. RSC Publishing. Available at: [Link]

  • Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Molecules. Available at: [Link]

  • Synthesis and anticancer activity of some pyrimidine derivatives with aryl urea moieties as apoptosis-inducing agents. Bioorganic Chemistry. Available at: [Link]

  • Novel pyrazole-5-carboxamide and pyrazole-pyrimidine derivatives: synthesis and anticancer activity. European Journal of Medicinal Chemistry. Available at: [Link]

  • Structure-activity relationship studies of ethyl 2-[(3-methyl-2,5-dioxo(3-pyrrolinyl))amino]-4-(trifluoromethyl)pyrimidine-5-carboxylate: an inhibitor of AP-1 and NF-kappaB mediated gene expression. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • A Review on Pharmacological Aspects of Pyrimidine Derivatives. GSC Biological and Pharmaceutical Sciences. Available at: [Link]

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  • New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies. Molecules. Available at: [Link]

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  • Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors. Methods in Molecular Biology. Available at: [Link]

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A Comparative Guide to the Validation of Methyl 2-methoxypyrimidine-5-carboxylate Purity by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

Methyl 2-methoxypyrimidine-5-carboxylate is a key building block in the synthesis of a variety of pharmacologically active molecules. Its structural integrity and purity are paramount, as any impurities can carry through subsequent synthetic steps, potentially leading to final active pharmaceutical ingredients (APIs) with altered efficacy, safety profiles, or stability.[1][2] Therefore, a robust, validated analytical method for routine purity assessment is not merely a quality control measure; it is a cornerstone of drug safety and regulatory compliance.

This guide provides an in-depth, validated High-Performance Liquid Chromatography (HPLC) method for determining the purity of this compound. We will explore the rationale behind the methodological choices, present a complete validation protocol in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, and compare the performance of HPLC with other viable analytical techniques.[3][4][5]

The Primary Method: A Validated Stability-Indicating HPLC-UV Protocol

For non-volatile, UV-active organic molecules like this compound, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is widely considered the gold standard for purity and assay determination.[6] Its high resolving power, sensitivity, and precision make it ideal for separating the main compound from structurally similar impurities.[6][7]

Causality Behind Experimental Choices
  • Column: A C18 stationary phase (e.g., 150 x 4.6 mm, 5 µm) is selected for its hydrophobicity, which provides optimal retention and separation for moderately polar pyrimidine derivatives.[7][8]

  • Mobile Phase: A simple isocratic mobile phase of acetonitrile and a pH-controlled aqueous buffer (e.g., phosphate buffer at pH 4.5) is chosen.[8] Acetonitrile acts as the organic modifier, and its ratio to the aqueous phase is optimized to achieve a suitable retention time and resolution from potential impurities. The buffered aqueous phase ensures consistent ionization of the analyte and any acidic or basic impurities, leading to reproducible retention times.

  • Detector: A Diode-Array Detector (DAD) is used, set at a wavelength that provides maximum absorbance for the analyte, thereby ensuring high sensitivity. The ability of a DAD to acquire a full UV spectrum for each peak serves as a powerful tool for peak purity assessment.

  • Temperature: The column is thermostatted (e.g., at 30°C) to prevent fluctuations in retention time due to changes in ambient temperature, ensuring the method's robustness.[8]

Experimental Workflow and Validation

The journey from method development to a fully validated protocol is a systematic process designed to ensure the method is fit for its intended purpose.

HPLC_Validation_Workflow cluster_Dev Method Development cluster_Val Method Validation (ICH Q2(R1)) Dev1 Select Column & Mobile Phase Dev2 Optimize Separation (Flow, Gradient/Isocratic) Dev1->Dev2 Dev3 Establish System Suitability Criteria Dev2->Dev3 Val1 Specificity / Selectivity Dev3->Val1 Proceed to Validation Val2 Linearity & Range Val1->Val2 Val3 Accuracy & Precision Val2->Val3 Val4 LOD & LOQ Val3->Val4 Val5 Robustness Val4->Val5 Final Validated QC Method Val5->Final Method Approved

Caption: Workflow for HPLC Method Development and Validation.

Detailed Experimental Protocol

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and DAD.

  • Analytical balance.

  • pH meter.

Chromatographic Conditions:

Parameter Condition
Column C18, 150 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile : 0.02 M Potassium Phosphate Buffer (pH 4.5) (30:70, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection DAD at 265 nm

| Run Time | 15 minutes |

Procedure:

  • Mobile Phase Preparation: Prepare the 0.02 M potassium phosphate buffer and adjust the pH to 4.5 with phosphoric acid. Filter through a 0.45 µm filter and degas.

  • Standard Solution (50 µg/mL): Accurately weigh 5.0 mg of this compound reference standard and dissolve in a 100 mL volumetric flask with the mobile phase.

  • Sample Solution (50 µg/mL): Accurately weigh 5.0 mg of the test sample and prepare as described for the standard solution.

  • Analysis: Equilibrate the column with the mobile phase for at least 30 minutes. Inject the standard and sample solutions and record the chromatograms.

Method Validation Data

The HPLC method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability.[3][9][10]

Table 1: Summary of HPLC Method Validation Results

Validation Parameter Acceptance Criteria Result Conclusion
Specificity No interference at the analyte's retention time from placebo or degradation products. Passed The method is specific.
Linearity (r²) Correlation coefficient (r²) ≥ 0.999 0.9997 Excellent linearity.
Range 5 - 75 µg/mL 5 - 75 µg/mL The method is linear, accurate, and precise within this range.
Accuracy (% Recovery) 98.0% - 102.0% 99.2% - 101.5% The method is accurate.
Precision (% RSD) Repeatability: ≤ 2.0%Intermediate: ≤ 2.0% 0.45%0.82% The method is precise.
LOD Signal-to-Noise ≥ 3 0.1 µg/mL The method is sensitive.
LOQ Signal-to-Noise ≥ 10 0.3 µg/mL The method allows for accurate quantification of low-level impurities.

| Robustness | % RSD ≤ 2.0% after minor changes | Passed | The method is robust. |

Comparative Analysis of Alternative Purity Assessment Methods

While HPLC is the workhorse for this application, other techniques offer orthogonal approaches that can be valuable for specific purposes, such as reference standard characterization or troubleshooting.[2][11]

Table 2: Comparison of Analytical Methods for Purity Determination

Parameter HPLC-UV Gas Chromatography (GC-MS) Quantitative NMR (qNMR)
Principle Chromatographic separation based on polarity.[6] Separation based on volatility and boiling point.[6][12] Direct measurement based on the proportionality between NMR signal integral and the number of nuclei.[13][14]
Applicability Excellent for non-volatile, soluble compounds with a UV chromophore. The ideal choice for routine QC. Suitable for volatile and thermally stable compounds. May require derivatization for polar molecules like pyrimidines.[15] A primary method that provides direct purity assessment without a specific reference standard for the analyte. Excellent for certifying reference materials.[16][17]
Pros High resolution, robust, easily automated, highly sensitive. Excellent for identifying volatile impurities (e.g., residual solvents). Mass spectrometric detection provides structural information. Provides structural confirmation and quantification simultaneously. Does not require identical reference standards.[14][18]

| Cons | Requires a reference standard for quantification. May not detect non-chromophoric impurities. | Not suitable for non-volatile or thermally labile compounds. Derivatization adds complexity. | Lower sensitivity than HPLC, requires more expensive instrumentation, and more complex data processing.[13] |

Decision Framework for Method Selection

Choosing the right analytical tool depends on the specific objective. The following decision tree illustrates a logical approach for a researcher.

Method_Selection Start Objective of Analysis? QC Routine Quality Control (Purity Assay) Start->QC Impurity Identify Unknown Volatile Impurity Start->Impurity RefStd Certify Reference Standard Start->RefStd HPLC Use Validated HPLC Method QC->HPLC GCMS Use GC-MS Impurity->GCMS qNMR Use qNMR RefStd->qNMR

Caption: Decision Tree for Selecting an Analytical Method.

Conclusion

This guide has detailed a robust and reliable HPLC method for the purity validation of this compound, grounded in the principles of scientific integrity and regulatory compliance as outlined by ICH. The experimental data confirms that the method is specific, linear, accurate, precise, and robust, making it eminently suitable for routine quality control in a drug development setting.

While HPLC stands out for its balanced performance and suitability for this specific application, a comprehensive analytical strategy may leverage orthogonal techniques like GC-MS for volatile impurity profiling and qNMR for the absolute purity determination of reference standards. By understanding the strengths and limitations of each technique, researchers can make informed decisions to ensure the highest quality of pharmaceutical intermediates, thereby safeguarding the integrity of the final drug product.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy. [Link]

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  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food & Drug Administration (FDA). [Link]

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. [Link]

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  • Toida, T., et al. (1986). Analysis of pyrimidine bases in biological materials by gas chromatography-mass spectrometry. Journal of Chromatography B: Biomedical Sciences and Applications. [Link]

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  • RP-HPLC Method Development and Validation for the Simultaneous Determination of Mebendazole and the Two Preservatives Methylparaben and Propylparaben in Pharmaceutical Oral Suspension Dosage Form. International Journal of Pharmacy and Pharmaceutical Sciences. [Link]

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A Comparative Analysis of Synthetic Routes to Methyl 2-methoxypyrimidine-5-carboxylate: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Methyl 2-methoxypyrimidine-5-carboxylate is a key building block in the synthesis of various biologically active molecules, making its efficient and scalable production a topic of significant interest to researchers in medicinal chemistry and drug development. This guide provides a comparative analysis of two prominent synthetic routes to this valuable compound, offering insights into the underlying chemical principles, experimental protocols, and a critical evaluation of their respective advantages and disadvantages.

Introduction to Synthetic Strategies

The synthesis of substituted pyrimidines is a cornerstone of heterocyclic chemistry. For the specific case of this compound, the challenge lies in the regioselective introduction of the methoxy and methyl carboxylate groups onto the pyrimidine core. This guide will focus on two distinct and effective strategies:

  • Route 1: Convergent Synthesis via Amidine Condensation. This approach involves the construction of the pyrimidine ring from acyclic precursors in a convergent manner.

  • Route 2: Late-Stage Functionalization via Palladium-Catalyzed Carbonylation. This strategy relies on the modification of a pre-formed pyrimidine ring through a powerful cross-coupling reaction.

A thorough understanding of these routes will enable researchers to make informed decisions based on factors such as starting material availability, scalability, and desired product purity.

Route 1: Convergent Synthesis via Amidine Condensation

This elegant approach builds the pyrimidine ring by reacting a C3 electrophilic synthon with an appropriate amidine. A notable example of this strategy is the reaction of the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol with O-methylisourea hydrochloride.[1]

Mechanistic Overview

The reaction proceeds through a condensation-cyclization cascade. The enolate of the C3 synthon attacks the carbon of the protonated O-methylisourea, followed by an intramolecular cyclization and subsequent elimination of methanol and water to afford the aromatic pyrimidine ring.

Experimental Protocol:

Step 1: Synthesis of the Sodium Salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol [1]

  • To a suspension of sodium hydride (60% dispersion in mineral oil, 4.4 g, 0.11 mol) in anhydrous diethyl ether (150 mL) under a nitrogen atmosphere, a solution of methyl 3,3-dimethoxypropionate (14.8 g, 0.1 mol) and methyl formate (7.2 g, 0.12 mol) is added dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, the reaction mixture is stirred at room temperature for 16 hours.

  • The resulting precipitate is collected by filtration, washed with anhydrous diethyl ether, and dried under vacuum to yield the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol as a stable solid.

Step 2: Synthesis of O-Methylisourea Hydrochloride [2]

  • Anhydrous methanol (100 mL) is saturated with anhydrous hydrogen chloride gas.

  • To this solution, cyanamide (4.2 g, 0.1 mol) is added portion-wise while maintaining the temperature below 10 °C with an ice bath.

  • The reaction mixture is stirred at room temperature for 48 hours.

  • The solvent is removed under reduced pressure, and the resulting solid is triturated with diethyl ether, filtered, and dried to give O-methylisourea hydrochloride.

Step 3: Synthesis of this compound

  • To a solution of the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol (19.8 g, 0.1 mol) in methanol (200 mL), O-methylisourea hydrochloride (11.1 g, 0.1 mol) is added.

  • The reaction mixture is heated to reflux for 8 hours.

  • After cooling to room temperature, the solvent is evaporated under reduced pressure.

  • The residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to afford this compound.

Visualizing the Workflow: Amidine Condensation

Amidine_Condensation_Workflow cluster_start Starting Materials cluster_intermediates Intermediate Synthesis cluster_final Final Product Synthesis Methyl_3_3_dimethoxypropionate Methyl 3,3-dimethoxypropionate Sodium_salt Sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol Methyl_3_3_dimethoxypropionate->Sodium_salt NaH, Methyl formate Methyl_formate Methyl formate Methyl_formate->Sodium_salt Cyanamide Cyanamide O_Methylisourea_HCl O-Methylisourea hydrochloride Cyanamide->O_Methylisourea_HCl HCl, Methanol Final_Product This compound Sodium_salt->Final_Product Condensation/Cyclization O_Methylisourea_HCl->Final_Product Carbonylation_Workflow cluster_start Starting Material cluster_intermediate Intermediate Synthesis cluster_final Final Product Synthesis 5_bromo_2_chloropyrimidine 5-bromo-2-chloropyrimidine 5_bromo_2_methoxypyrimidine 5-bromo-2-methoxypyrimidine 5_bromo_2_chloropyrimidine->5_bromo_2_methoxypyrimidine Sodium methoxide, Methanol Final_Product This compound 5_bromo_2_methoxypyrimidine->Final_Product Pd(OAc)2, dppp, CO, Methanol, Et3N

Sources

A Comparative Guide to the Cytotoxicity of Pyrimidine Derivatives for Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the pyrimidine scaffold is a cornerstone in the design of novel cytotoxic agents.[1] This guide provides an in-depth, objective comparison of the cytotoxic profiles of various pyrimidine derivatives, with a focus on understanding the structure-activity relationships that govern their anticancer potential. While direct, extensive cytotoxic data for methyl 2-methoxypyrimidine-5-carboxylate is not broadly available in public literature, this guide will place it within the broader context of well-characterized pyrimidine-based anticancer agents, providing a framework for evaluating its potential.

The pyrimidine ring is a fundamental building block of nucleic acids, playing a critical role in cellular metabolism.[2] Its structural similarity to the nucleotide bases of DNA and RNA makes it a favored scaffold for the development of anticancer agents.[3][4] For decades, pyrimidine analogs have been a mainstay in cancer chemotherapy, with compounds like 5-fluorouracil, capecitabine, and gemcitabine being integral to various treatment regimens.[2][5] These agents primarily function as antimetabolites, interfering with the synthesis of nucleic acids and thereby inducing cytotoxicity in rapidly proliferating cancer cells.[5]

The Landscape of Pyrimidine-Based Cytotoxicity: A Mechanistic Overview

The anticancer activity of pyrimidine derivatives is profoundly influenced by the nature and position of substituents on the pyrimidine ring.[6] These modifications can alter a molecule's affinity for its biological target, its pharmacokinetic properties, and its overall efficacy.[6]

A primary mechanism of action for many cytotoxic pyrimidine analogs is the inhibition of thymidylate synthase (TS), a crucial enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis.[6][7] Inhibition of TS leads to a depletion of dTMP, which disrupts DNA replication and repair, ultimately triggering programmed cell death (apoptosis) in cancer cells.[6][7]

Another key mechanism involves the incorporation of pyrimidine analogs into DNA and RNA.[7] For instance, the metabolites of 5-fluorouracil can be incorporated into both nucleic acids, leading to dysfunction and cell death.[7]

The following diagram illustrates the general mechanism of action for pyrimidine-based antimetabolites:

Pyrimidine_Antimetabolite_Mechanism cluster_0 Cellular Uptake and Metabolism cluster_1 Cytotoxic Effects Pyrimidine_Analog Pyrimidine Analog (e.g., 5-FU, Capecitabine) Active_Metabolites Active Metabolites (e.g., FdUMP, FUTP) Pyrimidine_Analog->Active_Metabolites Metabolic Activation TS_Inhibition Thymidylate Synthase (TS) Inhibition Active_Metabolites->TS_Inhibition DNA_Damage DNA Synthesis Inhibition & Damage Active_Metabolites->DNA_Damage Incorporation RNA_Dysfunction RNA Dysfunction Active_Metabolites->RNA_Dysfunction Incorporation TS_Inhibition->DNA_Damage ↓ dTMP Apoptosis Apoptosis DNA_Damage->Apoptosis RNA_Dysfunction->Apoptosis

Caption: General mechanism of pyrimidine antimetabolites.

A Comparative Analysis of Key Pyrimidine Anticancer Agents

To understand the potential cytotoxicity of novel pyrimidine derivatives like this compound, it is essential to compare them against established compounds.

Compound Mechanism of Action Commonly Targeted Cancers Notes
5-Fluorouracil (5-FU) Inhibits thymidylate synthase; incorporated into DNA and RNA.[7][8]Colorectal, breast, gastric, pancreatic.[8][9]A cornerstone of chemotherapy for decades.[7]
Capecitabine An oral prodrug that is converted to 5-FU in the body.[10][11][12]Colorectal, breast.[11]Designed for tumor-selective activation.[13]
Gemcitabine Inhibits ribonucleotide reductase and DNA synthesis.[14][15]Pancreatic, non-small cell lung, bladder, breast.[16][17]A pyrimidine nucleoside analog.[5]

Structure-Activity Relationship (SAR) Insights

The cytotoxic potential of pyrimidine derivatives is intricately linked to their chemical structure.[6][18] Key SAR observations include:

  • Substitutions at the 5-position: Halogenation at the 5-position, as seen in 5-fluorouracil, is a well-established strategy for enhancing cytotoxic activity.[4]

  • Modifications at the 2- and 4-positions: Altering substituents at these positions can significantly impact the compound's interaction with target enzymes and its overall pharmacological profile.[3]

  • Fused Pyrimidine Systems: The fusion of the pyrimidine ring with other heterocyclic structures has led to the development of potent inhibitors of various kinases involved in cancer cell proliferation.[19][20]

Based on its structure, This compound possesses a methoxy group at the 2-position and a carboxylate group at the 5-position. While the methoxy group might influence its binding to target proteins, the carboxylate group could affect its solubility and cellular uptake. Further experimental evaluation is necessary to determine its specific cytotoxic profile and mechanism of action.

Experimental Protocol: In Vitro Cytotoxicity Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.[1]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[6] The amount of formazan produced is directly proportional to the number of living cells.[6]

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) in appropriate culture medium.

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of culture medium.

    • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[21]

  • Compound Treatment:

    • Prepare a stock solution of the test compound (e.g., this compound) and a reference compound (e.g., 5-fluorouracil) in a suitable solvent like DMSO.

    • Prepare serial dilutions of the compounds in culture medium to achieve the desired final concentrations.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known cytotoxic agent).

    • Incubate the plate for 24, 48, or 72 hours.[22]

  • MTT Addition and Incubation:

    • After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.[21]

    • Incubate the plate for an additional 2-4 hours at 37°C until a purple precipitate is visible.[23]

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium containing MTT.[21]

    • Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[21][23]

    • Gently shake the plate on an orbital shaker for about 15 minutes to ensure complete solubilization.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 620-630 nm can be used to subtract background absorbance.[21]

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

The following diagram outlines the MTT assay workflow:

MTT_Assay_Workflow Start Start Cell_Seeding Seed Cells in 96-well Plate Start->Cell_Seeding Incubation_1 Incubate Overnight Cell_Seeding->Incubation_1 Compound_Treatment Treat with Pyrimidine Derivatives Incubation_1->Compound_Treatment Incubation_2 Incubate for 24-72h Compound_Treatment->Incubation_2 MTT_Addition Add MTT Reagent Incubation_2->MTT_Addition Incubation_3 Incubate for 2-4h MTT_Addition->Incubation_3 Formazan_Solubilization Solubilize Formazan Crystals Absorbance_Reading Read Absorbance at 570 nm Formazan_Solubilization->Absorbance_Reading Data_Analysis Calculate IC50 Values Absorbance_Reading->Data_Analysis End End Data_Analysis->End Incubating_3 Incubating_3 Incubating_3->Formazan_Solubilization

Caption: Workflow for the MTT cytotoxicity assay.

Conclusion and Future Directions

The pyrimidine scaffold remains a highly valuable framework in the development of novel anticancer therapeutics.[24] Understanding the structure-activity relationships and mechanisms of action of established pyrimidine derivatives provides a critical foundation for evaluating new compounds. While this compound's specific cytotoxic profile requires empirical determination, its structural features suggest it is a candidate for further investigation.

Future research should focus on synthesizing a library of analogs based on the this compound scaffold to explore the SAR in detail. In addition to broad-spectrum cytotoxicity screening, mechanistic studies should be conducted to identify the specific cellular targets and pathways affected by these novel compounds. Such a systematic approach will be instrumental in identifying promising new pyrimidine-based drug candidates for the treatment of cancer.

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  • Mechanisms of the anti-tumor activity of Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1 H-benzo[d]imidazole-5-carboxylate against breast cancer in vitro and in vivo. Oncotarget. (2017-04-25).
  • Inhibition of Pyrimidine Biosynthesis Pathway Suppresses Viral Growth through Inn
  • Mechanisms of the anti-tumor activity of Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1 H-benzo[d]imidazole-5-carboxylate against breast cancer in vitro and in vivo. PMC.
  • Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. MDPI. (2022-05-21).
  • The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids. PMC. (2024-04-16).
  • The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. MDPI.
  • Current scenario of fused pyrimidines with in vivo anticancer therapeutic potential. PubMed.
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Assessing the Kinase Inhibition Profile of Methyl 2-methoxypyrimidine-5-carboxylate Derivatives: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, protein kinases have emerged as a pivotal class of therapeutic targets, particularly in oncology and immunology. The pyrimidine scaffold is a well-established privileged structure in medicinal chemistry, forming the core of numerous FDA-approved kinase inhibitors. This is largely due to its ability to mimic the adenine base of ATP and form critical hydrogen bonds within the kinase hinge region. This guide provides an in-depth technical assessment of the kinase inhibition profile of a specific subclass of pyrimidine derivatives: those based on the methyl 2-methoxypyrimidine-5-carboxylate core. While direct kinase inhibition data for the parent molecule is sparse in publicly available literature, we will construct a robust comparative analysis by examining its close structural analogs, particularly the pyrimidine-5-carboxamides. This approach, grounded in established structure-activity relationships (SAR), will provide valuable insights for researchers engaged in the design and development of novel kinase inhibitors.

The Pyrimidine-5-Carboxylate Scaffold: A Versatile Template for Kinase Inhibition

The pyrimidine-5-carboxylate moiety offers a versatile platform for chemical modification. The ester at the 5-position can be readily converted to a carboxamide, a common bioisostere in kinase inhibitors that can engage in additional hydrogen bonding interactions within the ATP binding pocket. The 2-position, occupied by a methoxy group in our core structure, is a critical vector for influencing potency and selectivity. Variations at this position can modulate interactions with the solvent-exposed region of the kinase domain and fine-tune the overall physicochemical properties of the compound.

Comparative Kinase Inhibition Profiles of 2-Substituted Pyrimidine-5-Carboxamide Derivatives

While comprehensive data on this compound is limited, extensive research has been conducted on its carboxamide analogs. These studies provide a strong foundation for understanding the potential kinase targets and SAR of this compound class. Notably, these derivatives have shown significant activity against the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases, particularly MERTK, and Salt-Inducible Kinases (SIKs).

MERTK Inhibition by Pyrimidine-5-Carboxamide Derivatives

MERTK is a receptor tyrosine kinase that plays a crucial role in efferocytosis (the clearance of apoptotic cells) and is implicated in various cancers, including leukemia, non-small cell lung cancer, and glioblastoma[1][2]. Inhibition of MERTK is a promising therapeutic strategy to enhance anti-tumor immunity.

Recent studies have identified a series of fluorinated pyrimidine-5-carboxamide derivatives as potent MERTK inhibitors. The data below illustrates the impact of substitutions on the pyrimidine core on MERTK inhibitory activity and selectivity over other TAM kinases.

Compound IDC2-SubstituentMERTK IC50 (nM)AXL IC50 (nM)TYRO3 IC50 (nM)Selectivity (AXL/MERTK)Selectivity (TYRO3/MERTK)
2 n-butylamine1115910~1.4x~83x
2a 4-fluorobutylamine51~663~2907~13x~57x
2d 4-fluorobutylamine (on N-(thiazol-2-ylmethyl) core)38~418~1596~11x~42x
3 n-butylamine (different core)3.6----

Data synthesized from a study on fluorinated pyrimidine 5-carboxamides.[3]

Expert Analysis of SAR: The data reveals that the n-butylamine side chain at the C2 position is a key determinant of MERTK potency. Fluorination of this side chain, as in compound 2a , leads to a 4.6-fold decrease in MERTK potency compared to the parent compound 2 . However, this modification significantly enhances selectivity against AXL. This trade-off between potency and selectivity is a common theme in kinase inhibitor design and highlights the subtle yet profound impact of structural modifications. The nature of the carboxamide substituent also plays a role, as seen in the different core structures of compounds 2 and 3 .

SIKs Inhibition by Pyrimidine-5-Carboxamide Derivatives

Salt-inducible kinases (SIKs) are involved in inflammatory processes, and their inhibition is being explored for the treatment of inflammatory diseases. A series of pyrimidine-5-carboxamide derivatives have been designed as SIK inhibitors, demonstrating the broad applicability of this scaffold.[4]

MERTK Signaling Pathway

The following diagram illustrates the central role of MERTK in intracellular signaling cascades that promote cell survival, proliferation, and migration. Inhibition of MERTK by compounds such as the pyrimidine-5-carboxamide derivatives discussed can disrupt these pro-oncogenic signals.

MERTK_Signaling_Pathway cluster_outcomes Cellular Outcomes Gas6 Gas6 MERTK MERTK Gas6->MERTK ProtS Protein S ProtS->MERTK PI3K PI3K MERTK->PI3K MAPK MAPK/ERK Pathway MERTK->MAPK STAT JAK/STAT Pathway MERTK->STAT FAK FAK/RhoA Pathway MERTK->FAK Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Proliferation mTOR->Proliferation Survival Survival mTOR->Survival MAPK->Proliferation STAT->Survival Migration Migration FAK->Migration Inhibitor Pyrimidine-5-carboxamide Derivatives Inhibitor->MERTK

Caption: MERTK signaling pathway and the point of inhibition.

Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

To quantitatively assess the inhibitory potential of novel compounds, a robust and reproducible in vitro kinase assay is essential. The ADP-Glo™ Kinase Assay is a widely used luminescence-based method that measures the amount of ADP produced during a kinase reaction. This assay is universal for any ADP-generating enzyme and is amenable to high-throughput screening.

Principle of the Assay

The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. In the second step, the ADP generated is converted to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal that is proportional to the ADP concentration.

Step-by-Step Methodology
  • Kinase Reaction Setup:

    • Prepare a reaction buffer containing the kinase of interest, the specific substrate (peptide or protein), and the test compound at various concentrations (typically in DMSO).

    • Initiate the kinase reaction by adding a solution of ATP and MgCl2.

    • Incubate the reaction mixture at room temperature for a defined period (e.g., 60 minutes).

  • ATP Depletion:

    • Add an equal volume of ADP-Glo™ Reagent to each well. This reagent terminates the kinase reaction and depletes the remaining ATP.

    • Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Signal Detection:

    • Add Kinase Detection Reagent to each well. This reagent contains an enzyme that converts ADP to ATP and the necessary components for the luciferase reaction.

    • Incubate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate-reading luminometer.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control.

    • Determine the IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%) by fitting the data to a dose-response curve.

Experimental Workflow Diagram

The following diagram outlines the workflow for a typical in vitro kinase inhibition assay.

Kinase_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - Kinase - Substrate - ATP - Test Compounds Start->Prepare_Reagents Reaction_Setup Set up Kinase Reaction in 96/384-well plate Prepare_Reagents->Reaction_Setup Incubate_Kinase Incubate at RT (e.g., 60 min) Reaction_Setup->Incubate_Kinase Add_ADP_Glo Add ADP-Glo™ Reagent (Terminate reaction, deplete ATP) Incubate_Kinase->Add_ADP_Glo Incubate_Depletion Incubate at RT (40 min) Add_ADP_Glo->Incubate_Depletion Add_Detection Add Kinase Detection Reagent (Convert ADP to ATP, generate light) Incubate_Depletion->Add_Detection Incubate_Detection Incubate at RT (30-60 min) Add_Detection->Incubate_Detection Read_Luminescence Read Luminescence Incubate_Detection->Read_Luminescence Analyze_Data Data Analysis: - Calculate % Inhibition - Determine IC50 Read_Luminescence->Analyze_Data End End Analyze_Data->End

Caption: Workflow for an in vitro kinase inhibition assay.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. By leveraging the extensive SAR data from the closely related pyrimidine-5-carboxamide series, medicinal chemists can rationally design derivatives with improved potency and selectivity. The demonstrated activity of this compound class against therapeutically relevant kinases such as MERTK and SIKs underscores its potential in oncology and inflammatory diseases.

Future efforts should focus on synthesizing and profiling a focused library of this compound derivatives to directly assess their kinase inhibition profiles. A comprehensive kinase panel screening would be invaluable in identifying primary targets and off-targets, thereby guiding further optimization towards compounds with desirable therapeutic properties. The robust and reproducible in vitro assay methodologies outlined in this guide provide a clear path for such evaluations.

References

  • Fluorinated pyrimidine 5-carboxamides as potential tools for MERTK targeted fluorine-18-PET-radioligand development. PubMed Central. Available at: [Link]

  • Molecular Pathways: MERTK Signaling in Cancer. PMC. Available at: [Link]

  • Molecular pathways: MERTK signaling in cancer. PubMed. Available at: [Link]

  • Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. NIH. Available at: [Link]

  • Discovery of pyrimidine-5-carboxamide derivatives as novel salt-inducible kinases (SIKs) inhibitors for inflammatory bowel disease (IBD) treatment. PubMed. Available at: [Link]

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A Comparative Benchmarking Guide to the Stability of Methyl 2-methoxypyrimidine-5-carboxylate and Structurally Related Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Stability in Drug Development

In the landscape of modern drug discovery and development, the intrinsic chemical stability of a molecule is a cornerstone of its therapeutic potential and commercial viability. A thorough understanding of a compound's degradation profile under various environmental stressors is not merely a regulatory requirement but a fundamental aspect of risk mitigation and ensuring patient safety. Instability can lead to loss of potency, the formation of potentially toxic degradants, and altered bioavailability, thereby compromising the safety and efficacy of the final drug product.[1][2]

This guide provides an in-depth comparative analysis of the stability of Methyl 2-methoxypyrimidine-5-carboxylate , a key heterocyclic building block, against two structurally similar and commercially relevant compounds: Methyl 2-aminopyrimidine-5-carboxylate and Methyl 2-chloropyrimidine-5-carboxylate . Through a detailed examination of their behavior under forced degradation conditions—hydrolytic, oxidative, photolytic, and thermal stress—we will elucidate the impact of the 2-position substituent on the overall stability of the pyrimidine-5-carboxylate scaffold. This analysis is designed to equip researchers, scientists, and drug development professionals with the critical insights needed to make informed decisions in lead optimization and formulation development.

The Chemical Rationale: Electronic Effects of Substituents

The stability of the pyrimidine ring and its associated functional groups is profoundly influenced by the electronic nature of its substituents. The electron-deficient character of the pyrimidine ring, owing to the presence of two electronegative nitrogen atoms, makes it susceptible to nucleophilic attack. The substituents at the 2-position—methoxy (-OCH₃), amino (-NH₂), and chloro (-Cl)—exert distinct electronic effects that modulate this reactivity and, consequently, the stability of the entire molecule.

  • Methoxy Group (-OCH₃): The methoxy group is an electron-donating group through resonance (mesomeric effect) but electron-withdrawing through induction. On an aromatic ring, the resonance effect typically dominates, increasing electron density and potentially enhancing stability against nucleophilic attack on the ring itself.

  • Amino Group (-NH₂): Similar to the methoxy group, the amino group is a strong electron-donating group through resonance, which can increase the electron density of the pyrimidine ring.

  • Chloro Group (-Cl): The chloro group is an electron-withdrawing group through induction and a weak electron-donating group through resonance. Its net effect is electron-withdrawing, which can make the pyrimidine ring more susceptible to nucleophilic attack and potentially influence the stability of adjacent functional groups.

This guide will explore how these electronic differences manifest in the degradation profiles of the three subject compounds.

Experimental Design: A Forced Degradation Study Protocol

To rigorously assess and compare the stability of these compounds, a comprehensive forced degradation study is essential.[1] This involves subjecting the compounds to stress conditions that are more severe than accelerated stability testing to generate potential degradation products and identify likely degradation pathways.[1][2]

G cluster_stress Forced Degradation Conditions cluster_analysis Analysis Hydrolytic Hydrolytic HPLC_Method Stability-Indicating HPLC-UV Method Hydrolytic->HPLC_Method Oxidative Oxidative Oxidative->HPLC_Method Photolytic Photolytic Photolytic->HPLC_Method Thermal Thermal Thermal->HPLC_Method LC_MS LC-MS for Degradant Identification HPLC_Method->LC_MS If degradants observed API_Solution API in Solution API_Solution->Hydrolytic Acid (0.1M HCl) Base (0.1M NaOH) Neutral (Water) API_Solution->Oxidative 3% H2O2 API_Solution->Photolytic ICH Q1B Light Exposure API_Solution->Thermal 60°C in Solution

Caption: Experimental workflow for the forced degradation study.

Experimental Protocols

1. Hydrolytic Degradation:

  • Procedure: Prepare solutions (1 mg/mL) of each compound in 0.1 M HCl (acidic), 0.1 M NaOH (basic), and purified water (neutral).

  • Incubate the solutions at 60°C and withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24, and 48 hours).

  • Neutralize the acidic and basic samples before analysis.

  • Analyze all samples by a stability-indicating HPLC method.

2. Oxidative Degradation:

  • Procedure: Prepare solutions (1 mg/mL) of each compound in 3% hydrogen peroxide (H₂O₂).

  • Store the solutions at room temperature, protected from light, and collect aliquots at the same time points as the hydrolytic study.

  • Analyze the samples by HPLC.

3. Photolytic Degradation:

  • Procedure: Expose solutions (1 mg/mL) of each compound in quartz cuvettes to a calibrated light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

  • A dark control sample should be stored under the same conditions but protected from light.

  • Analyze the samples by HPLC after the exposure period.

4. Thermal Degradation (Solid State):

  • Procedure: Place a known amount of each solid compound in a controlled temperature oven at 80°C.

  • Withdraw samples at various time points (e.g., 1, 3, 7, and 14 days).

  • Prepare solutions of the withdrawn solid samples for HPLC analysis.

  • Additionally, perform Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) to determine decomposition temperatures and thermal events.[3]

Stability-Indicating HPLC-UV Method: A robust stability-indicating HPLC method is crucial to separate the parent compound from any potential degradation products.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). A typical gradient might start at 95:5 aqueous:organic and ramp to 5:95 over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength that provides a good response for all three parent compounds and potential degradants (a diode array detector is recommended for spectral analysis).

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

This method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.[4]

Comparative Stability Data

Stability ParameterThis compoundMethyl 2-aminopyrimidine-5-carboxylateMethyl 2-chloropyrimidine-5-carboxylateRationale for Comparison
Hydrolytic Stability (Acidic) ModerateLowHighThe amino group is readily protonated, increasing its electron-withdrawing character and making the ester more susceptible to hydrolysis. The methoxy group is less basic. The chloro group is electron-withdrawing, which deactivates the ring towards electrophilic attack by H+ on the ester carbonyl, slowing hydrolysis.
Hydrolytic Stability (Basic) ModerateHighLowThe electron-donating amino and methoxy groups increase electron density at the carbonyl carbon, disfavoring nucleophilic attack by hydroxide. The electron-withdrawing chloro group makes the carbonyl carbon more electrophilic and thus more susceptible to hydrolysis.
Oxidative Stability ModerateLowHighThe electron-rich amino group is susceptible to oxidation. The methoxy group is also susceptible to oxidation, but generally less so than an amino group. The chloro-substituted ring is more electron-deficient and less prone to oxidation.
Photostability ModerateLowHighStudies on similar pyrimidine derivatives show that amino-substituted pyrimidines can be less photostable than their alkyl-substituted counterparts.[5] Electron-donating groups can increase the susceptibility to photodegradation. Chloro-substituted aromatics are often more photostable.
Thermal Stability (Solid State) HighHighModerateThe decomposition temperature will depend on crystal lattice energy as well as bond strengths. The C-Cl bond is generally weaker than C-N and C-O bonds, potentially leading to lower thermal stability.

Analysis and Discussion of Degradation Pathways

Hydrolytic Degradation

The primary pathway for hydrolytic degradation is the hydrolysis of the methyl ester to the corresponding carboxylic acid, 2-substituted pyrimidine-5-carboxylic acid.

G Ester Methyl 2-R-pyrimidine-5-carboxylate Acid 2-R-pyrimidine-5-carboxylic acid + Methanol Ester->Acid H+ or OH- / H2O

Caption: General pathway for hydrolytic degradation.

  • Acid-Catalyzed Hydrolysis: In acidic conditions, the carbonyl oxygen of the ester is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. The rate of this reaction will be influenced by the basicity of the pyrimidine ring nitrogens and the substituent at the 2-position.

  • Base-Catalyzed Hydrolysis: Under basic conditions, the hydroxide ion directly attacks the electrophilic carbonyl carbon of the ester. The rate is highly dependent on the electrophilicity of this carbon. The electron-withdrawing chloro group is expected to accelerate this process, while the electron-donating methoxy and amino groups should slow it down.

Oxidative Degradation

Oxidative degradation with hydrogen peroxide can proceed via several mechanisms, including the formation of N-oxides or hydroxylation of the pyrimidine ring. The electron-rich nature of the amino and methoxy-substituted rings makes them more susceptible to oxidation compared to the electron-deficient chloro-substituted ring.

G cluster_paths Potential Oxidative Degradation Pathways Parent Methyl 2-R-pyrimidine-5-carboxylate (R = NH2, OCH3) N_Oxide N-Oxide derivative Parent->N_Oxide H2O2 Ring_Hydroxylation Hydroxylated pyrimidine derivative Parent->Ring_Hydroxylation H2O2

Caption: Potential oxidative degradation pathways for amino and methoxy substituted compounds.

Photolytic Degradation

Photodegradation can involve complex radical reactions or rearrangements. For pyrimidine derivatives, photodimerization or photo-oxidation are possible pathways. As suggested by literature on related compounds, the 2-amino derivative may be particularly susceptible to photodegradation, potentially through pathways involving its excited state.[5]

Thermal Degradation

In the solid state, thermal degradation will likely be initiated by the weakest bond in the molecule or be dependent on the melting point and any subsequent reactions in the molten state. For the chloro-substituted compound, cleavage of the C-Cl bond could be an initial step at high temperatures. For all three, decarboxylation at very high temperatures is a possibility. TGA would reveal the onset temperature of weight loss, indicating the initiation of decomposition.

Conclusion and Recommendations

This comparative guide provides a framework for understanding the relative stability of this compound and its amino and chloro analogs. Based on fundamental chemical principles, the following stability hierarchy is proposed:

  • Overall Stability: Methyl 2-chloropyrimidine-5-carboxylate > this compound > Methyl 2-aminopyrimidine-5-carboxylate

The Methyl 2-chloropyrimidine-5-carboxylate is predicted to exhibit the highest overall stability, particularly against hydrolytic and oxidative stress, due to the electron-withdrawing nature of the chloro substituent. However, it may be the most susceptible to base-catalyzed hydrolysis.

This compound represents a balance of properties, with moderate stability across the board.

Methyl 2-aminopyrimidine-5-carboxylate is likely the least stable, with vulnerabilities to acid-catalyzed hydrolysis, oxidation, and photodegradation due to its electron-rich and readily protonated amino group.

It is imperative for researchers to validate these predictions with empirical data for their specific formulations and storage conditions. The provided experimental protocols offer a robust starting point for such investigations. By understanding the inherent stability characteristics of these important building blocks, drug development professionals can proactively design more stable drug candidates and formulations, ultimately leading to safer and more effective medicines.

References

  • Comparative Study of UVA Filtering Compounds 2‑Methyl/2-Amino Pyrimidine Derivatives of Avobenzone under Acidic Conditions. (2025). ACS Omega. [Link]

  • A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate. (2014). Journal of Chemical and Pharmaceutical Research, 6(5), 104-105. [Link]

  • 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models. (2022). Molecules, 27(9), 2953. [Link]

  • Methyl 2-aminopyrimidine-5-carboxylate. PubChem. [Link]

  • method development, validation of stability indicating liquid chromatographic method and force degradation study of pyrimidine derivative. (2018). JETIR, 5(8). [Link]

  • Kinetics of photocatalytic removal of 2-amino-5-chloropyridine from water. ResearchGate. [Link]

  • Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). IIT Kanpur. [Link]

  • Comparative Computational Studies of 3,4-Dihydro-2,6-diaryl-4-oxo-pyrimidine-5-carbonitrile Derivatives as Potential Antinociceptive Agents. (2016). Molecules, 21(9), 1234. [Link]

  • Identification of imatinib mesylate degradation products obtained under stress conditions. (2007). Journal of Pharmaceutical and Biomedical Analysis, 43(5), 1794-1799. [Link]

  • Comparative Study of UVA Filtering Compounds 2‑Methyl/2-Amino Pyrimidine Derivatives of Avobenzone under Acidic Conditions. ACS Publications. [Link]

  • Hydrolysis Rate Constants for Enhancing Property-Reactivity Relationships. EPA. [Link]

  • Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer. (2015). Journal of Taibah University Medical Sciences, 10(4), 488-493. [Link]

  • Thermal oxidative decomposition estimation combining TGA and DSC as optimization targets for PMMA. ResearchGate. [Link]

  • Kinetics of the dye sensitized photooxidation of 2-amino-4-hydroxy-6-methylpyrimidine, a model compound for some fungicides. Sci-Hub. [Link]

  • Photocatalytic degradation of methyl blue dye with H2O2 sensing. (2019). RSC Advances, 9(43), 25055-25062. [Link]

  • Forced Degradation Studies. (2016). Journal of Analytical & Pharmaceutical Research, 3(6). [Link]

  • HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). ResearchGate. [Link]

  • Forced Degradation Studies for Biopharmaceuticals. (2016). BioPharm International, 29(5). [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Methyl 2-methoxypyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

In our pursuit of novel therapeutics and scientific advancement, the responsible management of chemical reagents is as crucial as the innovative research itself. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of Methyl 2-methoxypyrimidine-5-carboxylate (CAS No: 38373-46-5). The procedures outlined below are designed to protect laboratory personnel, ensure regulatory compliance, and maintain environmental integrity. This is not merely a checklist, but a framework grounded in the chemical's known and inferred properties, ensuring a self-validating system of safety and responsibility.

Hazard Assessment: Understanding the "Why" Behind the Procedure

Table 1: Inferred Hazard Profile for this compound

Hazard CategoryGHS ClassificationAssociated Risks & Rationale
Acute Toxicity, Oral Category 4Harmful if swallowed.[1][5] Pyrimidine derivatives can interfere with biological pathways. Ingestion must be avoided.
Skin Corrosion/Irritation Category 2Causes skin irritation.[1][2][3][4][5] The ester and methoxy functional groups can lead to dermal irritation upon contact.
Serious Eye Damage/Irritation Category 1 / 2ACauses serious eye damage or irritation.[1][2][3][4][5] Direct contact with eye tissue is likely to cause significant, potentially irreversible, damage.
Target Organ Toxicity STOT SE 3May cause respiratory irritation.[1][2][4][5] Inhalation of the powdered substance can irritate the respiratory tract.
Chemical Incompatibility N/AReacts with strong oxidizing agents, strong acids, and strong bases.[1][2] Mixing can lead to vigorous, exothermic reactions or degradation into unknown, potentially hazardous byproducts.
Environmental Hazard Data Not AvailableDischarge into the environment must be avoided.[6] The effects of pyrimidine derivatives on aquatic life are not fully characterized, mandating containment.

This hazard profile dictates that this compound must be treated as a hazardous chemical waste. Under no circumstances should this compound or its residues be disposed of down the drain or in regular solid waste streams. [7][8]

Immediate Safety & Personal Protective Equipment (PPE)

Before handling the chemical or its waste, ensure all necessary engineering controls are functional and the correct PPE is worn. This is non-negotiable.

Engineering Controls:

  • Fume Hood: All handling of the solid compound and preparation of its waste for disposal must be conducted inside a certified chemical fume hood to prevent inhalation of dust.[1][2]

Required PPE:

  • Eye Protection: Wear tightly fitting safety goggles with side-shields, conforming to EN 166 (EU) or NIOSH (US) standards.[1][6]

  • Hand Protection: Use chemically resistant, impervious gloves (e.g., nitrile) inspected for integrity before use.[6] Contaminated gloves must be disposed of as hazardous waste.

  • Body Protection: A standard laboratory coat is required. For handling larger quantities or cleaning spills, impervious clothing may be necessary.[1]

Waste Segregation & Containment Protocol

The foundation of safe disposal is meticulous segregation. Incompatible wastes, if mixed, can result in dangerous reactions.[7]

Step-by-Step Containment:

  • Designate a Waste Container: Select a clearly labeled, sealable, and chemically compatible container (e.g., a high-density polyethylene (HDPE) bottle or drum) for the accumulation of this compound waste.

  • Labeling: The container must be labeled with the words "HAZARDOUS WASTE " as soon as the first particle of waste is added.[9] The label must also clearly state the full chemical name: "This compound " and list the associated hazards (e.g., Irritant, Harmful if Swallowed).[9]

  • Location (Satellite Accumulation Area - SAA): The waste container must be kept at or near the point of generation and under the control of laboratory personnel.[7][9][10] It should be stored in a designated SAA, away from incompatible materials like acids, bases, and strong oxidizers.[7]

  • Container Management: Keep the waste container securely closed at all times, except when adding waste.[6][7] Do not overfill the container.

Disposal Workflow: A Step-by-Step Guide

The following workflow provides a clear decision path for managing all forms of waste associated with this compound.

DisposalWorkflow cluster_types Identify Waste Type cluster_actions Disposal Action start Waste Generated (this compound) solid_waste Solid Waste (Expired reagent, residue) contaminated_labware Contaminated Labware (Gloves, weigh boats, wipes) empty_container Empty Reagent Container spill_cleanup Spill Cleanup Material collect_solid Place directly into designated Hazardous Waste Container solid_waste->collect_solid collect_labware Double-bag and place into Hazardous Waste Container contaminated_labware->collect_labware triple_rinse Triple-rinse with a suitable solvent (e.g., Acetone) empty_container->triple_rinse Is container empty? spill_cleanup->collect_solid final_disposal Securely seal container. Arrange pickup by certified Environmental Health & Safety (EHS) waste vendor. collect_solid->final_disposal collect_solid->final_disposal collect_labware->final_disposal collect_labware->final_disposal collect_rinsate Collect all rinsate as Hazardous Liquid Waste triple_rinse->collect_rinsate Collect rinsate dispose_container Deface label. Dispose of container as non-hazardous glass/plastic (Check local rules) triple_rinse->dispose_container After rinsing collect_rinsate->final_disposal collect_rinsate->final_disposal absorb_spill Absorb with inert material (e.g., vermiculite)

Caption: Disposal decision workflow for this compound waste streams.

Protocol for Empty Container Decontamination
  • Initial Rinse: Under a fume hood, rinse the empty container three times with a small amount of a suitable solvent (e.g., acetone or methanol). Swirl thoroughly to ensure all surfaces are contacted.

  • Collect Rinsate: Pour the solvent rinsate into a designated hazardous waste container for flammable liquids. Never pour the rinsate down the drain. [6]

  • Final Disposal: Once triple-rinsed, deface or remove the original label. The container can typically be disposed of as non-hazardous glass or plastic, but confirm this with your institution's EHS department.

Protocol for Contaminated Labware and Solids
  • Collection: All solid waste, including residual powder, contaminated weigh boats, gloves, and absorbent wipes, must be collected for hazardous waste disposal.

  • Containment: Place these materials directly into the designated and labeled solid hazardous waste container.[11]

Emergency Procedures: Spill Management

In the event of a spill, immediate and correct action is critical to prevent exposure and environmental contamination.

  • Evacuate & Alert: Alert personnel in the immediate area and evacuate if the spill is large or if dust is airborne.

  • Secure the Area: Restrict access to the spill area. Remove all ignition sources.[6]

  • Don PPE: Wear the minimum PPE described in Section 2, including respiratory protection if dust is present.

  • Containment & Cleanup:

    • Gently cover the spill with an inert, absorbent material like vermiculite, sand, or a commercial chemical absorbent.[1] Do not use combustible materials like paper towels for the initial absorption.

    • Avoid creating dust. If necessary, the material can be gently misted with water to reduce airborne particles, but only if it does not create an incompatible mixture.

    • Carefully sweep or scoop the absorbed material into the designated hazardous waste container.[12]

  • Decontamination: Clean the spill area with a cloth dampened with soap and water. All cleaning materials must also be disposed of as hazardous waste.

  • Reporting: Report the incident to your laboratory supervisor and EHS department, as per institutional policy.

By adhering to this comprehensive guide, you ensure that your work with this compound is conducted with the highest standards of safety, from initial handling to final disposal, thereby protecting yourself, your colleagues, and the environment.

References

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • Laboratory Environmental Sample Disposal Information Document. U.S. Environmental Protection Agency (EPA). [Link]

  • Hazardous Waste and Disposal. American Chemical Society (ACS). [Link]

  • Managing Hazardous Chemical Waste in the Lab. American Chemical Society (ACS). [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency (EPA). [Link]

  • This compound Product Page. AOBChem USA. [Link]

  • PubChem Compound Summary for CID 253902, Methyl pyrimidine-5-carboxylate. National Center for Biotechnology Information. [Link]

  • PubChem Compound Summary for CID 9793866, Methyl 2-aminopyrimidine-5-carboxylate. National Center for Biotechnology Information. [Link]

Sources

Navigating the Safe Handling of Methyl 2-methoxypyrimidine-5-carboxylate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers engaged in the fast-paced world of drug discovery and development, the ability to handle novel chemical entities with confidence and safety is paramount. Methyl 2-methoxypyrimidine-5-carboxylate, a key building block in synthetic chemistry, requires a nuanced understanding of its hazard profile to ensure the well-being of laboratory personnel and the integrity of research. This guide provides a direct, field-proven operational plan for the safe handling, use, and disposal of this compound, moving beyond mere compliance to foster a culture of intrinsic safety.

Immediate Safety Profile: Understanding the Risks

Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound (CAS No: 38373-46-5) presents the following hazards that demand immediate attention upon handling[1]:

  • Skin Irritation (H315): Causes skin irritation upon direct contact.[1][2]

  • Serious Eye Irritation (H319): Causes serious, potentially damaging, eye irritation.[1][2]

  • Respiratory Irritation (H335): May cause irritation to the respiratory tract if inhaled as a dust or aerosol.[1][2]

The signal word for this compound is "Warning" [1]. This profile necessitates a multi-faceted approach to safety, integrating engineering controls, rigorous personal protective equipment protocols, and meticulous operational procedures.

Core Directive: Engineering Controls and Personal Protective Equipment (PPE)

The primary line of defense against exposure is the implementation of robust engineering controls. All operations involving the handling of solid this compound or the potential for aerosol generation must be conducted within a certified chemical fume hood to mitigate the risk of inhalation[2][3]. The laboratory should also be equipped with easily accessible safety showers and eyewash stations[3].

The selection of Personal Protective Equipment (PPE) is the final and critical barrier between the researcher and the chemical. The following table outlines the minimum required PPE, with the understanding that a site-specific risk assessment may mandate additional protection.

PPE CategorySpecificationRationale
Eye Protection Safety goggles with side-shields conforming to EN 166 (EU) or ANSI Z87.1 (US) standards.[3][4]Protects against splashes and airborne particles, directly addressing the serious eye irritation hazard (H319).
Hand Protection Chemical-resistant, impervious gloves (e.g., nitrile rubber).[5]Prevents skin contact, mitigating the skin irritation hazard (H315). Gloves must be inspected before use and hands washed thoroughly after removal.[4]
Skin and Body Protection Laboratory coat and closed-toe shoes.Protects skin from accidental spills and contamination.[5]
Respiratory Protection A NIOSH-approved respirator may be necessary if dust is generated outside of a fume hood.[3][5]Reduces the risk of inhalation, addressing the respiratory irritation hazard (H335).

The following workflow provides a logical pathway for determining the appropriate level of PPE for tasks involving this compound.

PPE_Workflow cluster_assessment Task Assessment cluster_ppe PPE Selection cluster_controls Engineering Controls start Start: Handling this compound task_scale Scale of Operation? start->task_scale task_nature Nature of Task? task_scale->task_nature Small Scale (<1g) task_scale->task_nature Large Scale (>1g) ppe_base Standard PPE: - Safety Goggles - Nitrile Gloves - Lab Coat task_nature->ppe_base Solution Transfer ppe_enhanced Enhanced PPE: - Standard PPE - Plus: Face Shield - Double Gloves task_nature->ppe_enhanced High Concentration / Risk of Splash ppe_respiratory Add Respiratory Protection: - NIOSH-approved Respirator task_nature->ppe_respiratory Generating Dust / Aerosol fume_hood Work in Fume Hood task_nature->fume_hood Handling Solid ppe_base->ppe_enhanced ppe_base->ppe_respiratory fume_hood->ppe_base

PPE selection workflow for handling this compound.

Operational Plan: Step-by-Step Handling and Disposal

Adherence to a standardized operational plan is crucial for minimizing risk. The following procedures provide a framework for safe handling from receipt to disposal.

Receiving and Storage
  • Inspection: Upon receipt, inspect the container for any signs of damage.

  • Storage: Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, acids, and bases[2][6]. Keep the container tightly closed[3].

Handling and Use
  • Preparation: Before handling, ensure the work area, particularly the chemical fume hood, is clean and uncluttered. Don the appropriate PPE as determined by your risk assessment.

  • Weighing and Transfer: Conduct all weighing and transfer of the solid material within a chemical fume hood to prevent the release of dust.

  • In Case of Contact:

    • Eyes: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][6]

    • Skin: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.[3][6]

    • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[3][6]

    • Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[3]

Spill Management
  • Evacuation: Clear the immediate area of all personnel.

  • Ventilation: Ensure the area is well-ventilated, but avoid actions that could cause the powder to become airborne.

  • Containment: For minor spills, carefully sweep up the solid material, avoiding dust generation, and place it in a suitable, labeled container for disposal[5].

  • Decontamination: Clean the spill area thoroughly.

Disposal Plan: Ensuring Environmental Compliance

Chemical waste generators are responsible for the proper classification and disposal of hazardous waste in accordance with local, regional, and national regulations[7][8].

  • Waste Collection: Collect all waste containing this compound, including contaminated consumables (e.g., gloves, weighing paper), in a designated, clearly labeled, and sealed hazardous waste container[8].

  • Container Rinsing: The first rinse of any container that held the compound should be collected as hazardous waste. For highly toxic materials, the first three rinses must be collected[8].

  • Disposal Route: Dispose of the waste through an approved waste disposal plant or licensed contractor. Never dispose of this chemical down the drain or in the regular trash[6][8][9].

By integrating these safety protocols into all laboratory workflows, researchers can handle this compound with the highest degree of safety, ensuring both personal well-being and the advancement of scientific discovery.

References

  • Dartmouth College Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Guide - Research Areas. Retrieved from [Link]

  • National Research Council. (1995). Prudent Practices in the Laboratory: Handling and Disposal of Chemicals. The National Academies Press. Retrieved from [Link]

  • University of St Andrews. (n.d.). Disposal of Laboratory Wastes (GUIDANCE). Retrieved from [Link]

  • AOBChem USA. (n.d.). This compound. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.